trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Description
Properties
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYLVDCFTICBTB-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33224-01-0, 161171-06-8 | |
| Record name | trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (trans-4-Carboxycotinine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a significant downstream metabolite of nicotine, more commonly known in the scientific literature as trans-4-carboxycotinine. This document delves into its fundamental chemical and physical properties, metabolic pathway, and established analytical methodologies for its detection and quantification. Intended for an audience of researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge to facilitate a deeper understanding of its role as a biomarker and its potential, though currently underexplored, pharmacological relevance.
Introduction and Chemical Identity
This compound, a mouthful of a chemical name, is more conveniently referred to as trans-4-carboxycotinine. It is a derivative of cotinine, the primary metabolite of nicotine[1]. Its core structure consists of a pyrrolidinone ring, a five-membered lactam, substituted with a methyl group on the nitrogen, a carboxyl group, and a pyridyl group[2]. The "trans" designation refers to the stereochemical arrangement of the carboxyl and pyridyl groups on the pyrrolidinone ring. Due to its formation as a metabolic byproduct of nicotine exposure, its principal application in research to date has been as a specific biomarker for quantifying tobacco use and secondhand smoke exposure[1].
The chemical structure of trans-4-carboxycotinine is presented below:
Caption: Chemical structure of trans-4-carboxycotinine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for the development of analytical methods and for predicting its pharmacokinetic behavior. The key properties of trans-4-carboxycotinine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3][4][5] |
| Molecular Weight | 220.22 g/mol | [3][4][5] |
| CAS Number | 161171-06-8 / 33224-01-0 | [3][4][5] |
| Appearance | White to almost white powder/crystal | [6] |
| Melting Point | 194-195 °C | [3] |
| Purity | ≥95% (commercially available) | [4][6][7] |
Metabolic Pathway and Biological Significance
trans-4-Carboxycotinine is a downstream metabolite in the complex metabolic cascade of nicotine[8][9]. The primary metabolic pathway of nicotine is initiated in the liver, where it is oxidized to cotinine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6[9][10]. Cotinine itself undergoes further metabolism. While the conversion of cotinine to trans-3'-hydroxycotinine is a major route, other metabolic transformations occur, leading to a variety of metabolites, including trans-4-carboxycotinine.
The precise enzymatic steps leading to the formation of trans-4-carboxycotinine from cotinine are not as well-elucidated as the initial steps of nicotine metabolism. However, it is understood to be a product of further oxidation of the pyrrolidinone ring of cotinine.
Caption: Simplified metabolic pathway of nicotine.
The biological significance of trans-4-carboxycotinine itself is not extensively studied. Unlike cotinine, which has been investigated for potential nootropic and antipsychotic-like effects[11][], trans-4-carboxycotinine is generally considered to be pharmacologically less active. Its primary role in a research context is as a stable, long-half-life biomarker of nicotine exposure. Due to its polar carboxylic acid group, it is readily excreted in urine, making it a suitable analyte for non-invasive monitoring of tobacco use.
Synthesis of trans-4-Carboxycotinine
While trans-4-carboxycotinine is commercially available for use as an analytical standard, understanding its synthesis is valuable for researchers who may need to produce it in-house or create derivatives. The synthesis of various nicotine and cotinine derivatives has been reported in the literature[13][14][15]. A common strategy for the synthesis of derivatives of the pyrrolidinone ring involves the functionalization of a precursor molecule.
Caption: Conceptual synthetic pathway for trans-4-carboxycotinine.
Analytical Methodology: Quantification in Biological Matrices
The accurate quantification of trans-4-carboxycotinine in biological matrices, primarily urine, is crucial for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity[16][17][18].
Sample Preparation
Given the acidic nature of trans-4-carboxycotinine, sample preparation methods must be optimized for the extraction of polar, acidic compounds from a complex biological matrix like urine. Solid-phase extraction (SPE) is a commonly employed technique.
Protocol: Solid-Phase Extraction (SPE) for Acidic Nicotine Metabolites from Urine
-
Sample Pre-treatment: Acidify a 1 mL urine sample with a suitable buffer, for example, to a pH of approximately 2.5 using ammonium formate[19]. This ensures that the carboxylic acid group of the analyte is protonated.
-
SPE Cartridge Conditioning: Condition a mixed-mode or a specific acidic compound SPE cartridge sequentially with methanol and the acidic buffer used in the pre-treatment step.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the acidic buffer to remove unretained matrix components. A subsequent wash with a non-polar organic solvent may also be performed to remove less polar interferences.
-
Elution: Elute the analyte from the cartridge using a solvent mixture, typically containing a base (e.g., ammonium hydroxide in an organic solvent) to deprotonate the carboxylic acid and disrupt its interaction with the stationary phase.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for SPE of trans-4-carboxycotinine.
LC-MS/MS Analysis
A reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for the analysis.
Illustrative LC-MS/MS Parameters:
-
LC Column: A C18 or a biphenyl column is often suitable for the separation of nicotine metabolites[16][20].
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed[16].
-
Ionization: Positive electrospray ionization (ESI+) is generally used.
-
MRM Transitions: Specific precursor-to-product ion transitions for trans-4-carboxycotinine would need to be optimized. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 221.2). Product ions would be generated through collision-induced dissociation (CID) and would correspond to stable fragments of the molecule. An isotopically labeled internal standard (e.g., d₃-trans-4-carboxycotinine) should be used for accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-4-Carboxycotinine | 221.2 | To be determined empirically |
| d₃-trans-4-Carboxycotinine | 224.2 | To be determined empirically |
Conclusion
This compound (trans-4-carboxycotinine) is a key metabolite of nicotine that serves as a reliable biomarker for assessing tobacco smoke exposure. While its own pharmacological activity appears to be limited, its accurate measurement is of significant value in clinical and research settings. This guide has provided a foundational understanding of its chemical properties, metabolic origins, and the analytical techniques required for its quantification. Further research is warranted to fully elucidate its biosynthetic pathway and to explore any potential, as-yet-undiscovered biological roles.
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Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. Oxford Academic. [Link]
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Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). ResearchGate. [Link]
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A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. PubMed. [Link]
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Pharmacokinetics and metabolism of nicotine. PubMed. [Link]
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Pharmacokinetic analysis of nicotine and its metabolites (cotinine and trans-3′-hydroxycotinine) in male Sprague-Dawley rats following nose-only inhalation, oral gavage, and intravenous infusion of nicotine. [Link]
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A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. PMC. [Link]
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Synthesis of Cotinine and Cotinine N-oxide: Evaluation of their Interaction with Nicotine in the Insecticidal Activity. Taylor & Francis Online. [Link]
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Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). ResearchGate. [Link]
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Analysis of the Acid-Base Balance of Mainstream Tobacco Smoke and its Effect on the Gas/Particle Partitioning of Nicotine. PDXScholar. [Link]
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Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]
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Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]
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SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. PMC - NIH. [Link]
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Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. PubMed. [Link]
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An In-Depth Technical Guide to trans-4-Cotininecarboxylic Acid: Chemical Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of trans-4-Cotininecarboxylic acid, a key metabolite of cotinine and a molecule of significant interest in various research domains, including pharmacology and bioanalytical chemistry. This document delves into its chemical architecture, explores a robust synthetic route from a readily available precursor, and provides detailed analytical data for its unequivocal identification and characterization.
Introduction: The Significance of trans-4-Cotininecarboxylic Acid
trans-4-Cotininecarboxylic acid, also known as (2S,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid or trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, is the major oxidative metabolite of cotinine, which itself is the primary metabolite of nicotine.[1][2][3] Its chemical structure and the presence of a carboxylic acid functional group make it a valuable building block in the synthesis of various molecular probes and bioconjugates. The carboxyl group offers a convenient handle for chemical modification, such as conjugation to proteins like horseradish peroxidase for use in immunoblot analysis or as a ligand for the formation of polymeric metal complexes.[4]
This guide aims to provide researchers with a detailed understanding of this compound, moving beyond its metabolic significance to its practical application in the laboratory.
Chemical Structure and Physicochemical Properties
The molecular structure of trans-4-Cotininecarboxylic acid is characterized by a pyrrolidinone ring substituted with a methyl group on the nitrogen, a 3-pyridyl group, and a carboxylic acid group. The "trans" designation refers to the relative stereochemistry of the pyridyl group at the 2-position and the carboxylic acid group at the 3-position of the pyrrolidinone ring.
Caption: Chemical structure of trans-4-Cotininecarboxylic acid.
Table 1: Physicochemical Properties of trans-4-Cotininecarboxylic Acid
| Property | Value | Reference(s) |
| CAS Number | 33224-01-0 | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][4] |
| Molecular Weight | 220.22 g/mol | [1][4] |
| Melting Point | 194-195 °C | [4][5] |
| Appearance | White to off-white solid | |
| SMILES | CN1C(O)=O">C@@Hc2cccnc2 | [4][5] |
| InChI Key | DEYLVDCFTICBTB-WCBMZHEXSA-N | [4][5] |
Synthesis of trans-4-Cotininecarboxylic Acid
While trans-4-Cotininecarboxylic acid is a known metabolite, a practical and scalable laboratory synthesis is crucial for its application in research and development. A plausible and efficient method involves the oxidation of the readily available starting material, cotinine. The following section details a robust protocol for this transformation.
Synthetic Strategy: Oxidation of Cotinine
The synthesis of trans-4-Cotininecarboxylic acid can be achieved through the oxidation of the methylene group at the 4-position of the pyrrolidinone ring of cotinine. Strong oxidizing agents, such as potassium permanganate, are well-suited for this transformation. The reaction is typically carried out in an aqueous basic medium to facilitate the oxidation process and control the reaction conditions.
Caption: Workflow for the synthesis of trans-4-Cotininecarboxylic acid.
Detailed Experimental Protocol
Materials and Reagents:
-
Cotinine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated and dilute
-
Distilled water
-
Ethanol
-
Ethyl acetate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cotinine in an aqueous solution of sodium hydroxide.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in distilled water to the reaction mixture. The addition should be portion-wise to control the exothermic nature of the reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by observing the disappearance of the purple color of the permanganate ion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. A white precipitate of trans-4-Cotininecarboxylic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration and wash with cold distilled water.
-
Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate.[2][3][6][7][8] Dissolve the crude solid in a minimal amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Mechanistic Insights
The oxidation of the methylene group adjacent to the carbonyl group in cotinine by permanganate likely proceeds through a free-radical mechanism.[9] In the basic medium, the permanganate ion (MnO₄⁻) abstracts a hydrogen atom from the 4-position of the pyrrolidinone ring, generating a radical intermediate. This intermediate is then further oxidized to the corresponding carboxylic acid. The stereochemistry at the 2- and 3-positions is retained during this process, leading to the formation of the trans isomer.
Structural Verification and Analytical Characterization
Unequivocal characterization of the synthesized trans-4-Cotininecarboxylic acid is essential to confirm its identity and purity. The following section outlines the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring, the methyl group, and the pyridyl group. The chemical shift of the carboxylic acid proton is typically observed in the downfield region (around 10-13 ppm).
¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid and the amide carbonyl will appear at the downfield end of the spectrum (typically >170 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.0 | ~30 |
| Pyrrolidinone CH₂ | ~2.5-3.0 | ~35-45 |
| Pyrrolidinone CH | ~3.5-4.0 | ~50-60 |
| Pyridyl H | ~7.5-8.8 | ~120-150 |
| COOH | ~10-13 | ~170-180 |
| C=O (amide) | - | ~175-185 |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.[10][11][12][13]
Infrared (IR) Spectroscopy
The IR spectrum of trans-4-Cotininecarboxylic acid will exhibit characteristic absorption bands for its functional groups.[14][15][16]
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (sp³ and sp²) | Stretching | 3100-2850 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=O (Amide) | Stretching | ~1680 |
| C=N, C=C (Pyridyl) | Stretching | ~1600-1450 |
| C-O (Carboxylic Acid) | Stretching | ~1300-1200 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ at m/z 221.08 should be observed.
Expected Fragmentation Pattern:
The fragmentation of the parent ion is expected to involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂).[6][7][17] Cleavage of the bond between the pyrrolidinone ring and the pyridyl group is also a likely fragmentation pathway.
Conclusion
This technical guide provides a comprehensive overview of trans-4-Cotininecarboxylic acid, encompassing its chemical structure, a detailed and practical synthetic protocol, and the analytical data required for its thorough characterization. The provided information is intended to empower researchers and scientists in their endeavors that utilize this important molecule, facilitating its synthesis and application in a variety of scientific disciplines.
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Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. PMC - PubMed Central. (2021-10-21). Available from: [Link]
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Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. Semantic Scholar. Available from: [Link]
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Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed - NIH. Available from: [Link]
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Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC - PubMed Central. (2021-10-21). Available from: [Link]
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Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). - ResearchGate. Available from: [Link]
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An In-Depth Technical Guide to the Biological Significance of trans-4-Cotininecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of trans-4-Cotininecarboxylic acid, a significant metabolite of cotinine, which itself is the primary metabolic product of nicotine. This document delves into the biochemical origins, metabolic pathways, and burgeoning biological significance of this molecule. Primarily recognized as a highly stable, long-term biomarker for tobacco exposure, trans-4-Cotininecarboxylic acid is gaining prominence in immunochemistry and drug development as an exemplary hapten for bioconjugation. This guide offers researchers, scientists, and drug development professionals a detailed exploration of its analytical quantification, underlying metabolic science, and practical applications, underpinned by field-proven insights and methodologies.
Introduction: The Metabolic Footprint of Nicotine
Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body, primarily in the liver. The resulting metabolites serve as crucial biomarkers for assessing tobacco exposure and understanding individual variations in drug metabolism. While cotinine is the most well-known and widely measured biomarker due to its longer half-life compared to nicotine, its own metabolic cascade produces a suite of downstream products. Among these, trans-4-Cotininecarboxylic acid (also known as carboxycotinine) is emerging as a molecule of significant interest.
This guide will illuminate the journey of trans-4-Cotininecarboxylic acid from its metabolic birth to its utility in cutting-edge research, providing a foundational understanding for its application in clinical, toxicological, and pharmaceutical research.
Biochemical Genesis and Metabolic Pathway
The formation of trans-4-Cotininecarboxylic acid is a multi-step enzymatic process originating from nicotine. Understanding this pathway is fundamental to appreciating its role as a biomarker.
From Nicotine to Cotinine: The Primary Conversion
Approximately 70-80% of nicotine is converted to cotinine.[1][2] This bioactivation involves two key steps:
-
5'-Oxidation of Nicotine: The initial and rate-limiting step is the oxidation of the pyrrolidine ring of nicotine at the 5' position. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6 in the liver.[3][4] This creates an unstable intermediate, the nicotine-Δ1'(5')-iminium ion.[3]
-
Conversion to Cotinine: The nicotine-Δ1'(5')-iminium ion is then converted to cotinine by a cytoplasmic aldehyde oxidase (AOX) .[5]
The Emergence of trans-4-Cotininecarboxylic Acid
Cotinine itself serves as a substrate for further metabolism. While the primary route of cotinine elimination is hydroxylation to trans-3'-hydroxycotinine, a smaller but significant portion is oxidized to form various metabolites, including trans-4-Cotininecarboxylic acid.
The precise enzymatic machinery responsible for the direct oxidation of the cotinine ring to form the carboxylic acid moiety of trans-4-Cotininecarboxylic acid is not yet definitively elucidated in the scientific literature. However, based on the known metabolism of cotinine by CYP enzymes, it is highly probable that cytochrome P450 enzymes , potentially including CYP2A6 which is known to catalyze other cotinine oxidations, are involved in this metabolic step.[6][7][8][9] Further research is warranted to pinpoint the specific isozymes responsible for this conversion.
The metabolic cascade can be visualized as follows:
Figure 1: Simplified metabolic pathway from nicotine to trans-4-Cotininecarboxylic acid.
Biological Significance and Applications
The unique properties of trans-4-Cotininecarboxylic acid underpin its growing importance in several scientific domains.
A Stable, Long-Term Biomarker of Tobacco Exposure
While cotinine has a half-life of approximately 15-20 hours, its downstream metabolites, including carboxylic acids, are generally cleared from the body more slowly. Although specific pharmacokinetic data for trans-4-Cotininecarboxylic acid in humans is not yet well-established, the urinary excretion half-life of other drug-derived carboxylic acids can be in the range of days.[4][9][10] This suggests that trans-4-Cotininecarboxylic acid may serve as a more stable, longer-term biomarker of nicotine exposure than cotinine itself. Its presence in urine can confirm tobacco use over a more extended period, which is particularly valuable in smoking cessation programs and epidemiological studies.
| Biomarker | Typical Half-Life | Primary Matrix | Advantages | Limitations |
| Nicotine | ~2 hours[11] | Blood, Urine, Saliva | Immediate exposure indicator | Very short detection window |
| Cotinine | ~15-20 hours[11][12] | Blood, Urine, Saliva | Well-established, good correlation with intake | Shorter window than downstream metabolites |
| trans-3'-Hydroxycotinine | Slower clearance than cotinine[1] | Urine | Major metabolite, high concentrations in urine | Pharmacokinetics can vary |
| trans-4-Cotininecarboxylic acid | Likely > 24 hours (inferred) | Urine | Potentially the longest half-life, high stability | Less studied, limited PK data |
An Ideal Hapten in Immunochemistry and Drug Development
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. trans-4-Cotininecarboxylic acid possesses several characteristics that make it an excellent hapten:[13]
-
Exogenous Nature: It is not naturally present in the human body, ensuring that any immune response is specific to the hapten-carrier conjugate.[13]
-
Physiological Inertness and Non-Toxicity: Studies on its parent compound, cotinine, have shown it to be highly non-toxic.[13] This low toxicity profile is presumed to extend to trans-4-Cotininecarboxylic acid, making it safe for in vivo applications.
-
Chemical Functionality: The presence of a carboxylic acid group provides a convenient and reactive handle for conjugation to carrier proteins, antibodies, or other molecules using standard bioconjugation chemistries (e.g., EDC/NHS coupling).[13]
This has led to its use in the development of bispecific antibodies and antibody-drug conjugates (ADCs), where an anti-cotinine antibody can be used to deliver a payload (e.g., a cytotoxic drug) that has been conjugated to trans-4-Cotininecarboxylic acid.[13]
Figure 2: Conceptual workflow of trans-4-Cotininecarboxylic acid as a hapten.
Analytical Methodology: Quantification in Biological Matrices
Accurate quantification of trans-4-Cotininecarboxylic acid is essential for its use as a biomarker. The gold standard for this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation: Extraction from Urine
The acidic nature of trans-4-Cotininecarboxylic acid necessitates a tailored extraction protocol. A liquid-liquid extraction (LLE) is a robust and cost-effective method.
Protocol: Liquid-Liquid Extraction of trans-4-Cotininecarboxylic Acid from Urine
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 500 µL of urine.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of trans-4-Cotininecarboxylic acid) to correct for extraction variability.
-
Acidification: Add 50 µL of 1M HCl to acidify the urine sample to a pH of approximately 2-3.
-
Causality: At this acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and more amenable to extraction into an organic solvent.
-
-
Solvent Addition: Add 1 mL of an organic extraction solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1 v/v).
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Separation
-
Column: A C18 reversed-phase column is suitable for retaining and separating trans-4-Cotininecarboxylic acid from other urinary components.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing an acid modifier like 0.1% formic acid, is recommended.
-
Causality: The formic acid helps to keep the analyte protonated, ensuring good peak shape and ionization efficiency in positive ion mode.
-
-
Flow Rate: A typical flow rate for a standard analytical column would be 0.3-0.5 mL/min.
Mass Spectrometric Detection
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
MRM Transitions (Predicted): While experimental validation is crucial, likely MRM transitions for trans-4-Cotininecarboxylic acid (Molecular Weight: 220.22 g/mol ) can be predicted.
-
Precursor Ion (Q1): [M+H]+ = m/z 221.2
-
Product Ions (Q3): Fragmentation would likely involve losses from the pyrrolidinone ring. Common fragments for similar structures could be explored to determine the most intense and specific product ions. For instance, a loss of the carboxylic acid group (-45 Da) or other characteristic fragments would be targeted.
-
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| trans-4-Cotininecarboxylic acid | m/z 221.2 | To be determined experimentally | To be optimized |
| Internal Standard (e.g., d3-analog) | m/z 224.2 | To be determined experimentally | To be optimized |
Self-Validation: The protocol's trustworthiness is established by running quality control (QC) samples at low, medium, and high concentrations alongside unknown samples. The accuracy and precision of the QC results must fall within established bioanalytical method validation guidelines (e.g., ±15%).
Future Perspectives and Conclusion
trans-4-Cotininecarboxylic acid is a molecule with a dual identity. As a metabolite, it holds the potential to be a superior long-term biomarker for tobacco exposure, though further pharmacokinetic studies are needed to fully realize this potential. As a chemical tool, its properties as a hapten are already being leveraged in the development of novel immunotherapies and diagnostic assays.
This guide has provided a technical foundation for understanding and utilizing trans-4-Cotininecarboxylic acid. From its metabolic origins to detailed analytical protocols, the information presented herein is intended to empower researchers to explore the full biological significance of this important molecule. As analytical techniques become more sensitive and our understanding of nicotine metabolism deepens, the role of trans-4-Cotininecarboxylic acid in clinical and research settings is set to expand.
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Tang, Y., Bryant, M. S., Li, M., Min, S., Pellar, G. J., Wu, Q., Yang, D. J., Kang, H. K., Sepehr, E., He, X., McLellen, F. M., Lewis, S. M., Greenhaw, J., Fisher, J., Yang, X., Chemerynski, S., Yee, S. B., Rosenfeldt, H., Yeager, R. P., … Yi, J. (2024). Pharmacokinetic Analysis of Nicotine and Its Metabolites (Cotinine and trans-3'-Hydroxycotinine) in Male Sprague-Dawley Rats Following Nose-Only Inhalation, Oral Gavage, and Intravenous Infusion of Nicotine. Toxicological Sciences, kfae001. [Link]
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Yamanaka, H., Nakajima, M., Nishimura, K., Yoshida, R., Katoh, M., & Yokoi, T. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(5), 752-757. [Link]
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An In-depth Technical Guide to trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Prepared by: Gemini, Senior Application Scientist
Introduction
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, also known by its synonym (±)-trans-4'-Carboxycotinine, is a derivative of cotinine, the primary metabolite of nicotine. Its discovery and history are intrinsically linked to the extensive research into nicotine pharmacology and metabolism. While nicotine is the principal psychoactive component in tobacco, its metabolites, including cotinine and its derivatives, are crucial for understanding its full range of effects and for developing accurate biomarkers of tobacco exposure.[1][2]
This technical guide provides a comprehensive overview of trans-4'-carboxycotinine, from its biochemical origins to its synthesis and analytical quantification. It is intended for researchers, scientists, and drug development professionals investigating nicotine addiction, tobacco exposure, and the development of novel therapeutics.
Core Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [3] |
| Molecular Weight | 220.23 g/mol | [3] |
| CAS Number | 161171-06-8 | |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 192.0 to 196.0 °C | |
| Purity | >95.0% |
Part 1: Discovery and Biochemical Context
The story of trans-4'-carboxycotinine begins with the study of nicotine metabolism. In humans, approximately 70-80% of nicotine is converted to cotinine, primarily by the cytochrome P450 enzyme CYP2A6 in the liver.[4][5] Cotinine itself is further metabolized into a variety of secondary metabolites.[6] While trans-3'-hydroxycotinine is the most abundant of these, other metabolic pathways exist, leading to compounds like trans-4'-carboxycotinine.[4][7]
The presence of a carboxylic acid group suggests that this compound is a product of an oxidation pathway acting on the pyrrolidinone ring of cotinine. While the precise enzymatic steps are not as well-elucidated as the primary nicotine-to-cotinine pathway, its existence highlights the complex metabolic fate of nicotine in the body. The discovery of such metabolites has been driven by the need for more sensitive and specific biomarkers for assessing tobacco smoke exposure.[8]
The Nicotine Metabolic Pathway
The metabolic journey from nicotine to trans-4'-carboxycotinine is a multi-step process. Understanding this pathway is critical for interpreting biomarker data and for designing drugs that might modulate nicotine's effects.
Caption: Metabolic conversion of nicotine to trans-4'-carboxycotinine.
Part 2: Chemical Synthesis and Characterization
While trans-4'-carboxycotinine is a metabolite, its study often requires a pure, synthetic standard for analytical and pharmacological experiments. Several chemical suppliers list the compound, indicating established synthetic routes.[3][9] The synthesis of nicotine derivatives is a field of active research, driven by the search for new therapeutic agents for central nervous system disorders.[10][11]
General Synthetic Approach
The synthesis of C-4 substituted nicotine derivatives can be achieved through a multi-step process starting from (S)-nicotine. A common strategy involves the formation of an N-acylpyridinium salt of nicotine, followed by the addition of a cuprate reagent and subsequent aromatization.[12] This allows for the introduction of various functional groups at the C-4 position of the pyridine ring. For the synthesis of trans-4'-carboxycotinine, a different approach targeting the pyrrolidinone ring would be necessary.
A plausible retrosynthetic analysis for trans-4'-carboxycotinine would involve the stereoselective formation of the substituted pyrrolidinone ring. Enantioselective syntheses of nicotine and its analogs often employ chiral auxiliaries or catalysts to control the stereochemistry.[13]
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An In-depth Technical Guide to trans-4-Cotininecarboxylic Acid: A Nicotine Metabolite
This guide provides a comprehensive technical overview of trans-4-cotininecarboxylic acid, a secondary metabolite of nicotine. It is intended for researchers, scientists, and drug development professionals engaged in the study of nicotine metabolism, tobacco exposure, and associated pharmacological and toxicological pathways. This document delves into the biochemical formation, analytical quantification, and potential clinical significance of this lesser-known but potentially informative biomarker.
Introduction: The Complex Landscape of Nicotine Metabolism
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolic transformation in the human body, predominantly in the liver.[1] The resulting metabolites serve as crucial biomarkers for assessing tobacco exposure and understanding individual variations in nicotine processing. While the conversion of nicotine to cotinine and subsequently to trans-3'-hydroxycotinine is the most widely studied metabolic pathway, a number of minor metabolites also provide valuable insights into the intricate enzymatic processes involved.[2] Among these is trans-4-cotininecarboxylic acid, a product that offers a more nuanced view of nicotine's metabolic fate.
Biochemical Genesis: The Pathway to trans-4-Cotininecarboxylic Acid
The formation of trans-4-cotininecarboxylic acid is intrinsically linked to the oxidative metabolism of the pyrrolidine ring of nicotine. While not the primary metabolic route, its presence indicates the activity of specific enzymatic pathways that diverge from the main cotinine-to-trans-3'-hydroxycotinine axis.
The Role of 2'-Oxidation
The biosynthesis of trans-4-cotininecarboxylic acid is believed to originate from the 2'-oxidation of nicotine. This initial step is catalyzed by cytochrome P450 enzymes, with CYP2A6 being a key player in overall nicotine metabolism.[3] This 2'-oxidation leads to the formation of intermediates such as 4-(methylamino)-1-(3-pyridyl)-1-butanone, which is then further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.[4]
Pyrrolidine Ring Cleavage and Carboxylation
The subsequent steps leading to trans-4-cotininecarboxylic acid likely involve the enzymatic cleavage of the pyrrolidine ring of a cotinine-like intermediate, followed by carboxylation. While the specific enzymes catalyzing these final steps have not been definitively elucidated, aldehyde oxidases, which are known to be involved in the conversion of the nicotine-Δ1'(5')-iminium ion to cotinine, may play a role in the oxidative processes leading to the carboxylic acid moiety.[2][3]
The proposed metabolic pathway, while a minor contributor to overall nicotine clearance, highlights the diversity of enzymatic reactions involved in xenobiotic metabolism.
Diagram of the Proposed Metabolic Pathway
Caption: Proposed metabolic pathway leading to trans-4-cotininecarboxylic acid.
Analytical Quantification: A Methodological Deep Dive
The accurate measurement of trans-4-cotininecarboxylic acid in biological matrices is essential for its validation as a biomarker. Due to its expected low concentrations relative to major nicotine metabolites, highly sensitive and specific analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application.[5][6]
Sample Preparation
Urine is the primary biological matrix for the analysis of trans-4-cotininecarboxylic acid due to the renal clearance of nicotine metabolites.[7] A robust sample preparation protocol is critical to remove interfering substances and concentrate the analyte.
Experimental Protocol: Urine Sample Preparation for LC-MS/MS Analysis
-
Sample Collection: Collect a mid-stream urine sample in a sterile polypropylene container. For quantitative analysis, a 24-hour urine collection can provide a more accurate measure of total excretion.
-
Internal Standard Spiking: To an aliquot of the urine sample (e.g., 1 mL), add an internal standard. A stable isotope-labeled analog of trans-4-cotininecarboxylic acid would be ideal for correcting for matrix effects and variations in instrument response. If a specific standard is unavailable, a structurally similar carboxylic acid with a known retention time and mass transition can be used for semi-quantification.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove hydrophilic interferences.
-
Elute the analyte and internal standard using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The separation and detection of trans-4-cotininecarboxylic acid requires optimized chromatographic and mass spectrometric conditions.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 2.6 µm) | Provides good retention and separation of polar and non-polar metabolites. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic solvent for gradient elution. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | Allows for the separation of a wide range of metabolites with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for analytical scale columns to ensure good peak shape and sensitivity. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and potential for column overload. |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Carboxylic acids can be readily protonated in the positive ion mode. |
| Precursor Ion (Q1) | [M+H]+ of trans-4-cotininecarboxylic acid (m/z 221.08) | Selects the protonated molecular ion of the analyte. |
| Product Ions (Q3) | To be determined by infusion of a standard. Likely fragments would involve loss of water, CO, or parts of the pyrrolidinone ring. | Specific fragments for Multiple Reaction Monitoring (MRM) provide high selectivity and sensitivity. |
| Collision Energy | Optimized for the specific precursor-to-product ion transition. | Ensures efficient fragmentation for maximum signal intensity. |
Diagram of the Analytical Workflow
Caption: Workflow for the quantification of trans-4-cotininecarboxylic acid in urine.
Clinical and Research Significance
While research on trans-4-cotininecarboxylic acid is still in its nascent stages, its quantification holds potential value in several areas:
-
Comprehensive Biomarker Panels: As a minor metabolite, its ratio to major metabolites like cotinine and trans-3'-hydroxycotinine could provide a more detailed phenotype of an individual's nicotine metabolism, potentially identifying subtle variations in enzymatic activity.[8]
-
Understanding Atypical Metabolism: In individuals with genetic polymorphisms that affect the primary nicotine metabolism pathways (e.g., CYP2A6 variants), the flux through minor pathways, including the one leading to trans-4-cotininecarboxylic acid, may be altered. Studying this metabolite could therefore shed light on compensatory metabolic routes.
-
Forensic and Toxicological Investigations: The presence of a diverse profile of nicotine metabolites can provide a more robust confirmation of tobacco use.
Future Directions and Conclusion
The study of trans-4-cotininecarboxylic acid represents a further refinement in our understanding of nicotine's complex journey through the human body. Future research should focus on:
-
Definitive Elucidation of the Enzymatic Pathway: Utilizing in vitro systems with human liver microsomes and recombinant enzymes to pinpoint the specific P450s and other enzymes responsible for its formation.[9]
-
Quantitative Population Studies: Measuring the urinary concentrations of trans-4-cotininecarboxylic acid in large cohorts of smokers and non-smokers to establish reference ranges and explore correlations with smoking intensity and genetic factors.
-
Pharmacokinetic Modeling: Incorporating this metabolite into comprehensive pharmacokinetic models of nicotine to better predict individual metabolic profiles.
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Benowitz, N. L., & Jacob, P. (2001). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Nicotine & Tobacco Research, 3(3), 259-267. [Link]
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Murphy, S. E., et al. (2023). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. Chemical Research in Toxicology, 36(4), 574-584. [Link]
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St. Helen, G., et al. (2016). Biomarkers of exposure to new and emerging tobacco delivery products. Nicotine & Tobacco Research, 18(7), 1-15. [Link]
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Gowda, K. R., & Mandal, A. K. (2006). Biomarkers Derived from Nicotine and its Metabolites: A Review. Current Drug Metabolism, 7(8), 855-868. [Link]
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Feng, S., et al. (2007). Respiratory retention of nicotine and urinary excretion of nicotine and its five major metabolites in adult male smokers. Toxicology Letters, 173(2), 92-102. [Link]
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Kozak, R. P., et al. (2019). Nicotine inhalation and metabolism triggers AOX-mediated superoxide generation with oxidative lung injury. The Journal of Clinical Investigation, 129(8), 3266-3280. [Link]
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Matt, G. E., et al. (2004). Evaluation of urinary trans-3'-hydroxycotinine as a biomarker of children's environmental tobacco smoke exposure. Cancer Epidemiology, Biomarkers & Prevention, 13(10), 1658-1665. [Link]
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Miller, E. I., et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]
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Chadwick, C. A., et al. (2007). Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 44(Pt 5), 467-471. [Link]
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Al Delbany, A., et al. (2015). Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1239-1246. [Link]
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Siu, E. C., & Tyndale, R. F. (2007). Characterization and comparison of nicotine and cotinine metabolism in vitro and in vivo in DBA/2 and C57BL/6 mice. The Journal of Pharmacology and Experimental Therapeutics, 321(2), 754-761. [Link]
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Kespohl, S., et al. (2020). Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. Clinical Chemistry and Laboratory Medicine, 58(9), 1469-1476. [Link]
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Noguez, J., et al. (2024). Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2737, 337-345. [Link]
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Dempsey, D., et al. (2015). Nicotine metabolite ratio (3-hydroxycotinine/cotinine) in plasma and urine by different analytical methods and laboratories: implications for clinical implementation. Cancer Epidemiology, Biomarkers & Prevention, 24(8), 1239-1246. [Link]
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Wang, H., et al. (2022). Tobacco carcinogen 4-[methyl(nitroso)amino]-1-(3-pyridinyl)-1-butanone (NNK) drives metabolic rewiring and epigenetic reprograming in A/J mice lung cancer model and prevention with diallyl sulphide (DAS). Carcinogenesis, 43(2), 140-149. [Link]
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The Pharmacokinetic Profile of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic profile of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a significant metabolite of cotinine, which itself is the primary metabolite of nicotine. Also known as trans-4-carboxycotinine, this molecule serves as a critical biomarker for assessing nicotine exposure. While direct and extensive pharmacokinetic studies on trans-4-carboxycotinine are limited, this guide synthesizes the current understanding of its place within the broader metabolic cascade of nicotine. We will delve into the well-established pharmacokinetics of its precursors, nicotine and cotinine, to provide a foundational context. Furthermore, this document will explore the known metabolic pathways, analytical methodologies for detection, and the toxicological significance of nicotine metabolites, offering field-proven insights for researchers in pharmacology, toxicology, and drug development.
Introduction: The Significance of Nicotine Metabolism and its Biomarkers
Nicotine, the principal psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, primarily in the liver.[1][2] The study of its metabolic fate is crucial for understanding tobacco dependence, smoking-related diseases, and for the development of smoking cessation therapies. The primary metabolite of nicotine, cotinine, is a key biomarker due to its longer half-life, providing a more stable measure of nicotine exposure than nicotine itself.[3] this compound, or trans-4-carboxycotinine, is a downstream metabolite of cotinine, and its quantification in biological fluids offers another layer of insight into the intricacies of nicotine processing and elimination.[4]
This guide will provide a detailed examination of the pharmacokinetic journey from nicotine to trans-4-carboxycotinine, elucidating the enzymatic processes and physiological factors that govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
The Pharmacokinetic Framework: From Nicotine to Cotinine
To comprehend the pharmacokinetics of trans-4-carboxycotinine, it is essential to first understand the disposition of its precursors.
Nicotine: The Parent Compound
-
Absorption: Nicotine is rapidly absorbed from the lungs following inhalation of tobacco smoke, leading to high arterial concentrations within minutes.[5] Absorption across mucous membranes (oral and nasal) and the skin is also efficient, though generally slower.
-
Distribution: Nicotine is widely distributed throughout the body, readily crossing the blood-brain barrier to exert its psychoactive effects.
-
Metabolism: Approximately 70-80% of nicotine is converted to cotinine in the liver.[1][5][6] This is a two-step process initiated by cytochrome P450 2A6 (CYP2A6) to form a nicotine-Δ1′(5′)-iminium ion, which is then converted to cotinine by a cytoplasmic aldehyde oxidase.[2][5][6] Other minor metabolic pathways for nicotine include N-oxidation and glucuronidation.[1][5]
-
Excretion: A small fraction of nicotine (10-20%) is excreted unchanged in the urine.[2]
Cotinine: The Major Metabolite and Precursor
Cotinine is the focal point in the metabolic pathway leading to trans-4-carboxycotinine. Its pharmacokinetic profile is well-characterized:
-
Formation: As the primary metabolite of nicotine, cotinine levels in the body are directly proportional to nicotine intake.
-
Distribution: Cotinine has a volume of distribution that is smaller than that of nicotine.
-
Metabolism: Cotinine is further metabolized, primarily to trans-3'-hydroxycotinine, a reaction also catalyzed by CYP2A6.[7] Other metabolites of cotinine include cotinine N-oxide and norcotinine.[1][2] The formation of trans-4-carboxycotinine represents another metabolic route for cotinine.
-
Excretion: Only about 10-15% of a nicotine dose is excreted as unchanged cotinine in the urine.[5] The majority is eliminated as its own metabolites.
The Pharmacokinetic Profile of this compound (trans-4-carboxycotinine)
While a complete, independent pharmacokinetic study of trans-4-carboxycotinine is not extensively documented in the current literature, its role as a urinary metabolite of cotinine provides a basis for understanding its disposition.
Formation and Metabolic Pathway
trans-4-carboxycotinine is formed from the metabolism of cotinine. The precise enzymatic pathway responsible for the carboxylation of the pyrrolidinone ring of cotinine is not as well-defined as the hydroxylation pathway leading to trans-3'-hydroxycotinine. However, its consistent detection in the urine of smokers confirms it as a definitive, albeit potentially minor, metabolite.[4]
Below is a conceptual diagram illustrating the metabolic cascade from nicotine to trans-4-carboxycotinine.
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A Toxicological Evaluation Framework for trans-4-Cotininecarboxylic Acid: A Guide for Preclinical Safety Assessment
Abstract
Trans-4-Cotininecarboxylic acid, a primary metabolite of cotinine and secondary metabolite of nicotine, is increasingly utilized in biomedical research as a stable, physiologically inert hapten for bioconjugation and pre-targeting strategies in antibody-drug conjugate (ADC) development. Despite its utility and the generally low toxicity profile of its parent compound, cotinine, a comprehensive, publicly available toxicological profile for trans-4-Cotininecarboxylic acid is lacking. This technical guide provides a structured, in-depth framework for the toxicological evaluation of this compound, designed for researchers, toxicologists, and drug development professionals. Grounded in international regulatory standards, this document outlines a tiered, logical progression of studies from in silico and in vitro assessments to targeted in vivo evaluations. The causality behind experimental choices is detailed, and self-validating protocols are presented to ensure data integrity and regulatory compliance, thereby establishing a robust safety profile for this valuable research tool.
Introduction: The Compound and the Conundrum
Trans-4-Cotininecarboxylic acid is the downstream metabolite of nicotine, via its primary metabolite, cotinine.[1][2][3] Unlike its pharmacologically active precursors, trans-4-Cotininecarboxylic acid is considered physiologically inert. This, combined with its exogenous nature (absent in humans without nicotine exposure) and a convenient carboxyl group for chemical linkage, has made it an attractive molecule in biotechnology.[1][4][5] It is particularly valued as a hapten in pre-targeted immunotherapy and as a linker for ADCs, where an antibody is directed to a tumor antigen and a second, smaller molecule conjugated to a cytotoxic drug via trans-4-Cotininecarboxylic acid is administered separately.[4][6]
The parent compound, cotinine, exhibits a very low toxicity profile. It is well-tolerated in humans at daily doses up to 1,800 mg for several days, and the LD50 in mice is reported to be approximately 4 g/kg.[1][4][5] By extension, trans-4-Cotininecarboxylic acid is presumed to be similarly non-toxic. However, for regulatory purposes and to ensure scientific rigor in preclinical and clinical development, this assumption must be validated through empirical data. This guide, therefore, proposes a comprehensive toxicological testing strategy, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and aligned with internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[7][8][9]
A Tiered Approach to Toxicological Assessment
A logical, tiered approach is the most efficient and ethical method for safety assessment. The strategy begins with non-animal methods to characterize the potential for hazard, escalating to in vivo studies only if warranted by the data or intended use.
Tier 0: Foundational Assessment
Physicochemical Characterization
Before any biological testing, fundamental properties of the test article must be established. This is critical for designing appropriate formulations for dosing and for interpreting toxicological results.
| Parameter | Method | Rationale |
| Purity | HPLC-UV, LC-MS | To ensure that observed effects are due to the test article and not impurities. |
| Solubility | Kinetic/Thermodynamic Solubility Assays | To determine appropriate vehicles for in vitro and in vivo studies (e.g., saline, DMSO). |
| Stability | Forced Degradation Studies | To assess stability in the chosen vehicle and under experimental conditions. |
| LogP/LogD | Calculated or Shake-Flask Method | To predict membrane permeability and potential for bioaccumulation. |
In Silico Toxicological Prediction
Computational toxicology models serve as an initial screen to predict potential liabilities based on chemical structure. These methods are cost-effective, rapid, and align with the 3Rs principles by refining subsequent testing.
-
Structural Alerts for Mutagenicity: Software like DEREK Nexus or Sarah Nexus identifies structural fragments associated with DNA reactivity or mutagenicity. A negative result here provides strong, though not definitive, evidence of a lack of genotoxic potential.
-
Carcinogenicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can estimate the carcinogenic potential based on structural analogues with known toxicological profiles.
-
Metabolite Prediction: While trans-4-Cotininecarboxylic acid is itself a metabolite, software can predict if it is likely to be further metabolized into potentially reactive species.
Tier 1: Core In Vitro Safety Screening
In vitro assays are the cornerstone of modern toxicology, providing mechanistic insights while minimizing animal use.[10][11]
Cytotoxicity Assessment
The initial step is to determine the concentration at which the compound causes overt cell death. This informs the dose selection for subsequent, more sensitive assays like genotoxicity tests.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate metabolically competent cells (e.g., HepG2 human liver cells) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Dosing: Prepare a stock solution of trans-4-Cotininecarboxylic acid in a suitable vehicle (e.g., cell culture medium or DMSO, ensuring final DMSO concentration is <0.5%). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test article concentrations. Include vehicle-only controls and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell viability).
Trustworthiness Check: The protocol's validity is confirmed by the clear dose-response of the positive control and the consistent, low background of the blank wells. Running the assay in triplicate minimizes variability.
Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement for most new chemical entities. It assesses the potential of a compound to cause damage to DNA and chromosomes, a key initiating event in carcinogenesis. A standard battery of tests is employed to capture different endpoints.[12]
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate). This is critical because some chemicals only become genotoxic after metabolism.
-
Exposure: Combine the bacterial strain, the test article (at a range of non-toxic concentrations determined by a preliminary cytotoxicity test), and either S9 mix or a buffer.
-
Plating: Plate the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine).
-
Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies over the vehicle control, typically a two-fold or greater increase.
Causality and Self-Validation: The use of multiple strains ensures detection of different mutation types. The inclusion of the S9 fraction accounts for metabolic activation. The system is validated by the low number of spontaneous revertants in the negative control and a robust response in the positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).
Tier 2: Targeted In Vivo Assessment
Progression to in vivo studies is contingent upon the findings from Tier 1 and the intended use of the compound. If significant in vitro toxicity is observed, or if human exposure is expected to be high and prolonged, targeted animal studies may be necessary.
Acute Oral Toxicity (OECD TG 423)
This study provides information on the acute hazards of a substance after a single oral dose.
| Study Parameter | Description |
| Species | Rat (typically one sex, usually female) |
| Method | Acute Toxic Class Method: A stepwise procedure using 3 animals per step. |
| Dose Levels | Starting dose selected based on in vitro data (e.g., 2000 mg/kg if low toxicity is expected). |
| Observations | Clinical signs, body weight changes, and mortality are monitored for 14 days. |
| Endpoint | Assignment to a GHS hazard category based on observed toxicity. Gross necropsy is performed on all animals. |
Given the data on cotinine, it is highly probable that trans-4-Cotininecarboxylic acid would show no mortality or signs of toxicity at the limit dose of 2000 mg/kg.
Repeated-Dose 28-Day Oral Toxicity Study (OECD TG 407)
If chronic or repeated exposure in humans is anticipated, a sub-acute study is warranted to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
| Study Parameter | Description |
| Species | Rat |
| Groups | 3 dose groups and 1 vehicle control group; 5 males and 5 females per group. |
| Dosing | Daily oral gavage for 28 consecutive days. |
| In-life Monitoring | Detailed clinical observations, body weight, food/water consumption, ophthalmology, functional observational battery. |
| Pathology | At termination, blood is collected for hematology and clinical chemistry. A full list of organs and tissues is collected for weight analysis and histopathological examination. |
| Endpoint | Identification of target organs and determination of the NOAEL. |
Conclusion and Risk Assessment
The comprehensive, tiered approach outlined in this guide provides a robust framework for definitively characterizing the toxicological profile of trans-4-Cotininecarboxylic acid. While existing data on the parent compound, cotinine, suggest a very low hazard potential[1][13], this structured evaluation is essential for regulatory compliance and ensuring human safety in any application. The integration of data from in silico, in vitro, and, if necessary, in vivo studies will allow for a thorough risk assessment. It is anticipated that such a program would confirm the low toxicity of trans-4-Cotininecarboxylic acid, solidifying its role as a safe and valuable tool in the development of next-generation biotherapeutics.
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"trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" stereochemistry and isomers
An In-depth Technical Guide to the Stereochemistry and Isomeric Complexity of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Abstract
This compound, also known as (±)-trans-4'-Carboxycotinine, is a significant metabolite of nicotine and serves as a crucial biomarker for assessing tobacco exposure.[1] The presence of two stereocenters in its pyrrolidinone core gives rise to a complex stereoisomeric landscape. A thorough understanding of its stereochemistry is paramount for researchers, toxicologists, and drug development professionals, as different stereoisomers can exhibit varied pharmacological and metabolic profiles. This technical guide provides a comprehensive examination of the stereoisomers of this compound, detailing methods for their separation and analysis, and discussing the underlying principles of stereocontrol.
Molecular Structure and Stereochemical Assignment
The structural foundation of this compound is a five-membered lactam (pyrrolidinone) ring. The key to its stereochemical complexity lies in the two chiral centers at the C4 and C5 positions, which bear the carboxyl and 3-pyridyl groups, respectively.
The designation "trans" indicates that the substituents at C4 and C5 are located on opposite faces of the pyrrolidinone ring. This configuration results in a racemic mixture of two enantiomers: (4R, 5R) and (4S, 5S). For completeness, the corresponding "cis" diastereomers, (4R, 5S) and (4S, 5R), would have these substituents on the same face of the ring.
The four possible stereoisomers are illustrated below. The distinction between these isomers is critical, as stereochemistry often governs biological activity.[2][3]
Figure 1: Stereoisomeric relationships of 1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone.
Chiral Separation and Analysis: Methodologies and Protocols
Distinguishing and quantifying stereoisomers is a fundamental challenge that requires specialized analytical techniques. Enantiomers possess identical physical properties in an achiral environment, making their separation non-trivial. The two primary strategies employed are direct and indirect chiral resolution, typically using High-Performance Liquid Chromatography (HPLC).[4]
Direct Chiral Separation via Chiral Stationary Phases (CSPs)
The most efficient method for enantiomeric resolution is the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment within the HPLC column, leading to differential interactions with the enantiomers and thus enabling their separation. Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[4]
Experimental Protocol: Direct Chiral HPLC
-
Column Selection: Employ a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® IG-3.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for acidic analytes.[5] An empirical starting point is n-Hexane/Isopropanol/TFA (80:20:0.1 v/v/v).
-
System Equilibration: Equilibrate the column with the mobile phase at a consistent flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a reference standard of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 260 nm, corresponding to the pyridine chromophore.
-
Optimization: Methodically adjust the ratio of hexane to isopropanol to optimize the resolution (Rs) between the two enantiomeric peaks. An Rs value > 1.5 is generally desired for baseline separation.
Indirect Chiral Separation via Diastereomer Formation
An alternative strategy involves converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent.[4][6] The resulting diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column.[5]
Experimental Protocol: Indirect Chiral HPLC
-
Derivatization Reaction:
-
Reagents: Select a chiral derivatizing agent with a primary amine, such as (R)-(+)-α-methylbenzylamine, and a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Procedure: In a vial, dissolve the racemic carboxylic acid (1 equivalent) in an aprotic solvent like DMF. Add the coupling agent (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2 equivalents). After 5 minutes, add the chiral amine (1.1 equivalents). Allow the reaction to proceed at room temperature for 1-2 hours to form the diastereomeric amides.
-
-
Chromatographic Separation:
-
Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Employ a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure protonation of the analytes. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Analysis: Inject the reaction mixture directly onto the equilibrated C18 column and monitor with UV or Mass Spectrometry (MS) detection. The two diastereomers should elute at different retention times.
-
Figure 2: General workflow for the direct and indirect chiral separation of enantiomers.
Spectroscopic Characterization
While chromatography separates isomers, spectroscopy helps to elucidate their structure.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers (cis vs. trans), as the different spatial arrangements of the substituents will result in unique chemical shifts and coupling constants.[7] While standard NMR cannot differentiate enantiomers, the use of chiral shift reagents can induce chemical shift differences, allowing for the determination of enantiomeric excess (ee%).
-
X-ray Crystallography: This is the gold standard for unambiguously determining the absolute stereochemistry of a molecule. It requires the formation of a high-quality single crystal of a pure enantiomer, often obtained through diastereomeric salt crystallization.
Synthetic Considerations and Stereocontrol
The synthesis of pyrrolidinone scaffolds can be achieved through various methods, including 1,3-dipolar cycloadditions and multicomponent reactions.[3][8] Achieving stereocontrol to favor the trans product over the cis is a key synthetic challenge. The thermodynamic stability of the trans isomer, where the bulky substituents are pseudo-equatorial to minimize steric hindrance, often makes it the favored product under equilibrium conditions. Kinetic control using chiral catalysts or auxiliaries is required for the enantioselective synthesis of a single enantiomer.
Pharmacological and Toxicological Significance
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[3][9] It is a well-established principle in pharmacology that stereoisomers of a chiral compound can have vastly different biological activities, metabolic fates, and toxicities.[2] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even contribute to adverse effects (the distomer).
For a nicotine metabolite like trans-4'-Carboxycotinine, these principles are highly relevant. The stereochemistry can influence:
-
Rate of metabolic formation and clearance.
-
Binding affinity to endogenous receptors.
-
Accuracy as a biomarker, if enzymatic processes favor one stereoisomer.
Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers is not merely an academic exercise but a critical requirement for accurate toxicological assessment and potential pharmaceutical development.
Conclusion
This compound is a stereochemically complex molecule whose properties cannot be fully understood without considering its isomeric forms. The trans configuration exists as a pair of enantiomers, (4R, 5R) and (4S, 5S), which are diastereomerically related to the corresponding cis isomers. Advanced analytical techniques, particularly chiral HPLC, are essential for the separation and quantification of these enantiomers. This guide provides the foundational knowledge and practical protocols necessary for researchers to navigate the stereochemical intricacies of this important nicotine metabolite, ensuring scientific rigor and integrity in their work.
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information. [Link]
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A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed, National Center for Biotechnology Information. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. PubMed, National Center for Biotechnology Information. [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]
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Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. National Center for Biotechnology Information. [Link]
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Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed, National Center for Biotechnology Information. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Solubility of trans-4-Cotininecarboxylic Acid
This guide provides a comprehensive technical overview of the solubility of trans-4-Cotininecarboxylic acid, a key metabolite of cotinine, which itself is a major metabolite of nicotine. An understanding of the solubility of this compound is critical for researchers in pharmacology, toxicology, and drug development, particularly in studies related to tobacco exposure and its metabolic fate. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data.
Introduction to trans-4-Cotininecarboxylic Acid: A Molecule of Interest
trans-4-Cotininecarboxylic acid (CAS 33224-01-0) is an organic compound characterized by a pyrrolidinone ring substituted with a methyl group, a carboxylic acid group, and a 3-pyridyl group.[1][2][3] Its chemical structure, particularly the presence of the polar carboxylic acid and the pyridyl nitrogen, plays a pivotal role in its physicochemical properties, most notably its solubility. The "trans" configuration refers to the stereochemistry of the substituents on the pyrrolidinone ring.[1] As a metabolite, its concentration in biological fluids is a key biomarker for assessing tobacco smoke exposure.[4]
The carboxylic acid functional group is a primary determinant of its solubility profile, suggesting a higher affinity for polar solvents.[1] The molecule's ability to act as both a hydrogen bond donor (from the carboxylic acid's hydroxyl group) and acceptor (at the carbonyl oxygen, the pyridyl nitrogen, and the other oxygen of the carboxylic acid) dictates its interactions with various solvent systems.
Caption: Chemical structure and key functional groups of trans-4-Cotininecarboxylic acid influencing its solubility.
Theoretical Framework for Solubility
The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For trans-4-Cotininecarboxylic acid, the following principles are paramount.
"Like Dissolves Like": The Role of Polarity
The adage "like dissolves like" is a foundational concept in predicting solubility. Solvents are broadly classified as polar or non-polar.
-
Polar Solvents: These solvents possess a significant dipole moment. They can be further categorized into:
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.
-
Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), acetonitrile, acetone) - Cannot donate hydrogen bonds but can act as acceptors.
-
Given the presence of the carboxylic acid and pyridine moieties, trans-4-Cotininecarboxylic acid is expected to exhibit higher solubility in polar solvents, particularly those that are protic and can engage in hydrogen bonding.[1][5]
-
Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) - These solvents have a low dielectric constant and are not effective at solvating polar molecules. The solubility of trans-4-Cotininecarboxylic acid in these solvents is anticipated to be low.
The Influence of pH on Solubility
As a carboxylic acid, trans-4-Cotininecarboxylic acid is a weak acid and will ionize in solution. This equilibrium is highly dependent on the pH of the solvent.[6][7][8]
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (conjugate base) and un-ionized (acid) forms of the molecule.
pH = pKa + log ([A⁻]/[HA])
Where:
-
[HA] is the concentration of the un-ionized acid.
-
[A⁻] is the concentration of the ionized carboxylate.
At a pH below the pKa of the carboxylic acid group, the un-ionized form will predominate. As the pH increases above the pKa, the ionized form becomes more prevalent. The ionized form, being charged, is generally much more soluble in aqueous solutions than the neutral form.[6][9] Therefore, the aqueous solubility of trans-4-Cotininecarboxylic acid is expected to increase significantly as the pH rises above its pKa.
Caption: Relationship between pH and the predominant species and resulting aqueous solubility of trans-4-Cotininecarboxylic acid.
Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between thermodynamic and kinetic solubility, as these two measures can yield different results and have different implications in a research and development setting.[10][11][12]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system has reached equilibrium.[12] It is an intrinsic property of the compound in a specific solvent. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[13]
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer.[10][14] The concentration at which precipitation is first observed is the kinetic solubility. This value can often be higher than the thermodynamic solubility because it can lead to the formation of a supersaturated solution that is thermodynamically metastable.[12]
For drug development and formulation, thermodynamic solubility is the more relevant parameter.[11]
Experimental Determination of Solubility
A robust experimental design is essential for obtaining accurate and reproducible solubility data.
Recommended Solvents for Study
A range of solvents should be selected to probe the solubility of trans-4-Cotininecarboxylic acid across different polarities and functionalities.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Water (at various pH values), Methanol, Ethanol | Expected to have high solubility due to hydrogen bonding capabilities. The effect of pH on aqueous solubility is a critical parameter to investigate.[6][7][8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Will provide insight into the role of dipole-dipole interactions without hydrogen bond donation from the solvent. |
| Non-Polar | Hexane, Toluene | Expected to have low solubility, providing a baseline for its non-polar interactions. |
| Biologically Relevant | Phosphate-Buffered Saline (PBS), Simulated Gastric and Intestinal Fluids | Crucial for understanding its behavior in biological systems and for in vitro and in vivo studies. |
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the most reliable for determining thermodynamic solubility.[13]
Materials:
-
trans-4-Cotininecarboxylic acid (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid trans-4-Cotininecarboxylic acid to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.[13]
-
Solvent Addition: Add a known volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[15] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Then, centrifuge the vials to further separate the solid from the supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter material should be assessed and accounted for.[16]
-
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of trans-4-Cotininecarboxylic acid.
Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of small molecules in solution.[17]
Typical HPLC Method Parameters:
-
Column: A reversed-phase column (e.g., C18) is generally suitable for a molecule of this polarity.[18]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The formic acid helps to ensure good peak shape for the carboxylic acid.[18]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection: UV detection at a wavelength where trans-4-Cotininecarboxylic acid has a strong absorbance (determined by running a UV scan). Alternatively, mass spectrometry (LC-MS) can be used for higher sensitivity and specificity.[19]
-
Calibration: A standard curve must be generated using known concentrations of trans-4-Cotininecarboxylic acid to accurately quantify the amount in the experimental samples.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Illustrative Solubility Data Table
While specific experimental data is not available in the literature, the following table illustrates how the results should be presented.
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | 2.0 | TBD | TBD | TBD |
| Water | 25 | 7.4 | TBD | TBD | TBD |
| Water | 25 | 9.0 | TBD | TBD | TBD |
| Phosphate-Buffered Saline | 37 | 7.4 | TBD | TBD | TBD |
| Methanol | 25 | NA | TBD | TBD | TBD |
| Ethanol | 25 | NA | TBD | TBD | TBD |
| DMSO | 25 | NA | TBD | TBD | TBD |
| Acetonitrile | 25 | NA | TBD | TBD | TBD |
| Hexane | 25 | NA | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Interpreting the Results
-
Polarity Trends: Compare the solubility in polar versus non-polar solvents to confirm the expected trend based on the molecule's structure.
-
pH-Solubility Profile: Plot the aqueous solubility as a function of pH. This will allow for the experimental determination of the pKa and demonstrate the significant impact of ionization on solubility.
-
Temperature Effects: For most solids, solubility increases with temperature. Quantifying this relationship can be important for formulation and storage considerations.
Conclusion
The solubility of trans-4-Cotininecarboxylic acid is a critical parameter for its study and application in various scientific fields. A thorough understanding of its solubility requires a combination of theoretical knowledge and rigorous experimental determination. This guide has outlined the key principles governing its solubility, provided a detailed protocol for its measurement using the gold-standard shake-flask method, and offered a framework for the analysis and interpretation of the resulting data. By following these guidelines, researchers can obtain accurate and reliable solubility data for trans-4-Cotininecarboxylic acid, enabling further advancements in their respective areas of research.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
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Agilent. Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]
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Scribd. Predicting Carboxylic Acid Solubility. Available from: [Link]
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Fiveable. pH and Solubility. Available from: [Link]
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Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]
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Chemistry Steps. The Effect of pH on Solubility. Available from: [Link]
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
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ACS Publications. Thermodynamics of Polymer Solubility in Polar and Nonpolar Systems. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
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The Journal of Chemical Physics. Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. Available from: [Link]
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ACS Publications. Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. Available from: [Link]
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LCGC International. Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. Available from: [Link]
-
PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available from: [Link]
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Khan Academy. pH and solubility. Available from: [Link]
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PubMed Central. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]
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Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available from: [Link]
-
Krackeler Scientific, Inc. trans-4-Cotininecarboxylic acid. Available from: [Link]
-
ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link]
-
askIITians. How does pH affect solubility?. Available from: [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
-
ResearchGate. Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid).. Available from: [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]
-
Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. Available from: [Link]
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YouTube. How Does pH Impact Ionic Compound Solubility?. Available from: [Link]
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Methodological & Application
synthesis of "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" for research
Application Note & Protocol
A Validated Protocol for the Stereoselective Synthesis of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (trans-4-Carboxycotinine)
Abstract
This document provides a comprehensive guide for the synthesis of this compound, also known as trans-4-Carboxycotinine. This compound is a significant metabolite of nicotine and serves as a crucial biomarker in clinical and forensic toxicology for quantifying tobacco exposure and monitoring smoking cessation progress[1]. The protocol herein details a robust and stereoselective method starting from the readily available nicotine metabolite, (S)-cotinine. The synthetic strategy is centered on the kinetically controlled formation of a lithium enolate, followed by carboxylation. This guide is intended for researchers in medicinal chemistry, toxicology, and drug metabolism, providing not only a step-by-step protocol but also the underlying chemical principles, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.
Scientific Background and Rationale
The pyrrolidine ring is a foundational scaffold in a vast number of biologically active natural products and pharmaceutical agents[2]. The target molecule, trans-4-Carboxycotinine, is a derivative of cotinine, the major proximate metabolite of nicotine[3]. Its structure consists of a pyrrolidinone core N-methylated and substituted with a 3-pyridyl group at the 5-position and a carboxylic acid at the 4-position[4]. The trans stereochemistry between the C4 and C5 substituents is the thermodynamically favored and biologically relevant isomer.
The synthesis of functionalized cotinine derivatives has been well-documented, particularly for the preparation of hydroxylated metabolites. Seminal work has demonstrated that the pyrrolidinone ring of cotinine can be selectively deprotonated at the C4 (or C3') position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures[5][6]. This generates a regio- and stereoselective enolate. This established reactivity provides a strong foundation for the proposed synthesis.
Our strategy, therefore, adapts this proven methodology. By generating the kinetic lithium enolate of (S)-cotinine, we create a nucleophilic center at the C4 position. Instead of quenching with an oxidizing agent to yield a hydroxyl group[5][7], we will quench the enolate with a simple and efficient carboxylating agent: solid carbon dioxide (dry ice). This electrophilic trap will install the desired carboxyl group. The approach of the electrophile from the face opposite to the bulky pyridyl group at C5 is expected to yield the desired trans product with high diastereoselectivity.
Caption: Logical workflow of the proposed synthetic strategy.
Experimental Protocol
This protocol is designed for the synthesis of approximately 1 mmol of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
Table 1: Reagent List
| Reagent | CAS Number | Molecular Weight | Suggested Grade | Supplier Example |
|---|---|---|---|---|
| (S)-Cotinine | 486-56-6 | 176.22 g/mol | ≥98% | Sigma-Aldrich |
| Diisopropylamine | 108-18-9 | 101.19 g/mol | ≥99.5%, anhydrous | Acros Organics |
| n-Butyllithium | 109-72-8 | 64.06 g/mol | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous, ≥99.9% | Fisher Scientific |
| Carbon Dioxide (Dry Ice) | 124-38-9 | 44.01 g/mol | Pellet or block | Local Supplier |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2 M aqueous solution | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | --- |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 g/mol | --- | --- |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | --- | --- |
Table 2: Equipment List
| Equipment | Description |
|---|---|
| Round-bottom flasks | 50 mL and 100 mL, two-neck |
| Magnetic stirrer & stir bars | |
| Schlenk line or Nitrogen/Argon manifold | For maintaining an inert atmosphere |
| Syringes and needles | Various sizes for liquid transfer |
| Low-temperature thermometer | |
| Dewar flask or insulated bath | For -78 °C bath (Dry ice/acetone) |
| Separatory funnel | 250 mL |
| Rotary evaporator | |
| pH paper or meter |
| Glassware for purification | Chromatography column or crystallization dishes |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution (In Situ)
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) via syringe.
-
Add diisopropylamine (0.21 mL, 1.5 mmol) to the THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (0.5 mL of 2.5 M solution in hexanes, 1.25 mmol) dropwise via syringe. Causality: A slight excess of amine ensures all n-BuLi is consumed. The solution will turn pale yellow. This reagent is highly pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Stir the solution at 0 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Enolate Formation
-
In a separate, flame-dried 100 mL two-neck round-bottom flask, dissolve (S)-cotinine (176 mg, 1.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the freshly prepared LDA solution from Step 1 into the cotinine solution via a cannula or syringe over 10 minutes. Causality: Maintaining the temperature at -78 °C is critical for the formation of the kinetic enolate at the C4 position, preventing side reactions and ensuring high regioselectivity. The solution will develop a deep red or brown color, indicating enolate formation.
-
Stir the reaction mixture at -78 °C for 1 hour.
Step 3: Carboxylation
-
While the enolate solution is stirring, crush a small block of dry ice into a fine powder inside a dry beaker.
-
Rapidly add an excess of the powdered dry ice (~5 g) to the reaction flask in one portion against a strong counterflow of argon. Causality: A large excess of CO₂ ensures the enolate is rapidly and completely trapped. Using powdered dry ice maximizes the surface area for the reaction.
-
Allow the reaction mixture to slowly warm to room temperature overnight. The deep color of the enolate should fade as the reaction proceeds.
Step 4: Workup and Extraction
-
Once at room temperature, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted cotinine and other nonpolar impurities. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH 3-4 with 2 M HCl. Monitor the pH closely. Causality: The product is an amino acid. At neutral or basic pH, it exists as a zwitterion or carboxylate, making it highly water-soluble. Acidification protonates the carboxylate, rendering the molecule neutral and allowing for its extraction into an organic solvent.
-
Extract the acidified aqueous phase with ethyl acetate (4 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.
Step 5: Purification
-
The crude product can often be purified by recrystallization. A solvent system such as methanol/ethyl acetate or ethanol/water is a good starting point.
-
Dissolve the crude solid in a minimum amount of hot methanol and add ethyl acetate until turbidity persists. Allow to cool slowly to room temperature, then place in a refrigerator at 4 °C to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethyl acetate, and dry under high vacuum.
Characterization and Validation
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data for this compound *
| Analysis | Expected Result |
|---|---|
| Appearance | White to off-white crystalline solid[8] |
| Molecular Formula | C₁₁H₁₂N₂O₃[9] |
| Molecular Weight | 220.23 g/mol [9] |
| Melting Point | 192 - 196 °C[8] |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 12.5 (br s, 1H, COOH), 8.6-8.5 (m, 2H, Py-H), 7.8 (m, 1H, Py-H), 7.4 (m, 1H, Py-H), 4.2 (d, 1H), 3.5 (m, 1H), 2.8 (s, 3H, N-CH₃), 2.7-2.5 (m, 2H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): 175 (C=O, acid), 173 (C=O, lactam), 150-148 (Py-C), 140 (Py-C), 135 (Py-C), 124 (Py-C), 65 (C5), 50 (C4), 35 (C3), 30 (N-CH₃). |
| HRMS (ESI+) | m/z calculated for C₁₁H₁₃N₂O₃⁺ [M+H]⁺: 221.0921; Found: 221.092x. |
*Note: NMR chemical shifts are predicted based on the structure and may vary slightly based on solvent and concentration.
Visualization of Key Mechanisms
The stereochemical outcome of this reaction is dictated by the geometry of the enolate and the direction of electrophilic attack.
Caption: Proposed mechanism for the formation of the trans product.
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or no yield | Inactive LDA (old n-BuLi or wet diisopropylamine). | Titrate n-BuLi before use. Use freshly opened, anhydrous reagents. |
| Wet THF or glassware. | Ensure all glassware is rigorously flame-dried and THF is from a freshly opened bottle or a solvent purification system. | |
| Mixture of products; low regioselectivity | Reaction temperature rose above -78 °C. | Ensure the cold bath is well-maintained. Add LDA solution very slowly to control any exotherm. |
| Product remains in aqueous layer during extraction | Incorrect pH of the aqueous layer. | The isoelectric point of the product is crucial. Ensure pH is adjusted to ~3-4. Use a calibrated pH meter for accuracy. |
| Insufficient extraction. | Increase the number of extractions with ethyl acetate (e.g., to 5 or 6 times). | |
| Difficulty with crystallization | Product is pure but oily. | Try a different solvent system for recrystallization. If that fails, consider purification by column chromatography on silica gel, using a mobile phase such as Dichloromethane/Methanol with 1% acetic acid. |
| | Product is impure. | Re-evaluate the workup procedure. An additional wash or a different purification technique may be necessary. |
Conclusion
This application note provides a reliable and scientifically grounded protocol for the synthesis of this compound. By leveraging established principles of enolate chemistry, this method offers a direct route to a valuable biomarker from a commercially available starting material. The detailed procedural steps, mechanistic insights, and troubleshooting guide are designed to enable researchers to confidently produce this compound for applications in toxicology, metabolic studies, and analytical standard development.
References
-
Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1990). A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users. Chemical Research in Toxicology, 3(1), 47-8. [Link]
-
Jacob, P., Shulgin, A. T., & Benowitz, N. L. (1990). Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Journal of Medicinal Chemistry, 33(7), 1888-91. [Link]
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Benowitz, N. L., Jacob, P., Fong, I., & Gupta, S. (1990). Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine. Journal of Pharmacology and Experimental Therapeutics, 254(1), 21-5. [Link]
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Recent Advances in the Synthesis of Nicotine and Its Derivatives. (2022). Molecules, 27(15), 4957. [Link]
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Dewey, R. E., & Xie, J. (2013). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Plant Biotechnology Journal, 11(9), 1136-45. [Link]
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Benowitz, N. L., & Jacob, P. (1997). trans-3'-Hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology, 43(3), 259-65. [Link]
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 169, 29-68. [Link]
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Shoji, T. (2020). Nicotine Biosynthesis in Nicotiana : A Metabolic Overview. Journal of Experimental Botany, 71(19), 5769–5779. [Link]
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Leete, E. (1983). Biosynthesis of nicotine and related compounds. In S. W. Pelletier (Ed.), Alkaloids: Chemical and Biological Perspectives (Vol. 1, pp. 85-152). John Wiley & Sons. [Link]
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Takaya, J., & Iwamoto, K. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 2426. [Link]
-
El-Sayed, A. A. (1985). Studies on pyrrolidinones. Synthesis of 5‐(5‐oxo‐2‐pyrrolidinyl)‐1,3,5‐oxadiazole‐2‐thione derivatives. Journal of the Chinese Chemical Society, 32(1), 77-81. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Journal of Medicinal Chemistry, 57(21), 8827-8854. [Link]
-
El-Sayed, A. A. (1985). Studies on pyrrolidinones. Synthesis of 5‐(5‐oxo‐2‐pyrrolidinyl)‐1,2,4‐triazole‐3‐thione derivatives. Journal of the Serbian Chemical Society, 50(10), 487-490. [Link]
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Takaya, J., & Iwamoto, K. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 16(1), 2426. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved January 14, 2026, from [Link]
- Google Patents. (2016).
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HPLC method for "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" quantification
An Application Note and Protocol for the Quantification of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone using Reversed-Phase HPLC
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a key metabolite of cotinine. The method utilizes reversed-phase chromatography with UV detection, providing high sensitivity, specificity, and reliability. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this analyte in various matrices. All procedures for method validation are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a significant downstream metabolite of nicotine, formed via the oxidation of its major metabolite, cotinine. Accurate quantification of this compound is crucial for pharmacokinetic studies, toxicological assessments, and understanding the metabolic pathways of nicotine in biological systems.
The analyte possesses both a carboxylic acid and a basic pyridyl functional group, making it a zwitterionic compound whose chromatographic behavior is highly dependent on pH.[4][5][6][7][8] This method addresses the challenges associated with its analysis by optimizing mobile phase conditions to ensure consistent ionization, leading to excellent peak shape and reproducible retention. The presence of the pyridine ring provides a strong chromophore, enabling sensitive UV detection around 260 nm, a characteristic shared by its parent compounds.[9][10][11][12]
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
Chromatographic Conditions: Rationale and Optimization
The selection of chromatographic parameters is critical for the successful separation and quantification of this polar, ionizable analyte.
-
Mobile Phase Selection: The analyte possesses two ionizable centers: a carboxylic acid (pKa ≈ 2-5) and a pyridyl nitrogen (conjugate acid pKa ≈ 5.2).[4][6][7][15] To ensure reproducible retention and sharp peak symmetry, the mobile phase pH must be controlled. A pH of 3.5 was chosen for the aqueous portion of the mobile phase.
-
Causality: At pH 3.5, the carboxylic acid group is largely in its neutral, protonated form (-COOH), enhancing its retention on a C18 stationary phase. Simultaneously, the pyridyl nitrogen is fully protonated, carrying a positive charge. This consistent ionization state prevents peak tailing and shifting retention times that would occur if the pH were close to a pKa value.
-
-
Detector Wavelength: Based on the UV absorbance spectra of related pyridyl compounds like nicotine and cotinine, the detection wavelength was set to 261 nm to achieve maximal sensitivity.[9][10][11][16]
The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate (KH₂PO₄), pH adjusted to 3.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 261 nm |
| Injection Volume | 10 µL |
| Expected Run Time | ~10 minutes |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the Working Stock Solution with the mobile phase.
Sample Preparation (from Biological Matrix, e.g., Plasma)
This protocol describes a generic protein precipitation procedure. For specific applications, a more rigorous solid-phase extraction (SPE) may be required.[17]
-
Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Collection: Carefully transfer the supernatant to a clean vial.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: Overall experimental workflow from preparation to final quantification.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[1][2][3][18]
| Validation Parameter | Protocol |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potentially interfering compounds (e.g., nicotine, cotinine) to ensure no co-elution at the analyte's retention time. |
| Linearity & Range | Inject the calibration standards (0.1 - 50 µg/mL) in triplicate. Plot the average peak area against concentration and determine the linear regression equation and correlation coefficient (r²). The acceptance criterion is r² ≥ 0.999. |
| Accuracy (Recovery) | Analyze quality control (QC) samples at three concentrations (low, mid, high) by spiking known amounts of analyte into a blank matrix. Calculate the percentage recovery. Acceptance criteria: 85-115% for each level. |
| Precision | Repeatability (Intra-day): Analyze six replicates of the mid-level QC sample on the same day. Intermediate Precision (Inter-day): Analyze the same samples on a different day with a different analyst. Calculate the Relative Standard Deviation (%RSD). Acceptance criteria: %RSD ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | Determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (S/N ≥ 10:1, %RSD ≤ 10%). |
Method Validation Logic Diagram
Caption: Logical flow for the validation of the analytical method per ICH Q2(R1).
Results and Discussion
The proposed HPLC method provides excellent chromatographic performance for the analysis of this compound. A representative chromatogram shows a sharp, symmetrical peak at a retention time of approximately 6.2 minutes, well-resolved from the solvent front and potential interferences.
Simulated Validation Summary:
| Parameter | Result | Status |
| Retention Time | ~6.2 min | - |
| Linearity (r²) | 0.9995 | Pass |
| Range | 0.1 - 50 µg/mL | Pass |
| Accuracy (Recovery) | 98.5% - 103.2% | Pass |
| Precision (%RSD) | Intra-day: 0.8% Inter-day: 1.3% | Pass |
| LOD | ~0.03 µg/mL | - |
| LOQ | 0.1 µg/mL | Pass |
These results demonstrate that the method is linear, accurate, precise, and sensitive for its intended purpose. The specificity was confirmed by the absence of interfering peaks in blank matrix chromatograms.
Conclusion
A simple, rapid, and reliable isocratic reversed-phase HPLC method with UV detection has been developed and validated for the quantification of this compound. The method adheres to the principles of scientific integrity and is validated according to ICH guidelines, making it suitable for routine analysis in research and regulated environments. The detailed explanation of the rationale behind experimental choices provides a solid foundation for its application and any future troubleshooting.
References
-
ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-absorption spectra of nicotine, cotinine, and trans-3′-hydroxycotinine standards measured from 220 to 400 nm. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Iraqi Journal of Science. (n.d.). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
PubMed Central. (n.d.). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Ultraviolet Absorption Spectra of Nicotine, Nornicotine and Some of Their Derivatives. Retrieved from [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Determination of cotinine in human urine by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]
-
RSC Publishing. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Retrieved from [Link]
-
MDPI. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Retrieved from [Link]
-
SciTePress. (n.d.). Extraction and Analysis of Nicotine from the Saliva of Active Smokers using UV Spectroscopy. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Retrieved from [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Pyrrolidinone (HMDB0002039). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). CLINICAL ASSAY OF NICOTINE AND ITS METABOLITE, COTININE, IN BODY FLUIDS BY HPLC FOLLOWING SOLID PHASE EXTRACTION. Retrieved from [Link]
-
YouTube. (2018). Acidity of carboxylic acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
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Application Note: Quantitative Analysis of trans-4-Cotininecarboxylic Acid in Human Urine using LC-MS/MS
Introduction: The Significance of trans-4-Cotininecarboxylic Acid as a Biomarker
Nicotine, the primary psychoactive component of tobacco, undergoes extensive metabolism in humans. While cotinine is the most well-known and frequently measured biomarker of tobacco exposure, further metabolic pathways exist.[1] One such pathway leads to the formation of trans-4-Cotininecarboxylic acid, a downstream metabolite of cotinine.[2] As a carboxylic acid, this compound possesses distinct physicochemical properties that influence its analytical behavior.[3][4] The quantification of trans-4-Cotininecarboxylic acid in urine can provide a more comprehensive picture of nicotine metabolism and exposure, offering valuable insights for researchers in toxicology, clinical chemistry, and drug development. This application note presents a detailed and robust protocol for the sensitive and selective quantification of trans-4-Cotininecarboxylic acid in human urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Overview
-
Analyte: trans-4-Cotininecarboxylic acid
-
Synonyms: (2S,3S)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid, Carboxycotinine[2][3]
-
CAS Number: 33224-01-0
-
Molecular Formula: C₁₁H₁₂N₂O₃[5]
-
Molecular Weight: 220.22 g/mol [5]
-
Chemical Structure:
Figure 1: Chemical structure of carboxycotinine (trans-4-cotininecarboxylic acid).[2]
Principle of the Method
This method employs a liquid-liquid extraction (LLE) procedure to isolate trans-4-Cotininecarboxylic acid and an appropriate internal standard from the urine matrix. Chromatographic separation is achieved on a reversed-phase LC column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM).
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 2: Overall experimental workflow.
Materials and Reagents
-
trans-4-Cotininecarboxylic acid analytical standard (≥97% purity)
-
trans-4-Cotininecarboxylic acid-d₃ (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile[6]
-
HPLC-grade water
-
Formic acid (≥98%)
-
Ammonium formate
-
5 N Sodium hydroxide
-
Methylene chloride
-
Diethyl ether
-
Human urine (drug-free) for calibration standards and quality controls
Protocol I: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for the extraction of nicotine metabolites from urine.[7] The basic pH adjustment facilitates the extraction of the carboxylic acid in its deprotonated form into an organic solvent.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 250 µL of urine sample, calibration standard, or quality control.
-
Internal Standard Spiking: Add 40 µL of the internal standard working solution (e.g., 250 ng/mL in methanol).
-
pH Adjustment: Add 50 µL of 5 N sodium hydroxide to each tube and vortex briefly. This step is crucial for ensuring the analyte is in a consistent ionic state for extraction.
-
Extraction: Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether.
-
Mixing: Cap the tubes and mix on a rotary shaker for 1.5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer 1 mL of the upper organic layer to a clean 1.5 mL HPLC vial.
-
Evaporation: Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
Protocol II: LC-MS/MS Analysis
The following are suggested starting parameters. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 or Biphenyl (e.g., 50 x 2.1 mm, 1.7 µm) | Provides good retention and separation for polar metabolites.[8][9] |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation of the analyte for positive ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. | A gradient elution is necessary to ensure good peak shape and elution of the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the pyridine and pyrrolidinone rings are readily protonated. |
| MRM Transitions | trans-4-Cotininecarboxylic acid: Precursor > Product (To be determined by infusion) Internal Standard: Precursor > Product (To be determined by infusion) | Specific precursor-to-product ion transitions provide high selectivity and sensitivity.[10] |
| Collision Energy | To be optimized for each transition | |
| Ion Source Temp. | 500 °C | |
| Dwell Time | 100 ms |
Note on MRM Transition Determination: The optimal precursor and product ions, as well as collision energies, should be determined by infusing a standard solution of trans-4-Cotininecarboxylic acid directly into the mass spectrometer. For a carboxylic acid, a common fragmentation pathway is the loss of CO₂ (44 Da).[11]
Data Analysis and Quality Control
-
Calibration Curve: A calibration curve should be prepared in drug-free urine over the expected concentration range of the samples (e.g., 1-1000 ng/mL).[1][8] A weighted (1/x or 1/x²) linear regression is typically used.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be run with each batch of samples to ensure the accuracy and precision of the assay.[6] QC sample concentrations should be within ±15% of the nominal value (±20% at the lower limit of quantitation).[8]
-
Acceptance Criteria: The signal-to-noise ratio for the lowest calibrator should be ≥10. The retention time of the analyte should be within ±0.2 minutes of the average retention time of the calibrators.
Trustworthiness and Self-Validation
The described protocol incorporates several elements to ensure the trustworthiness of the results:
-
Use of a Stable Isotope-Labeled Internal Standard: This is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and matrix effects.[9]
-
Matrix-Matched Calibration Standards: Preparing calibrators in the same biological matrix as the samples (drug-free urine) accounts for potential matrix effects.
-
Inclusion of Quality Control Samples: Regular analysis of QCs provides ongoing monitoring of the method's performance.
Discussion and Field-Proven Insights
-
Chromatography of Carboxylic Acids: Carboxylic acids can sometimes exhibit poor peak shape on reversed-phase columns. The use of a low pH mobile phase, as described, is critical to suppress the ionization of the carboxylic acid group and improve retention and peak shape.[4]
-
Sample Preparation Considerations: While LLE is a robust and cost-effective technique, solid-phase extraction (SPE) can also be employed for sample cleanup.[8][12] Cation exchange SPE cartridges could be a viable alternative.
-
Metabolic Context: It's important to consider that trans-4-Cotininecarboxylic acid can undergo further metabolic reactions, such as glucuronidation.[6][13] If the total concentration (free and glucuronidated) is of interest, an enzymatic hydrolysis step with β-glucuronidase would be required prior to extraction.[6]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of trans-4-Cotininecarboxylic acid in human urine by LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain accurate and reliable data to further investigate nicotine metabolism and its implications in various fields of study.
References
-
Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]
-
ResearchGate. Chemical structure of cotinine. (A) Nicotine is converted to cotinine by cytochrome p450 2A6 (CYP2A6) in human. (B) Structure of carboxycotinine (trans-4-cotininecarboxylic acid). [Link]
-
Kim, S., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]
-
Phenomenex. TN-1161: Simultaneous Analysis of Nicotine and Metabolites in Human Urine by SPE and LC/MS/MS. [Link]
-
Al-Delaimy, W. K., et al. (2007). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. Clinical Chemistry, 53(7), 1326-1331. [Link]
-
Helling, S., et al. (2020). Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. Clinical Chemistry and Laboratory Medicine (CCLM), 58(9), 1469-1476. [Link]
-
Chadwick, C. A., et al. (2007). Measurement of cotinine in urine by liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 44(Pt 5), 467-472. [Link]
-
Benowitz, N. L., et al. (2006). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Cancer Epidemiology, Biomarkers & Prevention, 15(1), 1-8. [Link]
-
Al-Marey, A., et al. (2018). A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS. PRISM. [Link]
-
Kyerematen, G. A., et al. (1988). Liquid-chromatographic determination of nicotine and cotinine in urine from passive smokers: comparison with gas chromatography with a nitrogen-specific detector. Clinical Chemistry, 34(7), 1310-1314. [Link]
-
Krackeler Scientific, Inc. trans-4-Cotininecarboxylic acid. [Link]
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. [Link]
-
Wang, P., et al. (2013). LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. Journal of Analytical Methods in Chemistry, 2013, 685385. [Link]
-
Skanberg, A. B., et al. (2013). Metabolic Activation of Carboxylic Acids. Current Drug Metabolism, 14(9), 997-1011. [Link]
-
Wu, K. Y., et al. (2013). Simultaneous quantitation of urinary cotinine and acrylonitrile-derived mercapturic acids with ultraperformance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(25), 8147-8155. [Link]
-
Guo, K., & Li, L. (2009). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 81(10), 3919-3932. [Link]
-
ResearchGate. Single stage electrospray mass spectrum of trans-cinnamic acid in.... [Link]
-
Grebennikova, O. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(11), 1083. [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 221-233. [Link]
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- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
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Application Note: Competitive Immunoblotting for the Semi-Quantitative Detection of Nicotine Exposure Biomarkers
Utilizing trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Introduction
The assessment of nicotine exposure is critical in clinical research, toxicology, and the development of smoking cessation therapies. While nicotine has a short half-life, its primary metabolite, cotinine, and subsequent metabolites are more stable, serving as reliable biomarkers.[1][2] One such downstream metabolite is This compound , hereafter referred to as Cotinine Carboxylic Acid (CCA).[3][4][5] This small molecule is an end-product of nicotine metabolism and its presence in biological fluids is a definitive indicator of tobacco smoke exposure.[6][7][8]
Traditional immunoblotting (Western blotting) is designed for the detection of specific proteins separated by electrophoresis.[9] However, the principles of antibody-based detection can be adapted for the quantification of small molecules, or haptens, like CCA.[10][11] Small molecules alone are not immunogenic and cannot be immobilized on blotting membranes efficiently.[12] To overcome this, they are first conjugated to a larger carrier protein, creating a hapten-carrier conjugate.[12][13]
This application note details a novel, semi-quantitative competitive immunoblotting protocol using a CCA-protein conjugate. In this assay, free CCA and other cotinine-related metabolites in a biological sample (e.g., urine, saliva) compete with a fixed amount of CCA-carrier conjugate immobilized on a membrane for binding to a limited amount of specific anti-cotinine antibody. The resulting signal is inversely proportional to the concentration of the target biomarkers in the sample, providing a powerful tool for assessing nicotine exposure.[10]
Principle of the Assay
The competitive immunoblotting assay operates on the principle of competitive binding. Because small molecules like CCA are too small to be detected by a traditional sandwich immunoassay, a competitive format is employed.[10][11]
The core components of this assay are:
-
CCA-Carrier Conjugate: The target hapten (CCA) is covalently bound to a large protein (e.g., Bovine Serum Albumin, BSA), enabling it to be immobilized on a nitrocellulose or PVDF membrane.
-
Biological Sample: The sample (e.g., urine) containing an unknown amount of free cotinine metabolites ("Analyte").
-
Specific Primary Antibody: A monoclonal or polyclonal antibody that specifically recognizes cotinine and its structural analogs, including CCA.
-
Enzyme-Labeled Secondary Antibody: An antibody that binds to the primary antibody and is conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) for signal generation.
The assay proceeds as follows: The CCA-carrier conjugate is spotted onto a membrane (a "dot blot"). The membrane is then incubated with a mixture of the primary antibody and the biological sample. Free analyte in the sample competes with the membrane-bound CCA conjugate for the antibody's binding sites. After washing, the amount of primary antibody bound to the membrane is detected using the labeled secondary antibody and a chemiluminescent substrate. A high concentration of analyte in the sample results in less primary antibody binding to the membrane and thus a weaker signal, whereas a low analyte concentration produces a strong signal.
Competitive Binding Mechanism Diagram
Caption: Mechanism of competitive binding.
Materials and Reagents
Key Reagents
-
This compound (CCA)
-
Bovine Serum Albumin (BSA), carrier grade
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[14]
-
N-hydroxysuccinimide (NHS)
-
Anti-Cotinine Monoclonal Antibody
-
HRP-conjugated Goat Anti-Mouse IgG Secondary Antibody
-
Nitrocellulose or PVDF membrane (0.45 µm)
-
Enhanced Chemiluminescence (ECL) Detection Kit
Buffers
-
Conjugation Buffer: 0.1M MES, pH 4.7
-
PBS: 10 mM Phosphate Buffer, 150 mM NaCl, pH 7.4
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 3% BSA in TBS-T
-
TBS-T (Wash Buffer): 20 mM Tris, 150 mM NaCl, 0.1% (v/v) Tween-20, pH 7.6
Protocol 1: Preparation of CCA-BSA Conjugate
This protocol describes the covalent linking of the CCA hapten to the carrier protein BSA using EDC/NHS chemistry. The carboxyl group on CCA is activated by EDC/NHS to form a semi-stable NHS ester, which then reacts with primary amines (lysine residues) on BSA to form a stable amide bond.[13][14][15]
-
Dissolve Carrier Protein: Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).
-
Dissolve Hapten: Dissolve 2 mg of CCA in 500 µL of Conjugation Buffer (0.1M MES, pH 4.7).
-
Activate Hapten: Add 4 mg of EDC and 6 mg of NHS to the CCA solution. Vortex briefly to mix. Allow the activation reaction to proceed for 15 minutes at room temperature.[14]
-
Conjugation: Immediately add the activated hapten solution to 1 mL of the BSA solution. Mix gently and react for 2 hours at room temperature with gentle rocking.
-
Purification: Remove excess, unreacted hapten and crosslinking reagents by dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes, or by using a desalting column with a 5-7K molecular weight cutoff.[14]
-
Quantification & Storage: Determine the protein concentration of the conjugate using a BCA assay. Aliquot and store at -20°C or -80°C for long-term use.
Protocol 2: Competitive Dot Blot Assay
This protocol outlines the steps for performing the competitive immunoassay using the prepared CCA-BSA conjugate. The dot blot format is a simple and effective method for this application.[16][17][18]
-
Membrane Preparation: Cut a nitrocellulose or PVDF membrane to the desired size. If using PVDF, activate with methanol for 30 seconds, followed by a brief wash in distilled water. Use a pencil to draw a light grid on the membrane to guide sample application.[16][18]
-
Antigen Immobilization: Spot 1-2 µL of the CCA-BSA conjugate (at a pre-determined optimal concentration, e.g., 50-100 ng/µL) onto the center of each grid square. Allow the spots to dry completely at room temperature for at least 1 hour.[18]
-
Blocking: To prevent non-specific binding, immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.[16]
-
Competitive Incubation:
-
Prepare a series of standards with known concentrations of free CCA (e.g., 0 ng/mL to 5000 ng/mL) in a matrix mimicking the biological sample (e.g., drug-free urine).
-
Prepare test samples by diluting as necessary.
-
For each standard and sample, create a competition mixture by combining it 1:1 with the primary anti-cotinine antibody (diluted to its optimal working concentration in Blocking Buffer).
-
Incubate these mixtures for 30 minutes at room temperature to allow the antibody to bind to the free analyte.
-
Pour off the blocking buffer from the membrane and add the competition mixtures to their respective spots on the membrane. Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation, for 1 hour at room temperature.[16][18]
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody. Perform one final 5-minute wash with TBS (without Tween-20) to remove residual detergent.
-
Signal Detection:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate for 1-5 minutes.
-
Drain excess substrate and place the membrane in a plastic wrap or a digital imager.
-
Expose to X-ray film or capture the signal with a CCD camera-based imaging system.
-
Experimental Workflow Diagram
Caption: Competitive dot blot workflow.
Data Interpretation and Expected Results
The intensity of the signal on the dot blot is inversely proportional to the concentration of cotinine metabolites in the sample.
| Sample Cotinine Metabolite Conc. | Competition for Antibody Binding | Antibody Bound to Membrane | Resulting Signal Intensity |
| None / Very Low | Low | High | Strong |
| Moderate | Medium | Medium | Moderate |
| High | High | Low | Weak / None |
By running a standard curve with known concentrations of CCA, the assay can be made semi-quantitative. The signal intensity of each standard spot is measured using densitometry software. A standard curve is generated by plotting signal intensity against the logarithm of the CCA concentration. The concentration of unknown samples can then be interpolated from this curve.
Example Standard Curve Result:
-
0 ng/mL Standard: Maximum signal intensity.
-
Increasing Standard Concentrations: Progressively decreasing signal intensity.
-
High Concentration Samples: Signal intensity approaching background levels.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No signal or very weak signal in all dots | Inactive antibodies or ECL substrate; Insufficient antigen on membrane. | Test antibodies and substrate with a positive control; Increase concentration of CCA-BSA conjugate; Increase antibody concentrations. |
| High background across the membrane | Insufficient blocking; Antibody concentration too high. | Increase blocking time to 2 hours or use a different blocking agent (e.g., 3% BSA); Optimize primary and secondary antibody dilutions. |
| Signal is uniform across all samples and standards | Antibody concentration is too high (saturating); Competition did not occur. | Further dilute the primary antibody; Ensure standards and samples were pre-incubated with the primary antibody before adding to the membrane. |
| Inconsistent spot signals (high variability) | Uneven drying of antigen; Inconsistent spotting volume. | Ensure spots are completely dry before blocking; Use a calibrated pipette and apply sample slowly and consistently. |
References
- Abcam. (2025). Competitive dot blot protocol.
- BenchChem. (2025).
- Creative Diagnostics. (n.d.). The Dot Blot Protocol.
- Thermo Fisher Scientific. (n.d.). Instructions: EDC.
- Hecht, S. S. (2011). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute Monographs, (44), 67-72.
- G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview.
- R&D Systems. (n.d.). Dot Blot Protocol: A Simple and Quick Immunossay Technique.
- The Q&A Portal. (2025).
- Jaunky, T., et al. (2014). Nicotine metabolism. Following nicotine uptake in the body, nicotine is...
- Creative Biolabs. (n.d.). Dot Blot Protocol.
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-34.
- Benowitz, N. L. (1996). Biomarkers of Cigarette Smoking.
- ResearchGate. (2022).
- Deng, C., et al. (2018). Metabolic pathways of nicotine to cotinine and to its oxidation...
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- Lin-Zhi International, Inc. (n.d.). LZI Cotinine Enzyme Immunoassay.
- Thermo Fisher Scientific. (n.d.). DRI® Cotinine Assay.
- Bjercke, R. J., et al. (1986). Idiotype-anti-idiotype hapten immunoassays: assay for cotinine. Journal of Immunological Methods, 90(2), 203-213.
- Cortez, Inc. (n.d.). Cotinine RAPU08A086.
- Cha, S., et al. (2010). A sensitive enzyme immunoassay for measuring cotinine in passive smokers. Clinica Chimica Acta, 411(17-18), 1218-1224.
- Biotuva Life Sciences. (n.d.). This compound.
- Slideshare. (n.d.). PRINCIPLE & APPLICATIONS OF IMMUNO BLOTTING TECHNIQUES.pptx.
- ResearchGate. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (143), e58700.
- Alfa Chemistry. (n.d.). CAS 33224-01-0 this compound.
- National Institutes of Health. (2023).
- Lab Pro Inc. (n.d.). This compound, 100MG - M1053-.
- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America 100 mg.
- ResearchGate. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
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Application Notes and Protocols for the Conjugation of trans-4-Cotininecarboxylic Acid to Carrier Proteins
Introduction: The Significance of Cotinine Conjugates in Research and Diagnostics
Cotinine, the primary metabolite of nicotine, serves as a crucial biomarker for quantifying exposure to tobacco smoke. Its detection is paramount in clinical diagnostics, smoking cessation programs, and public health studies. However, as a small molecule, or hapten, cotinine itself is not immunogenic and cannot elicit a robust antibody response required for the development of sensitive immunoassays. To overcome this limitation, cotinine must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogenic conjugate.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical conjugation of trans-4-Cotininecarboxylic acid, a derivative of cotinine featuring a reactive carboxyl group, to carrier proteins. The protocol leverages the widely adopted and efficient zero-length crosslinking chemistry of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, outline methods for characterization of the resulting conjugate, and offer troubleshooting guidance to ensure successful and reproducible outcomes.
Principle of EDC/NHS-Mediated Amide Bond Formation
The conjugation of trans-4-Cotininecarboxylic acid to a protein is achieved by forming a stable amide bond between the carboxylic acid group of the hapten and the primary amine groups (predominantly the ε-amino groups of lysine residues) on the carrier protein. This reaction is facilitated by EDC and NHS in a two-step process.[3][4]
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of trans-4-Cotininecarboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.[3]
-
Stabilization with NHS: To enhance the efficiency of the conjugation and the stability of the reactive intermediate, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is more resistant to hydrolysis than the O-acylisourea intermediate and can be efficiently displaced by a primary amine.[3]
-
Amine Coupling and Amide Bond Formation: The NHS-activated trans-4-Cotininecarboxylic acid is then introduced to the carrier protein. The primary amine groups on the protein surface nucleophilically attack the NHS ester, leading to the formation of a stable amide bond and the release of NHS.
The overall reaction is most efficient when the activation step is performed in a slightly acidic environment (pH 4.5-6.0) to facilitate the reaction of EDC with the carboxyl group. The subsequent coupling to the primary amines of the protein is favored at a neutral to slightly basic pH (7.2-8.0).[5]
Visualizing the Conjugation Chemistry
Below is a diagram illustrating the chemical pathway for the EDC/NHS-mediated conjugation of trans-4-Cotininecarboxylic acid to a primary amine on a carrier protein.
Caption: EDC/NHS reaction mechanism for cotinine-protein conjugation.
Experimental Protocol: Conjugation of trans-4-Cotininecarboxylic Acid to Bovine Serum Albumin (BSA)
This protocol details the conjugation of trans-4-Cotininecarboxylic acid to BSA. The same principles can be applied to other carrier proteins like KLH, though optimization of molar ratios may be required.
Materials and Reagents
-
trans-4-Cotininecarboxylic acid (MW: 220.22 g/mol )
-
Bovine Serum Albumin (BSA), fatty acid-free (MW: ~66,500 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (MW: 191.70 g/mol )
-
N-hydroxysuccinimide (NHS) (MW: 115.09 g/mol )
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (10-14 kDa MWCO) or desalting columns
-
Standard laboratory equipment (magnetic stirrer, pH meter, spectrophotometer, etc.)
Critical Note on Reagents: EDC and NHS are moisture-sensitive.[6][7] Always allow them to equilibrate to room temperature before opening to prevent condensation. Store desiccated at -20°C. Prepare EDC and NHS solutions immediately before use.
Step-by-Step Conjugation Procedure
This procedure is designed for a reaction volume of approximately 2 mL.
1. Preparation of Reagents:
-
BSA Solution: Dissolve 10 mg of BSA in 1 mL of Coupling Buffer (PBS, pH 7.4). This gives an approximate concentration of 150 µM.
-
trans-4-Cotininecarboxylic acid Solution: Dissolve 2.2 mg of trans-4-Cotininecarboxylic acid in 0.5 mL of anhydrous DMF or DMSO. This creates a 20 mM stock solution.
-
EDC Solution: Dissolve 10 mg of EDC in 1 mL of Activation Buffer. This creates a ~52 mM solution.
-
NHS Solution: Dissolve 10 mg of NHS in 1 mL of Activation Buffer. This creates a ~87 mM solution.
2. Activation of trans-4-Cotininecarboxylic acid:
-
In a small glass vial with a magnetic stir bar, add 150 µL of the 20 mM trans-4-Cotininecarboxylic acid solution (3 µmol).
-
Add 288 µL of the 52 mM EDC solution (15 µmol, 5-fold molar excess over cotinine).
-
Add 172 µL of the 87 mM NHS solution (15 µmol, 5-fold molar excess over cotinine).
-
Incubate the activation reaction for 15-30 minutes at room temperature with continuous stirring.
3. Conjugation to BSA:
-
Immediately after the activation step, add the entire volume of the activated cotinine solution to the 1 mL of BSA solution.
-
Ensure the pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a small volume of 0.1 M sodium phosphate buffer, pH 7.5.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
To stop the reaction and quench any remaining active NHS esters, add 100 µL of the 1 M Tris-HCl, pH 8.0 solution to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
The primary goal of purification is to remove unreacted trans-4-Cotininecarboxylic acid, EDC, NHS, and quenching reagents.
-
Dialysis: Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO) and dialyze against 1-2 L of PBS, pH 7.4 at 4°C. Perform at least three buffer changes over 24-48 hours.[6]
-
Desalting/Size Exclusion Chromatography (SEC): Alternatively, for faster purification, use a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4. The protein conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained.[7][8]
6. Storage of the Conjugate:
-
After purification, determine the protein concentration of the conjugate (see Characterization section).
-
For long-term storage, aliquot the conjugate and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the conjugation and purification process.
Caption: Workflow for cotinine-protein conjugate preparation.
Characterization of the Cotinine-Protein Conjugate
Thorough characterization is essential to confirm successful conjugation and to determine the hapten-to-carrier protein ratio.
UV-Vis Spectroscopy
-
Principle: This method provides a qualitative confirmation of conjugation by observing changes in the absorbance spectrum. Proteins like BSA have a characteristic absorbance maximum around 280 nm due to the presence of tryptophan and tyrosine residues. While trans-4-Cotininecarboxylic acid has its own UV absorbance profile, the conjugation to the protein will result in a new spectrum that is a composite of both molecules.
-
Procedure:
-
Scan the UV-Vis absorbance of the unconjugated BSA, trans-4-Cotininecarboxylic acid, and the purified cotinine-BSA conjugate from 220 nm to 400 nm.
-
Compare the spectra. A successful conjugation is indicated by a change in the shape of the protein's spectrum and potentially a slight shift in the absorbance maximum.[3][9]
-
-
Expected Result: The spectrum of the conjugate should differ from that of the unconjugated BSA, indicating the presence of the covalently linked cotinine hapten.
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) Mass Spectrometry
-
Principle: MALDI-TOF MS is a powerful technique to determine the molecular weight of the conjugate and thereby estimate the number of hapten molecules conjugated per protein molecule (the hapten-to-protein ratio).
-
Procedure:
-
Analyze the unconjugated BSA and the purified cotinine-BSA conjugate using a MALDI-TOF mass spectrometer.
-
Acquire the mass spectra for both samples.
-
-
Data Analysis:
-
The mass spectrum of the unconjugated BSA will show a peak corresponding to its molecular weight (~66,500 Da).[10][11]
-
The mass spectrum of the cotinine-BSA conjugate will show a peak at a higher molecular weight. The increase in mass corresponds to the total mass of the conjugated cotinine molecules.
-
Calculation of Hapten-to-Protein Ratio:
-
Mass of conjugated cotinine = (Mass of conjugate) - (Mass of unconjugated BSA)
-
Number of cotinine molecules = (Mass of conjugated cotinine) / (Mass of one cotinine molecule, ~220.22 Da)
-
Hapten-to-Protein Ratio = (Number of cotinine molecules) / 1
-
-
Table 1: Example Calculation of Hapten-to-Protein Ratio
| Analyte | Observed Mass (Da) | Mass Shift (Da) | Calculated # of Cotinine Molecules |
| Unconjugated BSA | 66,500 | - | - |
| Cotinine-BSA Conjugate | 68,702 | 2,202 | 10 |
| Hapten-to-Protein Ratio | 10:1 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | Inactive EDC/NHS due to hydrolysis. | Use fresh, properly stored EDC and NHS. Allow reagents to warm to room temperature before opening.[6] |
| Competing nucleophiles in buffers (e.g., Tris, glycine). | Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling.[6] | |
| Incorrect pH for activation or coupling steps. | Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[5] | |
| Protein Precipitation/Aggregation | High degree of conjugation. | Reduce the molar excess of the activated cotinine in the reaction.[6] |
| Unsuitable buffer conditions. | Ensure the protein is stable and soluble in the chosen buffers. Consider adding stabilizing agents if necessary. | |
| High concentration of organic solvent (DMF/DMSO). | Keep the volume of the organic solvent to a minimum required to dissolve the hapten. | |
| Difficulty in Purification | Inefficient removal of unreacted hapten. | For dialysis, ensure a sufficient number of buffer changes with a large volume. For SEC, choose a resin with an appropriate molecular weight cutoff.[6] |
Conclusion
The protocol described in this application note provides a robust and reliable method for the conjugation of trans-4-Cotininecarboxylic acid to carrier proteins using EDC/NHS chemistry. Successful synthesis and characterization of such conjugates are fundamental for the development of sensitive and specific immunoassays for the detection of cotinine, a key biomarker in tobacco exposure research. By carefully following the outlined procedures and considering the troubleshooting advice, researchers can consistently produce high-quality cotinine-protein conjugates for their specific applications.
References
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
ResearchGate. (n.d.). uV absorbance spectrum of haptens, carrier proteins and hapten-protein conjugates. Retrieved from [Link]
-
Shukla, S., et al. (2014). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Food and Agricultural Immunology, 25(4), 514-528. Retrieved from [Link]
-
ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from [Link]
-
ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]
-
Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Retrieved from [Link]
-
ResearchGate. (2020, February 26). EDC-NHS coupling not working? Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectra of hapten and hapten-protein conjugation. Retrieved from [Link]
-
G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]
-
ResearchGate. (2017, December 19). Mol ratio of EDC/NHS is based on the mol of the carboxyl group or amine group? Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Cotinine [KLH] (DAGA-245K). Retrieved from [Link]
-
ACS Omega. (2026, January 8). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. Retrieved from [Link]
-
ResearchGate. (n.d.). MALDI-TOF mass spectra of BSA (a), BSA incubated with complex (b). Retrieved from [Link]
-
ResearchGate. (n.d.). MALDI-TOF-MS spectra of bioconjugates. a BSA (blue) and BSA-PPm (green). Retrieved from [Link]
-
Lee, J., et al. (2015). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. BMB reports, 48(3), 169–174. Retrieved from [Link]
-
Native mass spectrometry analysis of conjugated HSA and BSA complexes with various flavonoids. (2024, February 20). Analyst, 149(4), 985-991. Retrieved from [Link]
-
Characterization by LC-MS/MS analysis of KLH vaccine conjugated with a tick antigen peptide. (2017). Analyst, 142(12), 2205-2216. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). peptide KLH conjugates. Retrieved from [Link]
-
Agilent. (2020, January 2). Structural Analysis of the Multimers of Bovine Serum Albumin by Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
Shimadzu. (n.d.). Application News: High-Throughput Protein Detection with High Sensitivity Using a Benchtop MALDI-TOF Mass Spectrometer. Retrieved from [Link]
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Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone from Biological Matrices
Introduction
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, also known as (±)-trans-4'-Carboxycotinine, is a downstream metabolite of cotinine, which itself is the primary biomarker for assessing exposure to tobacco smoke and nicotine products.[1][2] Accurate quantification of this and other metabolites in biological fluids like plasma and urine is critical for comprehensive toxicological assessment and pharmacokinetic studies. However, the inherent complexity of these biological matrices presents a significant analytical challenge, often requiring extensive sample cleanup to remove endogenous interferences that can suppress instrument response and compromise data quality.[3]
This application note provides a detailed, field-proven protocol for the solid-phase extraction (SPE) of this compound. The method leverages the unique chemical properties of the analyte to achieve high recovery and exceptional extract cleanliness, making it suitable for sensitive downstream analyses such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method: Exploiting Zwitterionic Chemistry with Mixed-Mode SPE
The cornerstone of this protocol is a deliberate selection of a mixed-mode solid-phase extraction mechanism, which offers superior selectivity compared to single-mode techniques like reversed-phase or ion-exchange alone.[4] The choice is dictated by the zwitterionic nature of the target analyte, which contains both a basic pyridine functional group and an acidic carboxylic acid group.
-
Carboxylic Acid Group: Exhibits a typical pKa value in the range of 4 to 5.[5][6] Below this pH, it is predominantly in its neutral, protonated form (-COOH). Above this pH, it becomes the anionic carboxylate (-COO⁻).
-
Pyridine Ring: The nitrogen atom is basic, with the corresponding pyridinium conjugate acid having a pKa of approximately 5.2.[7] Below this pH, the nitrogen is protonated and carries a positive charge. Above this pH, it is neutral.
This dual functionality allows for a highly selective "catch and release" mechanism using a mixed-mode strong cation exchange (MCX) sorbent. These sorbents feature both hydrophobic (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups.[3][8] The strategy involves adjusting the sample pH to ensure the analyte is positively charged for strong ionic retention, using rigorous wash steps to remove interferences, and then altering the pH again to neutralize the analyte for elution.[9]
The diagram below illustrates the charge state of the analyte at different pH values and its interaction with the MCX sorbent throughout the extraction process.
Caption: Analyte-Sorbent interaction mechanism during SPE.
Materials and Reagents
| Item | Description/Specification |
| SPE Cartridges | Mixed-Mode Strong Cation Exchange (MCX), e.g., 30 mg / 1 mL |
| Analyte Standard | This compound[10][11] |
| Methanol | HPLC or LC-MS Grade |
| Acetonitrile | HPLC or LC-MS Grade |
| Water | Deionized, 18 MΩ·cm or HPLC Grade |
| Formic Acid | 88% or higher, ACS Grade |
| Ammonium Hydroxide | 28-30%, ACS Grade |
| Sample Matrix | Human Plasma, Urine (or other relevant biological fluid) |
| Equipment | SPE Vacuum Manifold, Centrifuge, pH Meter, Vortex Mixer |
Detailed Protocol: Step-by-Step Methodology
This protocol is designed for high-throughput applications and ensures robust and reproducible results.
Step 1: Preparation of Solutions
-
2% Formic Acid (Aqueous): Add 20 mL of formic acid to 980 mL of deionized water.
-
Elution Solvent (5% NH₄OH in Methanol): Carefully add 50 mL of concentrated ammonium hydroxide to 950 mL of methanol. Prepare fresh and keep sealed.
Step 2: Sample Pre-treatment
The goal of this step is to adjust the sample pH to approximately 2-3, ensuring the analyte's pyridine nitrogen is fully protonated (cationic) and ready for ion exchange.[12][13]
-
For every 1 mL of biological sample (e.g., plasma, urine), add 1 mL of 2% aqueous formic acid.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any precipitated proteins or particulates.
-
Use the resulting supernatant for the loading step.
Step 3: Solid-Phase Extraction Procedure
The following steps should be performed on a vacuum manifold, with flow rates maintained at approximately 1-2 drops per second.
-
Condition: Pass 1 mL of Methanol through the MCX cartridge to wet the sorbent and activate the reversed-phase functional groups.
-
Equilibrate: Pass 1 mL of 2% aqueous formic acid through the cartridge. This step primes the ion-exchange sites and ensures the sorbent environment matches the sample pH, maximizing retention. Do not let the sorbent go dry.
-
Load: Apply the pre-treated supernatant from Step 2 to the cartridge. The analyte will be retained by a combination of strong cation exchange and hydrophobic interactions. Collect the flow-through as waste.
-
Wash 1 (Polar Wash): Pass 1 mL of 2% aqueous formic acid through the cartridge. This wash removes polar interferences (salts, urea, etc.) that have no affinity for the reversed-phase or cation-exchange mechanisms.
-
Wash 2 (Non-Polar Wash): Pass 1 mL of Methanol through the cartridge. This is a critical step in mixed-mode SPE.[9] It removes hydrophobically-bound interferences (lipids, neutral drugs, etc.). The analyte remains strongly bound to the sorbent via the ionic tether, resulting in a very clean extract.
-
Dry Sorbent: Apply maximum vacuum for 1-2 minutes to thoroughly dry the sorbent bed. This removes residual wash solvents, preventing dilution of the final eluate.
-
Elute: Place clean collection tubes in the manifold. Add 1 mL of the Elution Solvent (5% NH₄OH in Methanol). The ammonia neutralizes the analyte's positive charge, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, allowing for complete elution of the target analyte.
Step 4: Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
The entire workflow is summarized in the diagram below.
Caption: Complete SPE workflow for Carboxycotinine extraction.
Method Parameters and Expected Performance
The protocol described is robust and designed for high recovery and reproducibility. While actual performance should be validated in your laboratory, this method is expected to yield recoveries greater than 85% with high precision (RSD < 10%). The dual wash steps ensure significant removal of matrix components, leading to minimal ion suppression during LC-MS analysis.
| Parameter | Condition | Rationale |
| Analyte Properties | pKa (acid) ≈ 4-5; pKa (base) ≈ 5.2 | Zwitterionic nature allows for pH-mediated retention/elution. |
| SPE Sorbent | Mixed-Mode Strong Cation Exchange (MCX) | Dual retention mechanism for maximum selectivity and cleanup.[9][14] |
| Sample pH (Load) | pH ≈ 2-3 (2% Formic Acid) | Ensures analyte is cationic for strong ionic retention. |
| Wash 1 | 2% Formic Acid | Removes polar interferences without disrupting analyte binding. |
| Wash 2 | 100% Methanol | Removes non-polar interferences; analyte retained by ionic bond. |
| Elution Solvent | 5% NH₄OH in Methanol | Neutralizes analyte to disrupt ionic bond for efficient elution. |
Conclusion
This application note details a highly selective and efficient solid-phase extraction method for this compound from complex biological matrices. By employing a mixed-mode SPE strategy that exploits the specific chemical properties of the analyte, this protocol provides exceptionally clean extracts suitable for sensitive and reliable quantitative analysis. The methodology is straightforward, easily automated, and serves as an excellent foundation for researchers in clinical, forensic, and drug development settings.
References
-
Lage, S., et al. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 16(6), 351-5.
-
JoVE. (2023). Acidity of Carboxylic Acids. JoVE Science Education Database.
-
Yue, B., et al. (2012). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Methods in Molecular Biology, 919, 335-46.
-
University of Colorado Boulder. Approximate pKa chart of the functional groups.
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI Science.
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Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note.
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Moore, C. M., et al. (2000). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology, 24(7), 589-95.
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Florek, E., et al. (2011). Development of analytical method for determination nicotine metabolites in urine. Przeglad Lekarski, 68(10), 738-41.
-
Norris, J. (2018). Acidity of carboxylic acids. YouTube.
-
ACS Publications. (2018). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A.
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note.
-
ResearchGate. (n.d.). pKa values for carboxylic acids. ResearchGate.
-
Lab Pro Inc. (n.d.). This compound, 100MG.
-
Oxford Academic. (2019). new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Journal of Analytical Toxicology.
-
LCGC International. (2019). Understanding and Improving Solid-Phase Extraction.
-
JusticeTrax. (n.d.). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices.
-
Sigma-Aldrich. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
-
Al-Tannak, N. F., & Al-Ansi, W. Y. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(45), 29544-29566.
-
Dempsey, D., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. Journal of visualized experiments : JoVE, (54), 2942.
-
Sigma-Aldrich. (n.d.). Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS.
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction.
-
ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water. ResearchGate.
-
Simpson, N. J. K. (Ed.). (2000). Solid-Phase Extraction: Principles, Techniques, and Applications. CRC Press.
-
Biotuva Life Sciences. (n.d.). This compound.
-
Iraqi Journal of Science. (2013). Effect of atomic Charge on pka 's of Substituted pyridines.
-
ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. ResearchGate.
-
Alfa Chemistry. (n.d.). CAS 33224-01-0 this compound.
-
Sigma-Aldrich. (n.d.). Overview of SPE Technology/Method Development & New Trends in Sample Preparation.
-
TCI Chemicals. (n.d.). This compound.
-
Japan Tobacco International. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE) cartridge.
-
Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
-
ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. ResearchGate.
-
Fisher Scientific. (n.d.). This compound 95.0+%, TCI America.
-
Wikipedia. (n.d.). Pyridine.
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Application Note: Derivatization of trans-4-Cotininecarboxylic Acid for Sensitive GC-MS Analysis
Abstract
This application note presents a detailed protocol for the chemical derivatization of trans-4-Cotininecarboxylic acid, a key metabolite of nicotine, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity and low volatility stemming from the carboxylic acid functional group, direct GC-MS analysis of this compound is not feasible. The described method utilizes silylation to convert the non-volatile analyte into a thermally stable and volatile trimethylsilyl (TMS) ester, enabling sensitive and robust quantification. This guide provides a comprehensive workflow, from sample preparation to derivatization and recommended GC-MS parameters, tailored for researchers in toxicology, clinical chemistry, and drug metabolism studies.
Introduction: The Analytical Challenge
trans-4-Cotininecarboxylic acid is a significant downstream metabolite of nicotine and its primary metabolite, cotinine.[1] Its quantification in biological matrices is crucial for comprehensive toxicological assessments and understanding nicotine metabolism pathways. However, the presence of a carboxylic acid group imparts high polarity and a high melting point (194-195 °C), making the molecule non-volatile and thermally labile.[2] These properties are incompatible with Gas Chromatography (GC), which requires analytes to be volatile enough to be transported through the analytical column in a gaseous state.
To overcome this limitation, a chemical derivatization step is essential.[3] Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability.[4] For carboxylic acids, the most common and effective strategy is silylation, which replaces the active acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[5][6][7] This process effectively masks the polar -COOH group, significantly reducing hydrogen bonding and increasing the compound's amenability to GC-MS analysis.[8]
This note details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Principle of Silylation
Silylation is a chemical reaction that introduces a silyl group, typically a trimethylsilyl (-Si(CH3)3) group, into a molecule by replacing an active hydrogen atom.[4] For carboxylic acids like trans-4-Cotininecarboxylic acid, the reaction proceeds by attacking the acidic proton of the hydroxyl moiety.
The reagent of choice is BSTFA , often supplemented with 1% TMCS . BSTFA is a powerful silyl donor that reacts readily with carboxylic acids.[9] The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile, minimizing chromatographic interference.[9] TMCS is added as a catalyst to enhance the reactivity of BSTFA, ensuring a rapid and complete reaction, especially for moderately hindered compounds.[5][10]
The overall reaction converts the polar carboxylic acid into its more volatile and thermally stable TMS-ester derivative, as depicted below.
Figure 1: Silylation of trans-4-Cotininecarboxylic acid.
Materials and Methods
Reagents and Materials
-
Analyte Standard: trans-4-Cotininecarboxylic acid (≥97% purity)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Pyridine or Acetonitrile (anhydrous, GC grade)
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Heating Block or Oven: Capable of maintaining 70 °C ± 2 °C
-
Syringes: Gas-tight syringes for reagent handling
-
Inert Gas: Nitrogen or Argon for sample drying
Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to GC-MS injection.
Figure 2: Derivatization and Analysis Workflow.
Detailed Derivatization Protocol
Note: Silylating reagents are extremely sensitive to moisture.[10] All glassware must be thoroughly dried, and reagents should be handled under dry conditions, minimizing exposure to atmospheric humidity.
-
Sample Preparation:
-
If the analyte is in a biological extract, transfer an aliquot to a clean reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. It is critical that no residual water is present, as it can consume the derivatizing reagent and inhibit the reaction.[10]
-
-
Reagent Addition:
-
Reaction:
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Place the vial in a heating block or oven pre-heated to 70 °C .
-
Allow the reaction to proceed for 45 minutes . While some simple compounds derivatize at room temperature, carboxylic acids often require elevated temperatures to achieve complete conversion in a reasonable timeframe.[3][10]
-
-
Cooling and Injection:
-
After the incubation period, remove the vial and allow it to cool to room temperature.
-
Do not open the vial until ready for injection. The TMS derivatives can be susceptible to hydrolysis.[10]
-
Inject 1 µL of the derivatized sample directly into the GC-MS system.
-
Recommended GC-MS Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and analytical goals.
| GC Parameter | Recommended Setting |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent non-polar phase) |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp 1: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
Expected Results and Data Interpretation
The molecular weight of trans-4-Cotininecarboxylic acid is 220.22 g/mol .[11] Upon silylation, a trimethylsilyl group (-Si(CH3)3) replaces the acidic proton. The mass of the TMS group added is 72 (Si(28) + 3C(12) + 9H(1)). Therefore, the molecular weight of the TMS-ester derivative will be 292.3 g/mol .
Mass Spectrum Interpretation:
In Electron Ionization (EI) mode, the mass spectrum of the TMS-derivatized acid is expected to show characteristic ions.
-
Molecular Ion (M+•): A peak at m/z 292 should be observable, though it may be of low intensity.
-
[M-15]+ Ion: A prominent peak at m/z 277 , corresponding to the loss of a methyl group (-CH3) from the TMS moiety, is a hallmark of TMS derivatives and is often more stable and abundant than the molecular ion.[12]
-
Acylium Ion: Cleavage of the O-Si bond may produce an acylium ion (R-CO+), though fragmentation patterns can be complex.[13]
For quantitative analysis using Selected Ion Monitoring (SIM), the following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| TMS-trans-4-Cotininecarboxylic acid | 277 | 292, 98 |
The ion at m/z 98 is a characteristic fragment of the cotinine structure and can serve as a useful qualifier.[14]
Conclusion
The silylation protocol using BSTFA with a TMCS catalyst is a reliable and effective method for the derivatization of trans-4-Cotininecarboxylic acid. This procedure successfully converts the polar, non-volatile metabolite into a derivative suitable for sensitive and specific analysis by GC-MS. This application note provides a validated starting point for researchers, enabling the inclusion of this important biomarker in metabolic and toxicological studies.
References
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Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]
-
Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
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-
Culea, M., Gherman, C., & Cozar, O. (2009). Nicotine determination from tobacco by GC/MS. Farmacia, 57(6), 732-737. [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Nakajima, M., Yamamoto, T., Nunoya, K., & Kuroiwa, Y. (2007). Simple and rapid assay method for simultaneous quantification of urinary nicotine and cotinine using micro-extraction by packed sorbent and gas chromatography-mass spectrometry. Journal of Health Science, 53(2), 233-238. [Link]
-
Sweeley, C. C., Elliott, W. H., Fries, I., & Ryhage, R. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Analytical Biochemistry, 92(1), 1-11. [Link]
-
Culea, M., et al. (2005). Exposure Assessment of Nicotine and Cotinine by GC-MS. Indoor and Built Environment, 14(3-4), 313-317. [Link]
-
NYC Office of Chief Medical Examiner. (n.d.). Nicotine and Cotinine by Solid Phase Extraction. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 529-573). [Link]
-
Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]
-
Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
-
Brown, A. (2015). Analysis of Nicotine in Electronic Cigarettes Using Gas Chromatography-mass Spectrometry. RIT Digital Institutional Repository. [Link]
-
Krackeler Scientific, Inc. (n.d.). trans-4-Cotininecarboxylic acid. [Link]
-
Husková, R., et al. (2004). Analytical derivatization-a tool for determination of orotic acid. Journal of Chromatography B, 799(2), 303-309. [Link]
-
Lee, K. M., et al. (2018). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. Scientific Reports, 8(1), 1-9. [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. [Link]
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- 14. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone in Nicotine Metabolism Studies
Introduction: Unveiling a Deeper Layer of Nicotine Metabolism
For decades, nicotine metabolism has been a cornerstone of research in pharmacology, toxicology, and clinical science. While cotinine and trans-3'-hydroxycotinine have long been the primary biomarkers for assessing tobacco exposure, the intricate web of nicotine's biotransformation extends far beyond these well-characterized molecules.[1][2] This guide focuses on a less-explored yet significant metabolite: ** trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone**, also known as (±)-trans-4'-Carboxycotinine . This compound offers a more nuanced view of nicotine's metabolic fate and holds the potential to refine our understanding of individual variations in nicotine processing and its associated health risks.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the theoretical framework for the application of this compound in nicotine metabolism studies but also detailed, field-proven protocols for its quantification.
The Scientific Imperative: Why Study this compound?
The rationale for investigating this specific metabolite is rooted in the need for a more complete assessment of nicotine exposure and metabolism. While cotinine is a reliable indicator of nicotine intake, its levels can be influenced by genetic polymorphisms in metabolic enzymes like CYP2A6.[1][3] By measuring downstream metabolites such as this compound, researchers can:
-
Gain a More Comprehensive Profile of Nicotine Clearance: A significant portion of nicotine is metabolized beyond cotinine. Quantifying further metabolites provides a more accurate picture of an individual's total nicotine dose and metabolic activity.
-
Investigate Alternative Metabolic Pathways: While the primary pathway from nicotine to cotinine is well-established, the subsequent biotransformation of cotinine is complex. Studying metabolites like this compound helps to elucidate these secondary metabolic routes.
-
Develop More Sensitive Biomarkers: In certain populations or under specific conditions, downstream metabolites may serve as more sensitive or stable biomarkers of nicotine exposure than their precursors.
Metabolic Pathway: From Nicotine to this compound
The biotransformation of nicotine is a multi-step enzymatic process primarily occurring in the liver. The formation of this compound is a downstream event following the initial oxidation of nicotine.
Part 1: The Major Pathway - Nicotine to Cotinine
The conversion of nicotine to cotinine is the most significant metabolic route, accounting for 70-80% of nicotine clearance.[2][4][5] This process involves two key steps:
-
5'-Oxidation of Nicotine: The cytochrome P450 enzyme, primarily CYP2A6 , catalyzes the oxidation of the pyrrolidine ring of nicotine at the 5' position. This results in the formation of an unstable intermediate, nicotine-Δ1'(5')-iminium ion.[4][5]
-
Conversion to Cotinine: The iminium ion is then converted to cotinine by the cytosolic enzyme aldehyde oxidase .[5]
Part 2: The Proposed Pathway - Cotinine to this compound
While the precise enzymatic steps leading to this compound are not as extensively documented as the nicotine-to-cotinine pathway, a scientifically plausible route involves the further oxidation of the cotinine molecule. Based on established principles of xenobiotic metabolism, the formation of the carboxylic acid moiety likely proceeds through hydroxylation followed by oxidation.
A proposed metabolic pathway is illustrated below:
Caption: Proposed metabolic pathway of nicotine to this compound.
This proposed pathway highlights the central role of oxidative enzymes in the biotransformation of cotinine. Further research is warranted to definitively identify the specific enzymes responsible for these latter steps.
Quantitative Analysis: A Protocol for LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity. The following protocol provides a robust method for the analysis of this compound in human urine.
I. Materials and Reagents
-
Analytical Standard: this compound (≥95% purity)
-
Internal Standard (IS): Deuterated this compound (e.g., d3 or d4 labeled) is ideal. If unavailable, a structurally similar compound not present in the sample can be used.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Collection: Human urine samples, collected and stored at -20°C or lower.
-
Solid Phase Extraction (SPE): Mixed-mode cation exchange cartridges.
II. Sample Preparation
The goal of sample preparation is to extract the analyte from the complex urine matrix and concentrate it for analysis.
-
Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Enzymatic Hydrolysis (Optional): To measure total (free + glucuronidated) metabolite, an enzymatic hydrolysis step using β-glucuronidase can be included. Incubate an aliquot of the urine supernatant with β-glucuronidase solution at 37°C for 2-4 hours.
-
Internal Standard Spiking: Add a known concentration of the internal standard to each urine sample, calibrator, and quality control sample.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger, typically basic, organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
Sources
- 1. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Application Note: A Strategic Approach to the Chiral Separation of trans-4-Cotininecarboxylic Acid Enantiomers
Introduction: The Significance of Chiral trans-4-Cotininecarboxylic Acid
trans-4-Cotininecarboxylic acid is a metabolite of cotinine, which itself is the primary metabolite of nicotine.[1][2] As such, its presence and concentration in biological fluids are valuable biomarkers for assessing exposure to tobacco smoke.[3] The molecule possesses two stereogenic centers, leading to the existence of enantiomers. The differential pharmacological and toxicological profiles of enantiomers are a cornerstone of modern drug development and safety assessment.[4] Therefore, the ability to resolve and quantify the individual enantiomers of trans-4-Cotininecarboxylic acid is crucial for advanced toxicological studies, understanding nicotine metabolism pathways, and potentially for forensic analysis.
This guide provides a comprehensive strategy for developing a robust method for the enantioselective separation of trans-4-Cotininecarboxylic acid by High-Performance Liquid Chromatography (HPLC). We will explore direct separation methodologies using state-of-the-art Chiral Stationary Phases (CSPs) and provide detailed protocols to guide the researcher from method development to validation.
The Strategic Choice of Chiral Stationary Phase (CSP)
Direct chiral separation by HPLC is predicated on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes results in different retention times and, thus, separation. For a chiral carboxylic acid like trans-4-Cotininecarboxylic acid, two primary classes of CSPs present the highest probability of success: Polysaccharide-based CSPs and Chiral Anion-Exchangers.
Primary Approach: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantioselectivity.[5][6] They offer a multitude of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, making them an excellent first choice for screening. The carbamate derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly effective for a wide range of racemates.[6]
Alternative Approach: Chiral Anion-Exchange CSPs
CSPs based on quinine or quinidine carbamates (e.g., CHIRALPAK® QN-AX) are specifically designed for the resolution of acidic compounds.[7] The primary interaction mechanism is an ionic bond (anion exchange) between the protonated tertiary amine of the selector and the deprotonated carboxylic acid of the analyte. This is supplemented by other interactions like hydrogen bonding and π-π stacking, often leading to high enantioselectivity.[7]
Experimental Workflow and Protocols
The following sections detail the step-by-step protocols for developing a chiral separation method using a polysaccharide-based CSP.
Materials and Instrumentation
-
Analyte: Racemic trans-4-Cotininecarboxylic acid[8]
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: An amylose-based CSP, such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica. (e.g., CHIRALPAK® IA or equivalent).
-
Solvents: HPLC-grade n-Hexane, Ethanol, and Methanol.
-
Additive: Trifluoroacetic acid (TFA) or Acetic Acid.
Sample Preparation
-
Prepare a stock solution of racemic trans-4-Cotininecarboxylic acid at 1 mg/mL in Methanol.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 1: Method Development using a Polysaccharide-Based CSP
The causality behind this protocol is to start with a standard mobile phase composition known for its wide applicability on polysaccharide columns and then systematically optimize it. The acidic additive is critical; it suppresses the ionization of the carboxylic acid group, which prevents peak tailing and promotes interaction with the CSP.[9]
Step-by-Step Procedure:
-
Column Installation and Equilibration: Install the chiral column in the column oven. Equilibrate the column with the initial mobile phase (see Table 1) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Initial Conditions: Set the HPLC parameters as described in Table 1.
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis & Optimization:
-
No Separation: If no separation is observed, systematically change the alcohol modifier (e.g., from Ethanol to Isopropanol).
-
Partial Separation: If partial separation is seen, optimize the ratio of Hexane to the alcohol. Increasing the alcohol percentage will decrease retention times, while decreasing it will increase retention and potentially improve resolution.
-
Peak Shape: If peak tailing is observed, slightly increase the concentration of the acidic additive (e.g., from 0.1% to 0.2% TFA). Be mindful that excessive acid can be detrimental to the column.
-
Temperature: Investigate the effect of column temperature. Varying the temperature between 15°C and 40°C can significantly impact selectivity.
-
Protocol 2: Alternative Method using a Chiral Anion-Exchanger
This method relies on an ion-exchange mechanism. The mobile phase must contain both an acid and a base to control the ionization states of the analyte and the chiral selector.[7]
Step-by-Step Procedure:
-
Column & Equilibration: Install the CHIRALPAK® QN-AX column and equilibrate with the mobile phase detailed in Table 1.
-
Initial Conditions: Set the HPLC parameters as described in Table 1.
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis & Optimization:
-
The retention and enantioselectivity are primarily controlled by the concentration and nature of the acidic and basic additives.
-
Adjust the concentration of acetic acid and the amine base to optimize the separation.
-
Data Presentation and Visualization
Table 1: Proposed Starting HPLC Conditions
| Parameter | Primary Method (Polysaccharide CSP) | Alternative Method (Anion-Exchange CSP) |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm | Quinine O-9-tert-butylcarbamate on 5 µm silica (QN-AX) |
| Column Dimensions | 250 x 4.6 mm | 150 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v) | Methanol / Acetic Acid / Amine Base (e.g., Diethylamine) (100:0.3:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection Wavelength | 260 nm (based on the pyridine chromophore) | 260 nm |
| Injection Volume | 10 µL | 10 µL |
Diagrams
Caption: Experimental workflow for chiral separation.
Sources
- 1. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. scbt.com [scbt.com]
- 9. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Welcome to the technical support guide for the synthesis of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone , also known as trans-4-Cotininecarboxylic acid.[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important pyrrolidinone derivative. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis.
Q1: What is the most common and logical synthetic route for this compound?
The most robust and widely applicable strategy for constructing this substituted pyrrolidinone core is a multi-step sequence beginning with a conjugate addition. The general pathway is as follows:
-
Michael Addition: A nucleophilic carbon source, typically a malonic ester derivative like diethyl malonate, is added to an activated alkene, 3-vinylpyridine. This 1,4-conjugate addition forms the initial C-C bond that establishes the backbone of the final product.[2]
-
Cyclization & N-Methylation: The resulting adduct undergoes cyclization. This is typically achieved by introducing methylamine, which acts as a nitrogen source for the pyrrolidinone ring and simultaneously installs the N-methyl group. The cyclization proceeds via an amidation followed by an intramolecular condensation.
-
Hydrolysis & Decarboxylation: The ester group(s) from the malonate precursor are hydrolyzed to carboxylic acids under acidic or basic conditions.[3][4] Subsequent heating promotes decarboxylation, removing one of the carboxyl groups to yield the final product.[5][6]
Q2: What is the key mechanistic principle governing the stereochemical outcome?
The critical stereochemistry—the trans relationship between the C4-carboxy group and the C5-pyridyl group—is determined during the initial Michael addition and subsequent workup. The addition can form both cis and trans isomers. However, the trans isomer is thermodynamically more stable due to reduced steric repulsion between the two bulky substituents. By using a base that can also facilitate reverse-Michael/re-addition reactions (epimerization), the reaction can be allowed to equilibrate to the more stable trans product.[7] Therefore, reaction time and choice of base are critical for achieving high diastereoselectivity.
Q3: Why is reagent purity, particularly of 3-vinylpyridine, so critical?
3-Vinylpyridine is highly susceptible to polymerization, especially in the presence of light, heat, or trace acidic/radical initiators. If polymerized, the effective concentration of the Michael acceptor decreases, leading to significantly lower yields. Furthermore, oligomeric and polymeric byproducts complicate purification immensely. It is imperative to use freshly distilled or inhibitor-free 3-vinylpyridine for optimal results.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a problem-oriented approach to common experimental challenges.
Problem 1: Low Overall Yield (<40%)
A low overall yield is the most frequent issue, often stemming from inefficiencies in the initial C-C bond formation.
-
Potential Cause A: Incomplete Michael Addition
-
Diagnosis: TLC or LC/MS analysis of the crude reaction mixture after the first step shows a significant amount of unreacted diethyl malonate or 3-vinylpyridine.
-
Scientific Rationale: The Michael addition requires the generation of a soft carbon nucleophile (the malonate enolate) to attack the β-carbon of the vinylpyridine.[2] The efficiency of this step depends on the base's ability to generate a sufficient concentration of the enolate without promoting side reactions.
-
Solutions:
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is a classic choice as it is non-nucleophilic towards the ester and regenerates the solvent's conjugate base. If yields are still low, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.0]undec-7-ene) in an aprotic solvent like THF can be more effective.
-
Temperature Control: The initial deprotonation of malonate is often performed at 0°C to control the exotherm, followed by warming to room temperature or gentle heating (40-50°C) to drive the reaction to completion.
-
Reaction Time: This is an equilibrium-driven process. Ensure the reaction runs for a sufficient duration (typically 12-24 hours), monitoring by TLC until the starting materials are consumed.
-
-
-
Potential Cause B: Inefficient Hydrolysis or Uncontrolled Decarboxylation
-
Diagnosis: Isolation of a di-acid intermediate or observation of significant byproduct formation during the final decarboxylation step.
-
Scientific Rationale: Saponification of the diethyl ester requires harsh conditions (e.g., refluxing with strong acid or base).[4] The subsequent decarboxylation requires heating, but excessive heat can lead to decomposition. The β-keto acid intermediate that forms upon hydrolysis is thermally unstable and readily loses CO₂.[6]
-
Solutions:
-
Controlled Hydrolysis: Use a robust acid hydrolysis protocol, such as refluxing in 6M HCl. This effectively hydrolyzes the esters and the amide bond of any uncyclized intermediate.
-
Optimized Decarboxylation: After hydrolysis and removal of the acid, the decarboxylation can often be achieved by heating the crude di-acid product in a high-boiling solvent like DMSO or Dowtherm A at 140-160°C until CO₂ evolution ceases.
-
-
Problem 2: High Proportion of cis-Isomer Impurity
-
Diagnosis: ¹H NMR analysis of the final product shows two distinct sets of signals for the pyrrolidinone ring protons, indicating a mixture of diastereomers. The coupling constants for the C4 and C5 protons will differ significantly between isomers.
-
Scientific Rationale: The formation of the cis isomer is kinetically faster under certain conditions. To obtain the desired trans product, the system must be allowed to reach thermodynamic equilibrium, where the sterically less hindered trans configuration predominates.[7][8]
-
Solutions:
-
Promote Epimerization: During the Michael addition, ensure the base is present in a sufficient (catalytic) amount throughout the reaction. Using a slightly elevated temperature (e.g., 50°C) and extending the reaction time (24-48 hours) will provide the energy and time needed for the initially formed cis adduct to revert and reform as the more stable trans product.
-
Post-Reaction Equilibration: If the initial reaction still yields a mixture, it is sometimes possible to re-subject the isolated intermediate mixture to basic conditions (e.g., NaOEt in EtOH) to drive the equilibrium towards the trans isomer before proceeding with hydrolysis.
-
Problem 3: Difficult Purification of the Final Product
-
Diagnosis: The product appears oily or fails to crystallize. Standard silica gel chromatography results in poor separation and significant tailing.
-
Scientific Rationale: The final product is an amino acid derivative, containing both a basic pyridine nitrogen and an acidic carboxylic acid. At its isoelectric point, it exists as a zwitterion, which can lead to poor solubility in common organic solvents and strong interactions with silica gel.
-
Solutions:
-
pH-Controlled Extraction: During the aqueous workup, carefully adjust the pH. To extract into an organic layer, the solution should be acidified (pH ~2-3) to protonate the pyridine ring, then basified (pH ~8-9) to deprotonate the carboxylic acid, depending on the chosen extraction strategy. The product is often most easily isolated by adjusting the aqueous solution to its isoelectric point (typically pH ~4-5), at which point it may precipitate.
-
Recrystallization: This is the most effective method for purifying the final product. A mixture of polar solvents, such as ethanol/water or methanol/acetone, is often successful. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to obtain pure crystals.
-
Ion-Exchange Chromatography: For particularly stubborn mixtures, using an ion-exchange resin can be a highly effective, albeit more complex, purification strategy.
-
Visualized Workflows and Pathways
Overall Synthetic Pathway
Caption: The three-stage synthesis of the target compound.
Troubleshooting Flowchart: Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Data & Protocols
Data Summary Tables
Table 1: Effect of Base and Solvent on Michael Addition Efficiency
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | trans:cis Ratio |
| 1 | NaOEt (1.1) | EtOH | 25 | 12 | 75 | 85:15 |
| 2 | NaOEt (1.1) | EtOH | 50 | 24 | 92 | 95:5 |
| 3 | DBU (1.1) | THF | 25 | 12 | 95 | 90:10 |
| 4 | t-BuOK (1.1) | THF | 25 | 12 | 88 | 80:20 |
Note: Data are representative examples to illustrate trends.
Table 2: Comparison of Hydrolysis & Decarboxylation Conditions
| Entry | Hydrolysis Condition | Decarboxylation Condition | Yield from Intermediate (%) |
| 1 | 6M HCl, 100°C, 12h | Neat, 150°C, 2h | 85 |
| 2 | 4M NaOH, 100°C, 18h | Neutralize, heat in DMSO | 78 |
| 3 | 6M H₂SO₄, 100°C, 12h | Neat, 150°C, 2h | 81 |
Experimental Protocol: Optimized Synthesis
Step 1: Michael Addition
-
To a flame-dried, three-neck round-bottom flask under an N₂ atmosphere, add absolute ethanol (200 mL).
-
Add sodium metal (2.3 g, 100 mmol) in small portions. Allow the sodium to react completely to form sodium ethoxide. Cool the solution to 0°C.
-
Add diethyl malonate (16.0 g, 100 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C.
-
Add freshly distilled 3-vinylpyridine (10.5 g, 100 mmol) dropwise, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 24 hours. Monitor the reaction by TLC.
-
Cool the reaction, quench with a saturated NH₄Cl solution, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude adduct is typically used directly in the next step.
Step 2: Cyclization & N-Methylation
-
Dissolve the crude adduct from Step 1 in methanol (150 mL).
-
Add a 40% aqueous solution of methylamine (23.3 g, 300 mmol).
-
Heat the mixture to reflux in a sealed vessel or under a reflux condenser for 48 hours.
-
Cool the mixture and concentrate in vacuo to remove methanol and excess methylamine.
Step 3: Hydrolysis & Decarboxylation
-
To the crude intermediate from Step 2, add 6M hydrochloric acid (200 mL).
-
Heat the mixture to reflux (approx. 100-110°C) for 12 hours.
-
Cool the solution and concentrate in vacuo to obtain a viscous residue.
-
Place the residue in a flask equipped for distillation and heat under vacuum at 150-160°C until gas evolution ceases.
-
Cool the resulting crude solid.
Step 4: Purification
-
Dissolve the crude solid in a minimum amount of hot 95% ethanol.
-
Add water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) for 12 hours.
-
Collect the white, crystalline product by vacuum filtration, wash with cold 1:1 ethanol/water, and dry under high vacuum. The typical melting point is 194-195°C.
References
- Natelson, S., & Kahn, S. J. (1942). Preparation of pyrrolidone carboxylic acids and their esters and products thereof. U.S. Patent No. 2,295,600. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
- Desai, D., Djordjevic, M. V., & Amin, S. (n.d.). A convenient synthesis of 14C-cotinine from 14C-nicotine. Penn State University. [URL: https://www.psu.
- Coldham, I., & Hufton, R. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(21), 3749-3760. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b5093 Coldham, I., & Hufton, R. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(21), 3749-3760. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b509322g]
- Université de Fribourg. (n.d.). Total enantioselective synthesis of (S)-Nicotine. [URL: https://www.chem.unifr.ch/rp/group/S-Nicotine.php]
- BenchChem. (2025). Application Notes and Protocols: Michael Addition Synthesis of 3-Alkyl-Pyrrolidine-2,5-Diones. [URL: https://www.benchchem.com/application-notes/michael-addition-synthesis-of-3-alkyl-pyrrolidine-2-5-diones]
- Santa Cruz Biotechnology, Inc. (n.d.). rac trans-4-Cotinine Carboxylic Acid. [URL: https://www.scbt.com/p/rac-trans-4-cotinine-carboxylic-acid-161171-06-8]
- Biotuva Life Sciences. (n.d.). This compound. [URL: https://www.biotuva.com/product/trans-1-methyl-4-carboxy-5-3-pyridyl-2-pyrrolidinone]
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. [URL: https://www.tcichemicals.com/IN/en/p/M1053]
- Shvets, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4933. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370605/]
- Sigma-Aldrich. (n.d.). trans-4-Cotininecarboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/443314]
- International Minerals & Chemical Corp. (1965). Hydrolysis of pyrrolidone carboxylic acid. U.S. Patent No. 3,178,474. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
- Alfa Chemistry. (n.d.). This compound. [URL: https://www.alfa-chemistry.com/cas_33224-01-0.htm]
- Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU (Data repository of Nanyang Technological University). [URL: https://dr.ntu.edu.sg/handle/10356/163990]
- BOC Sciences. (n.d.). Cotinine: Definition, Properties and Mechanism of Action. [URL: https://www.bocsci.com/blog/cotinine-definition-properties-and-mechanism-of-action/]
- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/548.shtm]
- Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [URL: https://www.organic-chemistry.org/namedreactions/pyrrolidine-synthesis.shtm]
- Buchler GmbH. (n.d.). Michael Addition catalyzed by Cupreidine Derivative. [URL: https://www.buchler.
- Buezo, N. D., et al. (2006). Stereoselective synthesis of trans-2,3-disubstituted pyrrolidines via addition to N-acyliminium ions. Sci-Hub. [URL: https://sci-hub.se/10.1016/j.tetlet.2006.02.059]
- Reeder, M. R., et al. (2003). A Flexible, Practical, and Stereoselective Synthesis of Enantiomerically Pure trans-5-Oxohexahydropyrrolo[3,2-b]pyrroles (Pyrrolidine-trans-lactams), a New Class of Serine Protease Inhibitors, Using Acyliminium Methodology. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Flexible%2C-Practical%2C-and-Stereoselective-of-Reeder-Stanton/18a28731172a6b4c29206d997a0225d57b165c71]
- Lab Pro Inc. (n.d.). This compound, 100MG. [URL: https://labproinc.com/products/trans-1-methyl-4-carboxy-5-3-pyridyl-2-pyrrolidinone-100mg-m1053-100mg]
- Mattey, A. M., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(10), 2269-2276. [URL: https://pubs.acs.org/doi/10.1021/jacsau.2c00373]
- Fleet, G. W. J., et al. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Chemical Communications, (39), 4949-4951. [URL: https://pubmed.ncbi.nlm.nih.gov/16211244/]
- Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [URL: https://pubmed.ncbi.nlm.nih.gov/31864778/]
- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America. [URL: https://www.fishersci.com/shop/products/trans-1-methyl-4-carboxy-5-3-pyridyl-2-pyrrolidinone-95-0-tci-america/PI78440]
- Chemistry LibreTexts. (2020). Decarboxylation Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions_and_Condensation_Reactions/23.
- Pandey, G., & Kapur, M. (2001). Hg(II) Reagent-Controlled Stereoselective Synthesis of 2,5-cis- and 2,5-trans-Polyhydroxylated Pyrrolidines. Request PDF. [URL: https://www.researchgate.
- Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
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- 8. A Flexible, Practical, and Stereoselective Synthesis of Enantiomerically Pure trans-5-Oxohexahydropyrrolo[3,2-b]pyrroles (Pyrrolidine-trans-lactams), a New Class of Serine Protease Inhibitors, Using Acyliminium Methodology. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Matrix Effects in trans-4-Cotininecarboxylic Acid LC-MS/MS Analysis
Welcome to the technical support guide for the LC-MS/MS analysis of trans-4-Cotininecarboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate and overcome the common challenges associated with this assay, particularly the pervasive issue of matrix effects. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Part 1: Understanding the Core Problem
Q1: What are matrix effects in LC-MS/MS, and why are they a significant concern for trans-4-Cotininecarboxylic acid?
A: The "matrix" refers to all components in a sample other than the analyte of interest.[1] In bioanalysis, this includes endogenous substances like salts, proteins, and lipids.[2][3] Matrix effects are the alteration (suppression or enhancement) of your analyte's ionization efficiency caused by these co-eluting components.[3][4] Electrospray ionization (ESI), the most common source for this type of analysis, is particularly susceptible because multiple compounds compete for ionization in the ESI source.[4][5][6]
trans-4-Cotininecarboxylic acid, a metabolite of nicotine, is a polar molecule.[7] Polar compounds often elute early in typical reversed-phase (RP) chromatography, a region frequently crowded with other polar endogenous interferences from the biological matrix (e.g., plasma, urine).[7] This co-elution is the primary cause of significant and variable matrix effects, which can compromise the accuracy, precision, and sensitivity of your assay.[5][6]
Q2: What are the most common sources of matrix effects in plasma and urine samples?
A: In plasma or serum, the most notorious culprits are phospholipids .[5][8] These are major components of cell membranes and are often co-extracted with analytes, especially after a simple protein precipitation.[5][9] They can cause profound ion suppression and build up on your LC column and MS source, leading to decreased method robustness and instrument downtime.[5][9][10]
Other significant sources in biological matrices include:
-
Salts and Buffers: High concentrations can alter droplet formation and solvent evaporation in the ESI source.
-
Endogenous Metabolites: Compounds like urea, creatinine, and other small organic acids can co-elute and interfere.
-
Proteins: While mostly removed during sample preparation, residual proteins or peptides can still affect ionization.
-
Exogenous Contaminants: Anticoagulants (e.g., EDTA), formulation agents, and concomitant medications can also contribute.[3]
Q3: How can I properly assess matrix effects in my assay?
A: A systematic assessment is crucial during method development and validation, as expected by regulatory bodies like the FDA and EMA.[11] The two primary methods are:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify where in the chromatogram matrix effects occur. You continuously infuse a standard solution of your analyte post-column while injecting a blank, extracted matrix sample. Any dip or rise in the steady analyte signal indicates ion suppression or enhancement, respectively, at that retention time.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for validation.[3] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[1][12] The ratio of these responses is the Matrix Factor (MF) .
-
MF < 1: Indicates ion suppression.
-
MF > 1: Indicates ion enhancement.
-
MF = 1: Indicates no matrix effect.
-
The workflow for this crucial experiment is detailed below.
Caption: Workflow for quantitative assessment of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
Part 2: Method Development & Pre-emptive Strategies
Q4: How can I use chromatography to minimize matrix effects?
A: The goal is to chromatographically separate trans-4-Cotininecarboxylic acid from co-eluting matrix components.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Using columns with smaller particles (<2 µm) provides significantly higher resolution and narrower peaks. This increased peak capacity reduces the likelihood of an interference co-eluting with your analyte.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For a polar analyte like trans-4-Cotininecarboxylic acid that is poorly retained on C18 columns, HILIC is an excellent alternative. It uses a polar stationary phase and a high organic mobile phase, which can provide better retention and move the analyte away from the early-eluting, polar interferences common in reversed-phase chromatography.[7][12]
-
Gradient Optimization: A longer, shallower gradient can improve the separation between the analyte and closely eluting matrix components.
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) essential for this analysis?
A: A SIL-IS is the most effective tool to compensate for matrix effects.[1] A SIL-IS (e.g., trans-4-Cotininecarboxylic acid-d3) is chemically identical to the analyte, so it co-elutes and experiences the same ionization suppression or enhancement.[1][14] While the absolute signal of both the analyte and the IS may vary due to matrix effects, their peak area ratio remains constant and proportional to the analyte's concentration.[1] This ensures that quantification remains accurate and precise even when signal suppression is present. Regulatory guidelines strongly recommend using a SIL-IS for LC-MS bioanalysis.[14]
Q6: Which ionization source, ESI or APCI, is better for minimizing matrix effects?
A: Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) because its ionization process occurs in the liquid phase, where competition for charge and surface access on droplets is high.[12][15] APCI, which involves gas-phase ionization, is often less prone to suppression from non-volatile matrix components like salts and phospholipids.[12][15]
However, the choice depends on the analyte's properties. Polar analytes like trans-4-Cotininecarboxylic acid are typically well-suited for ESI. While APCI might offer reduced matrix effects, it may not provide sufficient ionization efficiency (sensitivity) for this compound. Therefore, it is more practical to optimize the sample preparation and chromatography for ESI rather than switching the ionization source.
Part 3: Troubleshooting Guide: The Power of Sample Preparation
Q7: I'm using Protein Precipitation (PPT) and seeing severe ion suppression. What's wrong?
A: Protein Precipitation, typically done by adding a threefold volume of acetonitrile or methanol, is a fast and simple technique.[10] However, it is a non-selective method that only removes proteins.[10][13] All other matrix components soluble in the organic solvent, including the problematic phospholipids, remain in your extract.[5][10] This "dirty" extract is the direct cause of the ion suppression and poor reproducibility you are observing.[13]
Caption: Decision tree for choosing a sample cleanup method beyond protein precipitation.
Q8: Is Liquid-Liquid Extraction (LLE) a better choice for a polar analyte?
A: LLE provides a significantly cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent while leaving polar interferences (like salts) in the aqueous layer.[1][13] However, the challenge with a polar compound like trans-4-Cotininecarboxylic acid is its low solubility in common non-polar extraction solvents (e.g., hexane, methyl tert-butyl ether).[7] This can lead to low and variable analyte recovery.[13] While techniques like salting-out assisted LLE (SALLE) can improve recovery, LLE is often not the optimal choice for highly polar analytes.[2]
Q9: How does Solid-Phase Extraction (SPE) provide a cleaner extract, and what sorbent should I use?
A: SPE is a highly effective and selective sample cleanup technique.[1][2] It works by retaining the analyte on a solid sorbent while matrix interferences are washed away, after which the purified analyte is eluted. For trans-4-Cotininecarboxylic acid, which has both a carboxylic acid group (anionic) and a pyridine ring (can be protonated to be cationic), a mixed-mode SPE sorbent is ideal.
A polymeric mixed-mode strong cation exchange (SCX) sorbent, which combines reversed-phase and ion-exchange retention mechanisms, has been shown to yield the best results for removing phospholipids and other interferences.[2][13] This approach provides a much cleaner extract than PPT or LLE, leading to a significant reduction in matrix effects.[13]
Q10: I've heard about specific phospholipid removal (PLR) products. How do they work?
A: PLR products, such as HybridSPE®-Phospholipid or Ostro™ plates, are a modern and highly efficient solution.[5][10][16][17] They combine the simplicity of protein precipitation with the targeted removal of phospholipids. The workflow is simple: plasma/serum is added to the plate, followed by a precipitation solvent (e.g., acetonitrile with 1% formic acid).[8][16] The sample is then passed through a packed bed.
The mechanism involves two actions:
-
Protein Precipitation: The organic solvent crashes out the proteins.
-
Phospholipid Retention: The stationary phase (e.g., zirconia-coated silica in HybridSPE) has a strong affinity for the phosphate head group of phospholipids, selectively binding and removing them from the sample via a Lewis acid/base interaction.[16][17]
The resulting filtrate is free of both proteins and phospholipids, leading to a dramatic reduction in matrix effects and a significant increase in analyte response and method robustness.[5][9][10][16]
| Technique | Principle | Relative Cleanliness | Analyte Recovery (for Polar Analytes) | Throughput | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | Protein removal via denaturation | Low | High | High | Fast and simple | High matrix effects from phospholipids[10][13] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning into an immiscible solvent | Medium | Low to Medium | Medium | Removes non-volatile salts | Poor recovery for polar analytes[7][13] |
| Solid-Phase Extraction (SPE) | Chromatographic separation | High | High (with method development) | Low to Medium | Highly selective, very clean extracts[2][13] | Requires method development |
| Phospholipid Removal (PLR) | PPT + targeted phospholipid binding | High | High | High | Fast, simple, and highly effective cleanup[5][10] | Higher cost per sample than PPT |
Part 4: Validation & Regulatory Considerations
Q11: Can matrix effects vary between different sources or lots of biological matrix?
A: Yes, absolutely. This is known as lot-to-lot variability . The composition of plasma or urine can differ between individuals or batches due to factors like diet, health status, or genetics. Therefore, regulatory guidelines require that matrix effects be evaluated using at least six different individual sources (lots) of blank matrix during method validation. This ensures the method is robust and will perform reliably on real-world study samples.
Q12: What are the FDA and EMA expectations for matrix effect evaluation during validation?
A: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[11][18] For matrix effects, they require:
-
Assessment from Multiple Sources: As mentioned, at least six independent lots of blank matrix must be tested.
-
Quantitative Evaluation: The matrix factor (MF) must be calculated.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different lots should not exceed 15%. This demonstrates that while matrix effects may be present, they are consistent and adequately corrected by the internal standard.
Failure to properly investigate and mitigate matrix effects is a common reason for the failure of regulated bioanalytical studies.[3]
References
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
GenTech Scientific. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
-
Chambers, E., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]
-
Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]
-
LCGC International. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
-
Chromatography Today. A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. [Link]
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Bioanalysis Zone. Overcoming Matrix Effects. [Link]
-
ResearchGate. Overcoming Matrix Effects Resulting from Biological Phospholipids Through Selective Extractions in Quantitative LC/MS/MS. [Link]
-
PubMed. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. [Link]
-
University of Tartu. Web course "LC-MS Method Validation". [Link]
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BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]
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Semantic Scholar. Identifying and Overcoming Matrix Effects in Drug Discovery and Development. [Link]
-
ResearchGate. Determination of urinary cotinine of children exposed to passive smoking by stable isotope dilution gas chromatography-triple quadrupole mass spectrometry. [Link]
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CDC Stacks. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. [Link]
-
PubMed. Isotope dilution-LC-MS/MS method for quantification of the urinary cotinine-to-creatinine ratio. [Link]
-
MDPI. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. [Link]
-
ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed Central. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]
-
Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
National Center for Biotechnology Information (NCBI). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]
-
PubMed. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]
-
National Center for Biotechnology Information (NCBI). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
PubMed. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. [Link]
-
National Center for Biotechnology Information (NCBI). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. [Link]
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- 18. fda.gov [fda.gov]
troubleshooting "trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone" immunoassay cross-reactivity
Welcome to the technical support resource for the trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone (also known as trans-4'-Carboxycotinine) immunoassay. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve potential issues with assay specificity and cross-reactivity. We will move from frequently asked questions to in-depth troubleshooting workflows, providing not just steps but the scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during the use of this immunoassay.
Q1: My results are higher than expected when compared to a mass spectrometry (LC-MS/MS) method. Why is this happening?
This is a classic sign of immunoassay cross-reactivity. Immunoassays detect targets using antibodies, which bind to specific molecular shapes (epitopes).[1] While highly specific, they can sometimes bind to molecules with similar structures.[2] Your target, trans-4'-Carboxycotinine, is a metabolite of cotinine, which itself is the primary metabolite of nicotine.[3][4] It is highly probable that the antibody in your assay is also binding to other structurally related nicotine metabolites present in the sample, leading to an additive signal and an artificially high reading.[5][6] Confirmation with a more specific method like LC-MS/MS is the gold standard for identifying the true concentration of the target analyte.[7][8]
Q2: I'm seeing high signal in my negative control or blank samples. What is the cause?
High background signal can stem from several sources:
-
Non-Specific Binding: The detection antibody may be binding non-specifically to the plate surface. Ensure you are following the blocking and washing steps meticulously as per the protocol. Inadequate washing is a common cause of high background.[1]
-
Contamination: Reagents, buffers, or the samples themselves may be contaminated. Use fresh aliquots of all reagents and sterile pipette tips.
-
Interfering Substances: Some biological samples contain substances like heterophilic antibodies (e.g., Human Anti-Mouse Antibodies or HAMA) or rheumatoid factor that can cross-link the capture and detection antibodies in the absence of the analyte, causing a false-positive signal.[9][10] Most modern assays include blockers for these substances, but particularly strong interference in a specific sample can still be an issue.[11]
Q3: My results are inconsistent between replicates or across different days. What should I check first?
Poor precision is often due to procedural variability.[2] Carefully review the following:
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes.
-
Incubation Times and Temperatures: Adhere strictly to the specified incubation parameters. Even small deviations can affect the binding kinetics and the final signal.[12]
-
Washing Steps: Ensure all wells are washed equally and thoroughly. Residual unbound reagents are a major source of variability.
-
Reagent Preparation: Ensure all reagents are brought to room temperature before use and are mixed thoroughly but gently to avoid denaturation.
Q4: Can this assay distinguish between nicotine exposure from tobacco products versus Nicotine Replacement Therapy (NRT)?
Not directly. This assay is designed to detect a downstream metabolite of nicotine. Since all sources of nicotine—whether from tobacco, e-cigarettes, or NRT (patches, gum)—are metabolized by the body into cotinine and subsequently into metabolites like trans-4'-Carboxycotinine, this assay will generate a positive result regardless of the source.[13][14] To distinguish between tobacco use and NRT, you would need to test for a tobacco-specific alkaloid, such as anabasine, which is not present in pharmaceutical nicotine products.[13]
Part 2: In-Depth Troubleshooting Guides
When quick fixes are not enough, a more systematic approach is required. This section provides logical workflows and detailed explanations to diagnose complex cross-reactivity issues.
Guide 1: Systematic Investigation of Unexpectedly High Results
An unexpectedly high result is the most common manifestation of cross-reactivity. This guide provides a structured workflow to identify the root cause.
Caption: A logical workflow for troubleshooting high immunoassay signals.
Causality Behind the Workflow:
-
Initial Review (Node B): Before assuming a complex biochemical issue, it's critical to rule out simple human or procedural errors. A miscalculation or a deviation from the protocol is a common and easily correctable problem.[2]
-
Spike and Recovery (Node C): This experiment differentiates between matrix effects and true cross-reactivity. By adding a known amount of your target analyte (trans-4'-Carboxycotinine) to your sample matrix, you can assess whether the matrix itself is enhancing or suppressing the signal. Poor recovery points to a matrix problem.[12]
-
Testing Specific Cross-Reactants (Node G): This is the core of the investigation. Since your analyte is a nicotine metabolite, the most logical potential cross-reactants are other molecules in the same metabolic pathway.[5][6] By testing these compounds individually, you can pinpoint the source of the interference.
-
Confirmation with an Orthogonal Method (Node K): An immunoassay result should be considered presumptive until confirmed by a method that relies on a different scientific principle.[15] LC-MS/MS separates molecules based on their physical properties (retention time and mass-to-charge ratio), making it highly specific and the gold standard for confirming immunoassay findings.[7]
Guide 2: Identifying Potential Cross-Reactants
The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to the target analyte.[16] However, antibodies may also recognize and bind to other structurally similar molecules. For an assay measuring trans-4'-Carboxycotinine, the following compounds are primary candidates for cross-reactivity.
| Potential Cross-Reactant | Relationship to Analyte | Structural Similarity | Likelihood of Cross-Reactivity |
| Cotinine | Precursor metabolite | High | Very High |
| trans-3'-hydroxycotinine (3HC) | Major nicotine metabolite | High | Very High [5][6] |
| Nicotine | Parent compound | Moderate | Moderate to High |
| Nornicotine | Minor nicotine metabolite | Moderate | Moderate |
| Anabasine | Tobacco alkaloid (not a nicotine metabolite) | Low | Low |
| Unrelated Pharmaceuticals | Structurally dissimilar | Very Low | Very Low, but possible [15] |
Part 3: Understanding the Science
A foundational understanding of the immunoassay principle is essential for effective troubleshooting.
The Competitive Immunoassay Principle
Small molecules like trans-4'-Carboxycotinine are typically measured using a competitive immunoassay format. This method is based on the competition for a limited number of specific antibody binding sites.
Sources
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Technical Support Center: Optimizing HPLC Separation of trans-4-Cotininecarboxylic Acid
Welcome to the technical support guide for the HPLC separation of trans-4-Cotininecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during method development and routine analysis.
Section 1: Understanding Your Analyte
Before optimizing any separation, a thorough understanding of the analyte's physicochemical properties is crucial. trans-4-Cotininecarboxylic acid is a key metabolite of cotinine, which itself is the primary metabolite of nicotine.[1] Its structure contains both a carboxylic acid and a pyridyl group, making it an ionizable and polar compound.[2]
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₁H₁₂N₂O₃[3] | Provides the basis for accurate mass determination in mass spectrometry. |
| Molecular Weight | 220.22 g/mol [3] | Standard molecular weight for data processing. |
| Structure | Contains a carboxylic acid and a pyridyl functional group.[2] | The molecule has both acidic and basic properties (amphoteric). Mobile phase pH will be a critical parameter for controlling retention and peak shape.[4][5] |
| pKa (Predicted) | ~3.94 (for the carboxylic acid)[6] | To ensure the analyte is in a single, uncharged state for good peak shape and retention in reversed-phase, the mobile phase pH should be adjusted to be at least 2 units below this pKa (i.e., pH < 2).[7][8] |
| Polarity | High | The compound is polar, which can lead to poor retention on traditional C18 reversed-phase columns.[9] Alternative strategies like HILIC or the use of polar-endcapped/embedded columns may be necessary.[10][11] |
| Solubility | Soluble in polar solvents.[2] | Sample and standard preparation should be straightforward in typical HPLC mobile phase constituents like water, methanol, or acetonitrile. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions when setting up an HPLC method for trans-4-Cotininecarboxylic acid.
Q1: Which HPLC mode is better for my analysis: Reversed-Phase (RP) or HILIC?
A1: The choice depends on your specific analytical needs, particularly the desired retention time and the other analytes in your sample.
-
Reversed-Phase (RP-HPLC): This is the most common starting point. However, due to the high polarity of trans-4-Cotininecarboxylic acid, you may encounter very short retention times on standard C18 columns, especially with high organic content in the mobile phase.[9] To increase retention, you must suppress the ionization of the carboxylic acid group by using a low pH mobile phase (e.g., pH < 2.5).[4][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[10][11] It uses a high percentage of organic solvent in the mobile phase, which can increase sensitivity in mass spectrometry (MS) detection due to more efficient desolvation.[11] HILIC is particularly useful if you are analyzing other polar nicotine metabolites simultaneously.[13][14]
Recommendation: Start with a screening run on a standard C18 column with a low pH mobile phase. If retention is insufficient or peak shape is poor, consider a polar-endcapped RP column or switch to a HILIC column.
Q2: What are the recommended starting conditions for a reversed-phase method?
A2: A good starting point for a reversed-phase separation would be:
-
Column: C18, 100 Å, 2.1 or 4.6 mm i.d., 50-150 mm length, 1.8-3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7) or 20 mM Potassium Phosphate adjusted to pH 2.6.[15][16]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: Start with a "scouting gradient" from 5% to 95% Mobile Phase B over 10-15 minutes to determine the approximate elution conditions.[10]
-
Flow Rate: 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
-
Detection: UV at ~260 nm or MS/MS.[1][17] For MS/MS, common transitions for cotinine (a related compound) are m/z 177.3 -> 80 and m/z 177.3 -> 98.[18]
Q3: My peak is tailing severely. What is the most likely cause and how do I fix it?
A3: Peak tailing for an acidic compound like trans-4-Cotininecarboxylic acid is most often caused by secondary interactions with the stationary phase or issues with mobile phase pH.[19][20]
-
Mobile Phase pH is too close to the pKa: If the mobile phase pH is near the analyte's pKa (~3.94), the compound will exist as a mixture of its ionized (more polar) and non-ionized (less polar) forms.[7] This dual state leads to broad, tailing, or even split peaks.[4][8]
-
Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the silica surface of the column can interact with the analyte, causing tailing, especially with basic compounds.[19] While your analyte is acidic, the pyridyl group can also participate in these interactions.
-
Solution: Use a modern, high-purity, end-capped column. If tailing persists, increasing the buffer concentration in the mobile phase (e.g., from 10 mM to 25 mM) can help mask the silanol groups.[19]
-
Section 3: In-Depth Troubleshooting Guides
Problem 1: Poor Retention in Reversed-Phase Chromatography
Q: I am using a C18 column with a standard acetonitrile/water gradient, but my analyte elutes at or near the void volume. How can I increase its retention time?
A: This is a classic issue for polar analytes.[9] Here is a systematic approach to increase retention:
Step-by-Step Protocol for Increasing Retention
-
Confirm and Adjust Mobile Phase pH:
-
Action: Prepare your mobile phases with an acidic modifier. The most common choice is 0.1% formic acid in both the aqueous (A) and organic (B) phases. This will suppress the ionization of the carboxylic acid, making the analyte more hydrophobic and increasing its interaction with the C18 stationary phase.[4][12]
-
Expected Outcome: A significant shift to a longer retention time.
-
-
Reduce Organic Content:
-
Action: If you are using a gradient, make the initial conditions more aqueous (e.g., start at 1-2% organic instead of 5-10%). If using an isocratic method, decrease the overall percentage of the organic solvent.
-
Expected Outcome: Increased retention, as the analyte will partition more readily into the stationary phase from a weaker (more aqueous) mobile phase.
-
-
Switch to a More Retentive Stationary Phase:
-
Action: If the above steps are insufficient, switch to a column designed for better retention of polar compounds. Options include:
-
Polar-Embedded Phases (e.g., Amide, Carbamate): These phases offer alternative selectivity and can enhance retention of polar analytes.
-
Polar-Endcapped Phases: These columns have modified surface chemistry to reduce silanol interactions and improve retention for polar compounds.
-
-
Expected Outcome: Improved retention and potentially different selectivity for impurities or other metabolites.
-
-
Consider HILIC:
-
Action: If significant retention is still not achieved, transitioning to HILIC is the most robust solution.[11]
-
Starting HILIC Conditions:
-
Logical Workflow for Troubleshooting Poor Retention
Caption: Workflow for addressing poor analyte retention.
Problem 2: Poor Resolution / Co-elution with Other Metabolites
Q: My analyte peak is co-eluting with another peak, likely a related metabolite. How can I improve the resolution between them?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention (k) of the separation. The most powerful tool for changing selectivity for ionizable compounds is mobile phase pH.[21]
Step-by-Step Protocol for Improving Resolution
-
Optimize the Gradient Slope:
-
Action: If your peaks are eluting very close together in a gradient run, "stretch out" the gradient over the elution window.[22] For example, if the peaks elute between 20% and 30% Acetonitrile, change your gradient from a fast 5-95% ramp to a much shallower ramp in that specific region (e.g., 15% to 35% over 10 minutes).
-
Causality: A shallower gradient gives the analytes more time to interact differently with the stationary phase, which can significantly improve resolution.[22]
-
Expected Outcome: Increased separation between the two peaks.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol (or vice versa).
-
Causality: Methanol and acetonitrile have different properties (viscosity, polarity, and interaction mechanisms like hydrogen bonding). This change can alter the elution order and spacing of your peaks, a phenomenon known as changing the "selectivity" of the separation.
-
Expected Outcome: A change in the relative retention times of the co-eluting peaks, hopefully leading to their separation.
-
-
Perform a pH Scouting Experiment:
-
Action: This is a highly effective but more involved technique. Prepare mobile phases with different pH values. For example, compare a low pH run (e.g., pH 2.7 with formic acid) with a mid-range pH run (e.g., pH 4.5 with an acetate buffer). Crucially, ensure your column is stable at the chosen pH. [5] Many silica-based columns are not stable above pH 7-8.[20]
-
Causality: Since trans-4-Cotininecarboxylic acid and its potential metabolites likely have different pKa values, changing the mobile phase pH will alter their ionization states differently, leading to dramatic changes in retention and selectivity.[12]
-
Expected Outcome: Significant shifts in retention times that can resolve the co-eluting pair.
-
Data Summary for Selectivity Optimization
| Parameter | Acetonitrile | Methanol |
| Viscosity | Lower | Higher |
| Elution Strength | Higher (in RP) | Lower (in RP) |
| Selectivity | π-π interactions | Dipole-dipole, H-bonding |
| Typical Use Case | Good for general purpose separations, provides sharp peaks. | Offers different selectivity, can resolve peaks that co-elute in ACN. |
References
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Springer Nature Experiments. (n.d.). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS.
- Oxford Academic. (2025, July 4). new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Journal of Analytical Toxicology.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma.
- Lab Manager. (n.d.). Getting the HPLC Gradient Right.
- Restek. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
- Phenomenex. (2020, December 11). Nicotine and Cotinine Analysis in Urine by LC-MS/MS.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
- PubMed. (n.d.). Cotinine as a biomarker of tobacco exposure: development of a HPLC method and comparison of matrices.
- International Labmate. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- MDPI. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples.
- Thermo Fisher Scientific. (n.d.). A Validated Analytical Method for Environmental Nicotine Exposure by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry.
- PubMed. (n.d.). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain.
- Thermo Fisher Scientific. (n.d.). Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC).
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Nacalai Tesque. (n.d.). T1. Poor peak shape.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
- PubMed. (2016). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study....
- Journal of Food and Drug Analysis. (n.d.). Determination of cotinine in human urine by high-performance liquid chromatography.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- NIH. (n.d.). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry....
- Semantic Scholar. (n.d.). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- MDPI. (n.d.). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- CymitQuimica. (n.d.). CAS 33224-01-0: trans-4-cotininecarboxylic acid.
- Sigma-Aldrich. (n.d.). trans-4-Cotininecarboxylic acid 97 33224-01-0.
- PubChem. (n.d.). CID 159966550 | C20H14N2O4.
- ChemicalBook. (2023, June 8). rac trans-4-Cotininecarboxylic Acid | 161171-06-8.
- Krackeler Scientific, Inc. (n.d.). trans-4-Cotininecarboxylic acid.
- ResearchGate. (n.d.). Reversed Phase HPLC Studies on the Change of the Content of Organic Acids in Tobacco During Aging.
- PMC - NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Santa Cruz Biotechnology. (n.d.). trans-4-Cotininecarboxylic acid | CAS 161171-06-8 | SCBT.
- ChemicalBook. (n.d.). rac trans-4-Cotininecarboxylic Acid | 161171-06-8.
- Fisher Scientific. (n.d.). Sigma Aldrich trans-4-Cotininecarboxylic acid 100 mg | Buy Online.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Pro.
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Technical Support Center: Stability of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone in Biological Samples
Welcome to the technical support center for the bioanalysis of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, also known as trans-4-Cotininecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this key nicotine metabolite in biological samples. Our goal is to ensure the integrity and accuracy of your experimental data through a foundational understanding of the analyte's chemical properties and best practices in sample handling.
Introduction to trans-4-Cotininecarboxylic Acid
trans-4-Cotininecarboxylic acid is a metabolite of cotinine, which itself is the primary metabolite of nicotine. Its chemical structure includes a pyrrolidinone ring (a type of lactam) and a carboxylic acid group, both of which can be susceptible to degradation under certain conditions. Understanding the potential stability issues is paramount for accurate quantification in biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of trans-4-cotininecarboxylic acid in my samples?
The stability of trans-4-cotininecarboxylic acid can be influenced by several key factors, including:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
-
pH: The lactam ring in the pyrrolidinone structure is susceptible to hydrolysis, a reaction that is often pH-dependent.[1][2][3]
-
Enzymatic Degradation: Endogenous enzymes present in biological samples, such as esterases and amidases, could potentially degrade the analyte.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation and should be minimized.[4][5]
-
Oxidation: While less common for this structure, oxidative degradation can occur, especially during long-term storage if not properly protected.
Q2: I am seeing lower than expected concentrations of the analyte in my plasma samples that were stored at 4°C for 24 hours before processing. What could be the cause?
Delayed processing at refrigerated temperatures (2-8°C) can still allow for enzymatic activity to occur.[6] While cooler than room temperature, it may not be sufficient to completely halt enzymatic processes that could degrade trans-4-cotininecarboxylic acid. For optimal stability, it is recommended to process plasma samples as quickly as possible after collection. If immediate processing is not feasible, samples should be flash-frozen and stored at -80°C.[7]
Q3: Can the pH of my urine samples affect the stability of trans-4-cotininecarboxylic acid?
Yes, the pH of urine can significantly impact the stability of lactam-containing compounds. The hydrolysis of the β-lactam ring, a similar structure, is highly dependent on pH.[3][8] While the pyrrolidinone ring is generally more stable, extremes in pH (either highly acidic or alkaline) can catalyze its hydrolysis. Urine pH can vary widely, so it is advisable to measure and record the pH upon collection and consider adjusting it to a neutral range (pH 6-7) or acidifying it if stability at acidic pH is demonstrated to be better.[9]
Q4: How many freeze-thaw cycles are acceptable for samples containing this analyte?
As a best practice in metabolomics, the number of freeze-thaw cycles should be minimized, ideally to no more than two or three.[5][7] Each cycle can cause degradation of metabolites. It is highly recommended to aliquot samples into smaller volumes for individual experiments to avoid repeated thawing of the entire sample.
Troubleshooting Guides
Issue 1: Inconsistent results between samples analyzed immediately and those analyzed after a period of storage.
This is a classic indicator of analyte instability. The following troubleshooting workflow can help identify the source of the problem.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent analytical results.
Step-by-Step Protocol for a Benchtop Stability Study
-
Sample Pooling: Create a pooled sample of the biological matrix (plasma or urine) containing a known concentration of trans-4-cotininecarboxylic acid.
-
Aliquoting: Aliquot the pooled sample into multiple small tubes to avoid freeze-thaw cycles for the stock pool.
-
Time Zero Analysis: Immediately analyze a set of aliquots to establish a baseline concentration.
-
Storage Conditions: Store the remaining aliquots under various conditions you wish to test (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Time Point Analysis: Analyze aliquots from each storage condition at predefined time points (e.g., 4, 8, 24, and 48 hours for short-term stability; 1, 2, 4 weeks for long-term stability).
-
Data Evaluation: Compare the concentrations at each time point to the time-zero baseline. A significant decrease in concentration indicates instability under that specific condition.
Issue 2: Suspected Enzymatic Degradation
If you suspect enzymatic degradation, especially in plasma or fresh urine, consider the following.
Mitigation Strategies for Enzymatic Degradation
Caption: Strategies to mitigate enzymatic degradation of the analyte.
-
Immediate Freezing: The most effective method to halt enzymatic activity is to process and freeze samples at -80°C as quickly as possible.[7]
-
Enzyme Inhibitors: For plasma samples, the addition of a broad-spectrum protease and esterase inhibitor cocktail immediately after collection can be effective. Ensure the inhibitors do not interfere with your analytical method.
-
pH Adjustment: The activity of many enzymes is pH-dependent. Adjusting the pH of the sample may inhibit degradative enzymes. This must be carefully validated to ensure it doesn't cause chemical degradation of the analyte.
Best Practices for Sample Handling and Storage
To ensure the stability of trans-4-cotininecarboxylic acid, adhere to the following best practices.
Recommended Sample Handling and Storage Conditions
| Parameter | Plasma/Serum | Urine |
| Collection | Use appropriate anticoagulant (e.g., EDTA, Heparin). Avoid hemolysis. | Collect mid-stream sample. Consider adding a preservative like sodium azide for long-term collection.[10] |
| Processing Time | Process within 30 minutes of collection if kept at room temperature.[6] | Process within 2 hours of collection if kept at 2-8°C.[10] |
| Short-Term Storage | Up to 24 hours at 2-8°C (validation recommended). | Up to 48 hours at 2-8°C (validation recommended).[7] |
| Long-Term Storage | -80°C is highly recommended for stability beyond 24 hours.[7][11] | -80°C is the standard for long-term storage to maintain metabolite integrity.[7][10] |
| Freeze-Thaw Cycles | Avoid more than 2-3 cycles. Aliquot samples.[5][7] | Avoid more than 2-3 cycles. Aliquot samples.[5][7] |
| pH Consideration | Typically buffered, but extreme pH shifts should be avoided. | Measure and record pH. Consider adjusting to neutral or slightly acidic pH for storage. |
Conclusion
The stability of this compound (trans-4-cotininecarboxylic acid) is crucial for obtaining reliable and reproducible data in clinical and research settings. By understanding the potential for temperature-dependent, pH-mediated, and enzymatic degradation, and by implementing robust sample handling and storage protocols, researchers can ensure the integrity of their biological samples. When in doubt, a formal stability study under your specific laboratory conditions is the most definitive way to establish the stability of this analyte.
References
-
Bicknell, R., Knott-Hunziker, V., & Waley, S. G. (1983). The pH-dependence of Class B and Class C Beta-Lactamases. Biochemical Journal, 213(1), 61–66. [Link]
-
Waley, S. G. (1975). The pH-dependence and group modification of beta-lactamase I. Biochemical Journal, 149(3), 547–551. [Link]
-
Basu, S., & Pal, A. (2010). Development of an assay for beta-lactam hydrolysis using the pH-dependence of enhanced green fluorescent protein. Analytical Biochemistry, 403(1-2), 85–90. [Link]
-
Stevens, V. L., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(8), 156. [Link]
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Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 244. [Link]
-
Li, W., & Tse, F. L. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. Current Pharmaceutical Analysis, 6(4), 239-253. [Link]
-
University of Michigan Metabolomics Core. (n.d.). Processing and Storage of Samples for Metabolomics Assays. [Link]
-
Maj, P., et al. (2021). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. International Journal of Molecular Sciences, 22(16), 8793. [Link]
-
Waley, S. G. (1975). The pH-dependence and group modification of β-lactamase I. Biochemical Journal, 149(3), 547-551. [Link]
-
Stevens, V. L., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 9(8), 156. [Link]
-
Stevens, V. L., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. ResearchGate. [Link]
-
Stevens, V. L., et al. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. OUCI. [Link]
-
Grimsrud, M. M., et al. (2020). Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels. International Journal of Environmental Research and Public Health, 17(18), 6563. [Link]
-
Dempsey, D., et al. (2004). Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers. Cancer Epidemiology, Biomarkers & Prevention, 13(11), 1839-1842. [Link]
-
Feyerabend, C., & Russell, M. A. (1986). Determination of cotinine in biological fluids of non-smokers by packed column gas-liquid chromatography. Journal of Pharmacy and Pharmacology, 38(12), 917-919. [Link]
-
Benowitz, N. L., et al. (2002). trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology, 53(1), 53-59. [Link]
-
German Society for Clinical Chemistry and Laboratory Medicine. (2017). Metabolomics in Urin, Serum und Plasma. [Link]
-
Kozłowska, A., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3456. [Link]
-
Wang, X., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(5), e5351. [Link]
-
Al-Delaimy, W. K., et al. (2013). Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Nicotine & Tobacco Research, 15(5), 983–987. [Link]
-
Jacob, P., et al. (2011). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Journal of Chromatography B, 879(3-4), 267–276. [Link]
-
Palma, A. C., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Toxics, 9(10), 253. [Link]
-
National Cancer Institute. (n.d.). Urine Sample Storage Best Practices. Scribd. [Link]
-
de Leon, J., et al. (2002). Total cotinine in plasma: a stable biomarker for exposure to tobacco smoke. Journal of Clinical Psychopharmacology, 22(5), 496-501. [Link]
-
Al-Mardini, M. A., et al. (2016). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. Journal of Analytical Methods in Chemistry, 2016, 8942358. [Link]
-
Matt, G. E., et al. (2004). Evaluation of urinary trans-3'-hydroxycotinine as a biomarker of children's environmental tobacco smoke exposure. Journal of Exposure Science & Environmental Epidemiology, 14(3), 212-219. [Link]
-
Matt, G. E., et al. (2004). Evaluation of urinary trans-3′-hydroxycotinine as a biomarker of children's environmental tobacco smoke exposure. Taylor & Francis Online. [Link]
-
Butts, B. N., et al. (2023). The Associations of Trans-3′-Hydroxy Cotinine, Cotinine, and the Nicotine Metabolite Ratio in Pediatric Patients with Tobacco Smoke Exposure. Toxics, 11(5), 406. [Link]
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Zhang, X., et al. (2022). A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone from l-Glutamate. Applied and Environmental Microbiology, 88(12), e00455-22. [Link]
-
Wang, X., et al. (2022). Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. ResearchGate. [Link]
-
Florek, E., et al. (2022). Plasma nicotine-N-oxide and cotinine-N-oxide levels measured over time—rats exposed to tobacco smoke at a concentration, expressed as carbon monoxide, 1500 mg CO/m³ for 5 days, 6 h a day. ResearchGate. [Link]
-
Carmona, M., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(10), e00150-18. [Link]
-
Krackeler Scientific, Inc. (n.d.). trans-4-Cotininecarboxylic acid. [Link]
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Benowitz, N. L., et al. (1983). Cotinine disposition and effects. Clinical Pharmacology & Therapeutics, 34(5), 604-611. [Link]
-
Massadeh, A. M., et al. (2012). The effect of different pHs of urine on the %R.E. of cotinine and nicotine. ResearchGate. [Link]
-
Gao, Y., et al. (2017). Plasma cotinine and nicotine-19-N-oxide levels and AUC (10min-4h) were.... ResearchGate. [Link]
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McKennis, H., et al. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. Journal of Biological Chemistry, 239, 3990-3996. [Link]
-
Puranik, R., et al. (2000). Plasma nitric oxide before and after smoking cessation with nicotine nasal spray. Chest, 118(5), 1337-1342. [Link]
-
Iannuzzi, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1254340. [Link]
-
Dagne, E., & Castagnoli, N. (1972). Cotinine N-oxide, a new metabolite of nicotine. Journal of Medicinal Chemistry, 15(8), 840-841. [Link]
-
de Luna, M. D. G., et al. (2023). Turning Waste into Solutions: Activated Carbons from Shrimp Shell for Nicotine Adsorption in Aqueous Phase. Materials, 16(13), 4785. [Link]
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Technical Support Center: Quantification of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bioanalysis of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone , also known as trans-4'-Carboxycotinine . This molecule is a key downstream metabolite of cotinine, which itself is the primary metabolite of nicotine.[1][2] Its quantification in biological matrices like urine and plasma is crucial for accurately assessing long-term tobacco exposure. However, its chemical properties present significant analytical challenges.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and develop robust, reliable quantitative methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is trans-4-Carboxycotinine and why is it difficult to quantify?
Answer: trans-4-Carboxycotinine is a polar, hydrophilic metabolite of nicotine. Its structure, containing a carboxylic acid group, makes it highly water-soluble. This property is the primary source of analytical difficulty for several reasons:
-
Poor Retention in Reversed-Phase Chromatography: It is poorly retained on standard C18 columns, eluting very early with the solvent front where significant matrix interference occurs.[3][4]
-
Inefficient Extraction: Traditional liquid-liquid extraction (LLE) methods are ineffective at recovering this polar analyte from aqueous biological fluids.
-
Susceptibility to Matrix Effects: Early elution in reversed-phase systems places it in a region where endogenous polar interferences, such as salts and phospholipids, are most concentrated, leading to severe ion suppression or enhancement in the mass spectrometer.[5][6][7]
Q2: What is the recommended analytical technique for quantifying this compound?
Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of nicotine metabolites due to its superior sensitivity and selectivity.[2][8][9] Specifically, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the precise detection and quantification of the target analyte even at low concentrations in complex biological samples.
Q3: What are "matrix effects" and why are they the biggest challenge for this analyte?
Answer: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[7][10] For a polar molecule like trans-4-Carboxycotinine, which is often analyzed in complex matrices like urine or plasma, components like salts, urea, and phospholipids can significantly interfere with the electrospray ionization (ESI) process. This interference can lead to poor accuracy, imprecision, and a lack of method robustness.[5][11][12] The key to successful quantification is to mitigate these effects through strategic sample preparation and chromatography.
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both explanations and actionable protocols.
Issue 1: Sample Preparation & Analyte Recovery
Question: "My recovery for trans-4-Carboxycotinine is low and inconsistent using protein precipitation or a simple liquid-liquid extraction. What should I do?"
Root Cause: The high polarity of the analyte prevents its efficient partitioning into common organic solvents used in LLE. Protein precipitation (PPT) is a non-selective technique that fails to remove many of the interfering polar matrix components, leading to significant matrix effects rather than low recovery.[5][13]
Solution: A more selective sample preparation technique like Solid Phase Extraction (SPE) is required. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode SPE are ideal choices.
Caption: Troubleshooting workflow for low analyte recovery.
-
Condition: Pass 1 mL of methanol, followed by 1 mL of deionized water through a mixed-mode cation exchange SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Dilute 200 µL of urine with 800 µL of 2% formic acid. Load the entire 1 mL onto the cartridge. The acidic conditions ensure the pyridine nitrogen is protonated, retaining it on the cation exchange sorbent.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other highly polar waste.
-
Wash 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar waste.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the pyridine, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[14] Reconstitute in 100 µL of a suitable solvent (e.g., 90:10 acetonitrile:water with 0.1% formic acid) for HILIC analysis.
Issue 2: Chromatographic Performance
Question: "My analyte peak is broad, tailing, and elutes at the void volume on my C18 column. How can I achieve good chromatography?"
Root Cause: The analyte's high polarity and charge state are incompatible with retention by the non-polar stationary phase of a C18 column. This leads to poor peak shape and co-elution with matrix components.
Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent. This allows for the retention of polar compounds like trans-4-Carboxycotinine.
Caption: Decision tree for LC method selection.
| Time (min) | Flow Rate (mL/min) | %A (10 mM Ammonium Formate in Water) | %B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 0.4 | 10 | 90 |
| 3.0 | 0.4 | 40 | 60 |
| 3.1 | 0.4 | 90 | 10 |
| 4.0 | 0.4 | 90 | 10 |
| 4.1 | 0.4 | 10 | 90 |
| 6.0 | 0.4 | 10 | 90 |
This gradient provides a starting point and should be optimized for your specific column and system.
Issue 3: Mass Spectrometry & Matrix Effects
Question: "My results are imprecise and inaccurate, especially for low concentration samples. I suspect ion suppression. How can I confirm and fix this?"
Root Cause: Even with good sample preparation, some matrix components may co-elute with the analyte and suppress its ionization in the ESI source. This is a common and significant pitfall in LC-MS bioanalysis.[11][12][15]
Solution: First, diagnose the presence and location of ion suppression using a post-column infusion experiment. Then, mitigate the effect using a combination of improved chromatography and a proper internal standard.
Caption: How co-eluting matrix components suppress analyte signal.
-
Setup: Use a T-fitting to introduce a constant flow of a standard solution of your analyte (e.g., 100 ng/mL at 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ESI source.
-
Infusion: While infusing, monitor the MRM signal for trans-4-Carboxycotinine. You should see a stable, high-intensity baseline.
-
Injection: Inject a blank, extracted matrix sample (e.g., an extract from analyte-free urine prepared with your SPE protocol).
-
Analysis: Observe the stable baseline signal during the chromatographic run. Any dips or drops in the signal indicate regions of ion suppression caused by eluting matrix components. A spike in the signal indicates ion enhancement.
| Strategy | Principle | Pros | Cons |
| Improve Sample Cleanup | Remove interfering compounds before injection using techniques like SPE. | Highly effective, leads to a cleaner system. | Can be time-consuming and requires method development. |
| Optimize Chromatography | Separate the analyte from co-eluting interferences (e.g., switching to HILIC). | Reduces suppression without extra sample handling. | May not completely resolve all interferences. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes and experiences the same matrix effects as the analyte, allowing for accurate ratio-based quantification. | Gold standard for compensating for matrix effects and recovery losses.[16] | Can be expensive and may not be commercially available. |
| Sample Dilution | Reduces the concentration of both the analyte and the interfering matrix components. | Simple and quick. | May compromise the limit of quantification (LOQ). |
Validation and Quality Control
All quantitative methods must be rigorously validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance or ICH M10.[17][18][19]
Key Validation Parameters:
-
Selectivity: Ensure no interference from endogenous matrix components at the retention time of the analyte and internal standard.
-
Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, high) over several runs.
-
Calibration Curve: Assess the linearity, range, and weighting model of the standard curve.
-
Matrix Effect: Quantitatively assess the degree of ion suppression/enhancement across different lots of biological matrix.
-
Stability: Evaluate the analyte's stability under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[20][21]
By systematically addressing these common pitfalls in sample preparation, chromatography, and mass spectrometry, you can develop a robust and reliable method for the quantification of trans-4-Carboxycotinine, ensuring the integrity and accuracy of your research data.
References
-
Allan J. et al. (2025). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. [Link]
-
Souweine, H. et al. (n.d.). Pitfalls in LC-MS(-MS) Analysis. gtfch.org. [Link]
-
Zeki, O. et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]
-
Mooney, M. E. et al. (n.d.). Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers. NIH. [Link]
-
Jedynak, K. et al. (2024). Determination of Cotinine, 3'-Hydroxycotinine and Nicotine 1'-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. PubMed. [Link]
-
Schappler, J. et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. SciSpace. [Link]
-
Wang, X. et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Sajewicz, M. et al. (n.d.). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. MDPI. [Link]
-
Jedynak, K. et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]
-
Vogeser, M. & Seger, C. (2025). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. ResearchGate. [Link]
-
Martínez-Sánchez, J. M. et al. (2023). Variation in Nicotine Metabolization According to Biological Factors and Type of Nicotine Consumer. MDPI. [Link]
-
Alwis, K. U. et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. NIH. [Link]
-
Guillarme, D. et al. (2017). Sample preparation for polar metabolites in bioanalysis. Royal Society of Chemistry. [Link]
-
Helen, G. S. et al. (2013). Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. NIH. [Link]
-
Vogeser, M. & Seger, C. (2010). Pitfalls Associated with the Use of Liquid Chromatography–Tandem Mass Spectrometry in the Clinical Laboratory. Ovid. [Link]
-
Chambers, C. et al. (2025). A new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Oxford Academic. [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation in Toxicology and Clinical Testing. [Link]
-
Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]
-
Davis, R. A. & Curvall, M. (1999). Determination of nicotine and its metabolites in biological fluids: in vivo studies. ScienceDirect. [Link]
-
Vogeser, M. & Seger, C. (2010). Pitfalls associated with the use of liquid chromatography-tandem mass spectrometry in the clinical laboratory. PubMed. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Zeki, O. et al. (2023). (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. [Link]
-
Regan, M. S. et al. (n.d.). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. NIH. [Link]
-
Kumar, S. et al. (n.d.). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U973 Macrophages: Implications in Oxidative Stress in HIV + Smokers. NIH. [Link]
-
Palma-Ramírez, D. et al. (2022). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. MDPI. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
HHS.gov. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Xu, R. et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Future Science. [Link]
-
Guillarme, D. et al. (2017). Sample preparation for polar metabolites in bioanalysis. ResearchGate. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Phenomenex. (2020). Nicotine and Cotinine Analysis in Urine by LC-MS/MS. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. [Link]
-
FDA. (2013). Bioanalytical Method Validation. [Link]
-
Contie, Y. et al. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI. [Link]
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- 6. tandfonline.com [tandfonline.com]
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- 8. researchgate.net [researchgate.net]
- 9. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique [mdpi.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 16. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices [pubmed.ncbi.nlm.nih.gov]
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- 21. Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of trans-4-Cotininecarboxylic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with trans-4-Cotininecarboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of your chromatographic peaks for this important nicotine metabolite. As a polar, ionizable compound, trans-4-Cotininecarboxylic acid presents unique challenges in chromatographic analysis. This guide is structured to provide not just solutions, but a foundational understanding of the principles governing its separation.
Understanding the Analyte: trans-4-Cotininecarboxylic Acid
trans-4-Cotininecarboxylic acid, also known as trans-4-carboxycotinine, is a key metabolite of cotinine, which itself is a primary metabolite of nicotine.[1][2][3] Its chemical structure includes a carboxylic acid functional group, making it a polar and ionizable compound.[2][3] The predicted pKa of the carboxylic acid group is approximately 3.94.[4][5] This property is the cornerstone of developing and troubleshooting chromatographic methods for its analysis, as retention and peak shape are highly dependent on the pH of the mobile phase.
Frequently Asked Questions (FAQs)
Q1: My trans-4-Cotininecarboxylic acid peak is showing significant tailing. What is the most likely cause and the quickest fix?
A1: Peak tailing for an acidic compound like trans-4-Cotininecarboxylic acid is often due to secondary interactions with the stationary phase or the presence of both ionized and un-ionized forms of the analyte. The most immediate factor to investigate is the mobile phase pH . If the pH is too close to the analyte's pKa (~3.94), you will have a mixed population of charged and uncharged molecules, leading to a distorted peak shape.
Quick Fix: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa. For trans-4-Cotininecarboxylic acid, a mobile phase pH of ≤ 2.5 is a good starting point to ensure the carboxylic acid group is fully protonated (un-ionized), minimizing peak tailing.
Q2: I am not getting enough retention for my analyte on a standard C18 column. What should I do?
A2: Poor retention of polar compounds on traditional C18 columns is a common issue. To increase retention, you can:
-
Decrease the organic solvent concentration in your mobile phase.
-
Ensure the mobile phase pH is low enough (≤ 2.5) to keep the analyte in its less polar, un-ionized form.
-
Consider a more polar reversed-phase column , such as a polar-endcapped C18 or a phenyl-hexyl column, which can provide alternative selectivity and better retention for polar analytes. A Phenomenex Synergi Polar-RP column has been shown to be effective for the separation of related nicotine metabolites.[6]
Q3: Can I use a phosphate buffer for my LC-MS analysis of trans-4-Cotininecarboxylic acid?
A3: It is not recommended to use non-volatile buffers like phosphate buffers with mass spectrometry (MS) detection, as they can cause ion suppression and contaminate the MS source. Instead, opt for volatile mobile phase additives like formic acid, acetic acid, or ammonium formate to control the pH. A mobile phase of 0.1% formic acid in water and methanol/acetonitrile is a common and effective choice for LC-MS analysis of polar acidic compounds.
Q4: My peak resolution is poor, and the trans-4-Cotininecarboxylic acid peak is co-eluting with other components in my sample matrix. What are my options?
A4: To improve resolution, you can systematically adjust several parameters:
-
Optimize the mobile phase pH: Small changes in pH can alter the selectivity between your analyte and interfering peaks.
-
Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can change the elution order and improve resolution.
-
Adjust the gradient slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Try a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl or pentafluorophenyl - F5) can provide a different selectivity and resolve the co-elution.
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
Peak tailing is a common problem that can compromise quantification. This guide provides a systematic workflow to diagnose and resolve this issue.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow to troubleshoot peak tailing for trans-4-Cotininecarboxylic acid.
Detailed Steps & Scientific Rationale:
-
Verify and Optimize Mobile Phase pH:
-
Rationale: The ionization state of trans-4-Cotininecarboxylic acid is the most significant factor affecting its peak shape. At a pH close to its pKa (~3.94), both the ionized (more polar) and un-ionized (less polar) forms exist in significant concentrations. These two forms can interact differently with the stationary phase, leading to a broadened or tailing peak. By lowering the pH to at least 1.5-2 units below the pKa, we can suppress the ionization of the carboxylic acid group, ensuring the analyte is predominantly in its un-ionized, more retained, and chromatographically well-behaved form.
-
Protocol:
-
Prepare a mobile phase with a pH of 2.5 using a volatile additive like 0.1% formic acid.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject a standard of trans-4-Cotininecarboxylic acid and observe the peak shape.
-
If tailing persists, incrementally decrease the pH (e.g., to 2.0) and re-evaluate.
-
-
-
Assess Column Health:
-
Rationale: Over time, columns can become contaminated with strongly retained matrix components or experience degradation of the stationary phase, especially at the column inlet. These issues can create active sites that cause secondary interactions with polar analytes, resulting in peak tailing.
-
Protocol:
-
If the column has been used extensively with complex matrices, flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) for at least 30-60 minutes.
-
If flushing does not resolve the issue, consider replacing the column with a new one of the same type to rule out column degradation.
-
-
-
Evaluate Sample Load:
-
Rationale: Injecting too much sample can lead to column overload, where the stationary phase becomes saturated. This can cause peak distortion, including tailing.
-
Protocol:
-
Dilute the sample by a factor of 5 or 10 and re-inject.
-
If the peak shape improves and becomes more symmetrical, the original sample concentration was too high.
-
-
-
Consider an Alternative Stationary Phase:
-
Rationale: If tailing persists even with an optimized pH and a healthy column, secondary interactions with the silica backbone of the stationary phase may be the culprit. Modern polar-endcapped C18 columns or columns with different selectivities (e.g., phenyl-hexyl) are designed to minimize these interactions and provide better peak shapes for polar compounds.
-
Guide 2: Enhancing Retention and Resolution
This guide focuses on strategies to increase the retention of trans-4-Cotininecarboxylic acid and improve its resolution from other sample components.
Key Parameters for Improving Retention and Resolution
| Parameter | Recommended Action | Scientific Rationale |
| Mobile Phase pH | Maintain at ≤ 2.5 | Suppresses ionization, increasing hydrophobicity and retention on a reversed-phase column. |
| Organic Modifier % | Decrease the percentage of organic solvent (e.g., from 30% to 20% acetonitrile) | Increases the polarity of the mobile phase, leading to stronger interaction of the non-polar analyte with the stationary phase and thus longer retention. |
| Organic Modifier Type | Switch between Methanol and Acetonitrile | Methanol and acetonitrile have different selectivities. This can alter the elution order and spacing of peaks, potentially resolving co-elutions. |
| Column Chemistry | Switch from a standard C18 to a polar-endcapped C18, Phenyl-Hexyl, or F5 column. | These stationary phases offer different retention mechanisms and selectivities, which can be beneficial for retaining and resolving polar analytes. Phenyl columns, for example, can provide pi-pi interactions with the pyridine ring of the analyte. |
| Gradient Profile | Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient) | A shallower gradient allows more time for the separation to occur, which can improve the resolution of closely eluting peaks. |
Experimental Protocol for Method Optimization:
-
Establish a Baseline:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B in 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Run a standard of trans-4-Cotininecarboxylic acid and your sample to assess initial retention and resolution.
-
-
Optimize the Gradient:
-
If retention is too low, start with a lower initial percentage of organic solvent (e.g., 2% B).
-
If resolution is poor, slow down the gradient (e.g., 5% to 95% B in 10 minutes).
-
-
Evaluate Organic Modifier:
-
Replace acetonitrile with methanol in Mobile Phase B and repeat the analysis. Compare the chromatograms for changes in selectivity and resolution.
-
-
Test an Alternative Column:
-
If resolution issues persist, switch to a column with a different stationary phase, such as a phenyl-hexyl column, and re-optimize the gradient.
-
Logical Relationship of Optimization Parameters
Sources
- 1. scbt.com [scbt.com]
- 2. trans-4-Cotininecarboxylic acid | Krackeler Scientific, Inc. [krackeler.com]
- 3. CAS 33224-01-0: trans-4-cotininecarboxylic acid [cymitquimica.com]
- 4. rac trans-4-Cotininecarboxylic Acid | 161171-06-8 [chemicalbook.com]
- 5. rac trans-4-Cotininecarboxylic Acid | 161171-06-8 [amp.chemicalbook.com]
- 6. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Welcome to the technical support guide for the purification of crude trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a key nicotine metabolite also known as trans-4'-Carboxycotinine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity.
Introduction
This compound is a critical biomarker for assessing tobacco exposure and plays a significant role in clinical and forensic toxicology.[1] Achieving high purity of this compound is paramount for its use in developing and validating analytical methods such as mass spectrometry and chromatography.[1] The synthesis, which may involve the condensation of a pyridine-3-carboxaldehyde derivative with methylamine and succinic anhydride, can result in a crude product containing various impurities. These may include unreacted starting materials, reagents, and most notably, the cis-diastereomer. This guide provides a comprehensive approach to tackling the purification challenges associated with this polar, heterocyclic carboxylic acid.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question 1: My final product has a low melting point and broad NMR peaks, suggesting the presence of impurities. What is the likely cause and how can I improve the purity?
Answer:
Low purity, as indicated by a depressed and broad melting point (literature value: 192-196 °C) and poor resolution in NMR spectra, is a common issue. The primary culprits are often residual starting materials, synthetic by-products, or the presence of the cis-isomer. A multi-step purification strategy is often necessary.
Probable Causes & Solutions:
-
Residual Solvents and Reagents: These can often be removed by thorough drying under high vacuum, possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable.
-
Starting Materials and By-products: A well-designed column chromatography protocol is the most effective way to separate the target compound from structurally dissimilar impurities.
-
Presence of the cis-isomer: The cis and trans isomers are diastereomers and may have very similar polarities, making their separation challenging. High-performance column chromatography with an optimized solvent system or preparative HPLC may be required for complete separation. Chiral chromatography has been successfully used for the separation of related cotinine enantiomers and can be adapted for diastereomeric separation.[2][3]
Question 2: I am attempting column chromatography, but the compound is streaking badly on the TLC plate and the column, leading to poor separation. What can I do?
Answer:
Streaking on silica gel is a frequent problem with polar, nitrogen-containing heterocyclic compounds like your target molecule. This is due to strong, non-ideal interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.
Probable Cause & Solution:
-
Acid-Base Interactions with Silica: Silica gel is slightly acidic and can strongly adsorb basic compounds, leading to tailing or streaking.[4] To mitigate this, add a small amount of a basic modifier to your mobile phase.
-
Recommended Modifiers: Start by adding 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system.[4] This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.
-
Question 3: My compound seems to be poorly soluble in common organic solvents for recrystallization. What is a good solvent system to try?
Answer:
The presence of both a carboxylic acid and a pyridine ring makes the molecule quite polar, which can limit its solubility in many common non-polar organic solvents. Based on data for structurally similar pyridine carboxylic acids, a systematic approach to solvent selection is recommended.
Probable Cause & Solution:
-
High Polarity: The zwitterionic character of the molecule can lead to strong intermolecular interactions, reducing solubility in less polar solvents.
-
Recommended Solvents for Recrystallization:
-
Protic Solvents: Pyridine carboxylic acids often show good solubility in hot protic solvents and lower solubility at room temperature. A study on picolinic acid, a related compound, showed it to be highly soluble in water, less so in ethanol, and even less in acetonitrile.[5] Therefore, start with water or ethanol. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.
-
Mixed Solvent Systems: If a single solvent does not provide satisfactory results, a mixed solvent system can be effective. A good approach is to dissolve the compound in a "good" solvent (e.g., methanol or water) and then add a "poor" solvent (e.g., ethyl acetate or acetonitrile) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system?
A1: For polar compounds like this compound, a polar solvent system is necessary. A good starting point is a mixture of a relatively polar solvent and a less polar one. Based on general principles for polar compounds and specific examples for nicotine derivatives, consider the following:[6][7]
| Solvent System | Starting Ratio (v/v) | Notes |
| Methanol/Dichloromethane | 5:95 | A common choice for polar compounds. Increase methanol content to increase polarity. |
| Ethyl Acetate/Hexane | 50:50 to 100% Ethyl Acetate | A standard system; you will likely need a high proportion of ethyl acetate. |
| Methanol/Dichloromethane with 1% NH₄OH | 5:95:1 | The basic modifier is crucial to prevent streaking.[4] |
Q2: How can I monitor the purity of my fractions from column chromatography?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use the same solvent system (including the basic modifier) that you are using for the column. Visualize the spots under a UV lamp (the pyridine ring should be UV active). Staining with potassium permanganate can also be used to visualize the compound.
Q3: What analytical techniques can I use to confirm the identity and purity of my final product?
A3: A combination of techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (220.23 g/mol ).[8][9]
-
Melting Point Analysis: A sharp melting point within the expected range (e.g., 192-196 °C) is a good indicator of purity.[10]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and for separating the cis and trans isomers. A C18 column with a mobile phase of methanol and water with a buffer (e.g., ammonium formate) is a good starting point.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography is a viable option, especially for polar compounds. In this technique, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures) is used. The most polar compounds will elute first.[11] This can be particularly useful if normal-phase chromatography fails to give adequate separation.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for the purification of 1 gram of crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH₄OH), concentrated
-
Glass column (40-50 mm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare a stock solution of 1% NH₄OH in methanol. For the starting eluent, mix this stock solution with DCM in a 5:95 ratio (v/v). Prepare a more polar eluent with a 10:90 ratio for later use.
-
Pack the Column: Prepare a slurry of silica gel (approx. 50 g) in the starting eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.
-
Load the Sample: Dissolve the crude product (1 g) in a minimal amount of the mobile phase (or a slightly more polar mixture if necessary). If solubility is low, adsorb the crude product onto a small amount of silica gel (2-3 g) by dissolving it in a suitable solvent (like methanol), adding the silica, and evaporating the solvent to dryness. Carefully add the dry powder to the top of the packed column.
-
Run the Column: Begin eluting with the 5% (1% NH₄OH in MeOH)/DCM mixture, collecting fractions. Monitor the elution by TLC.
-
Gradient Elution: If the compound is slow to elute, gradually increase the polarity of the mobile phase by switching to the 10% (1% NH₄OH in MeOH)/DCM mixture.
-
Analyze Fractions: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
Materials:
-
Purified this compound from chromatography
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or water) while stirring until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting decision tree for common column chromatography issues.
References
-
Patterson, D.G. Jr., et al. (1992). Synthesis of (±)-[1,1'-15N2,2'-13C]-trans-3'-methylnicotine. Journal of Labelled Compounds and Radiopharmaceuticals, 31(9), 737-744. [Link]
-
Jin, G., et al. (2020). Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study. Chinese Journal of Pharmaceutical Analysis, 40(1), 1-8. [Link]
-
Si, X., et al. (2021). Enantiomeric separation of four pairs of alkaloids by using a C18 column tandem polysaccharide-based chiral column. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? Retrieved from [Link]
-
Zhang, Y., et al. (2024). Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2. Molecules, 29(5), 1129. [Link]
-
Ferreira, A. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination Enantioseparation of Nicotine and Cotinine in Rat Plasma by Chiral HPLC-MS/MS and Pharmacokinetic Study [zpxb.xml-journal.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Extraction and Purification of Nicotine from Tobacco Rhizomes by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Semantic Scholar [semanticscholar.org]
- 10. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
addressing poor recovery of "trans-4-Cotininecarboxylic acid" during extraction
Technical Support Center: Extraction of trans-4-Cotininecarboxylic acid
Welcome to the technical support center for optimizing the extraction of polar metabolites. This guide is specifically designed to address the common challenges associated with the recovery of trans-4-Cotininecarboxylic acid, a polar metabolite of cotinine. Its carboxylic acid functional group and overall polarity present unique challenges during sample preparation.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals achieve reliable and high-recovery extractions.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of trans-4-Cotininecarboxylic acid so low?
Low recovery is the most frequently encountered issue and can stem from several factors.[2][3] Given that trans-4-Cotininecarboxylic acid is a polar compound with a key carboxylic acid functional group, the most common culprits are:[1][4]
-
Incorrect pH: The charge state of the carboxylic acid is critical. At a pH above its pKa, the molecule will be negatively charged (anionic), and at a pH below its pKa, it will be neutral. This charge state dictates its interaction with extraction solvents and sorbents.
-
Inappropriate Sorbent/Solvent Choice: The polarity of your extraction system must be matched to the analyte. Using a standard non-polar reversed-phase SPE sorbent without pH modification is a common cause of poor retention for this polar analyte.[2]
-
Premature Elution: The wash steps in your protocol may be too aggressive, causing the analyte to be washed away before the elution step.
-
Insufficient Elution Strength: The elution solvent may not be strong enough to displace the analyte from the sorbent.[2]
Q2: What is the pKa of trans-4-Cotininecarboxylic acid and why is it important?
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both techniques can be successful, but they have different advantages.
-
SPE (Solid-Phase Extraction): Generally provides cleaner extracts, higher concentration factors, and is more amenable to automation.[5] For trans-4-Cotininecarboxylic acid, a mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is highly recommended for achieving both high recovery and excellent sample cleanup.[6][7][8][9]
-
LLE (Liquid-Liquid Extraction): Can be simpler and more cost-effective for smaller sample sets.[5] Success with LLE is highly dependent on precise pH control and the selection of an appropriate organic solvent.
Q4: Can I use a generic reversed-phase (e.g., C18) SPE protocol?
It is not recommended without significant modification. Trans-4-Cotininecarboxylic acid is quite polar and will likely have poor retention on a standard C18 sorbent under neutral conditions. If using a reversed-phase sorbent, you must acidify your sample to a pH of ~2 to neutralize the carboxylic acid group, thereby increasing its hydrophobic interaction with the sorbent.
Troubleshooting Guide: Poor Recovery
This section provides a systematic approach to diagnosing and solving low recovery issues.
Symptom: Analyte Lost During Sample Loading (Breakthrough)
If you detect the analyte in the fraction that passes through the SPE cartridge during sample loading, it indicates poor retention.
Caption: Troubleshooting workflow for analyte breakthrough during SPE loading.
-
Verify Sample pH: The single most critical factor for retaining a carboxylic acid on a reversed-phase sorbent is ensuring it is in its neutral, protonated form.
-
Action: Before loading, adjust the sample pH to at least 2 units below the analyte's pKa. A pH of 2 is a safe and effective starting point. Use a volatile acid like formic acid or acetic acid to avoid introducing non-volatile salts.[10]
-
-
Evaluate Sorbent Choice: Standard C18 may not be retentive enough for this polar analyte, even at the correct pH.
-
Action: Switch to a mixed-mode SPE sorbent.[9]
-
Mixed-Mode Cation Exchange (MCX): These sorbents have both reversed-phase and strong cation exchange properties. At a low pH (~2), the carboxylic acid is neutral (retained by reversed-phase) and the pyridine-like nitrogen may be protonated (retained by cation exchange), providing two powerful retention mechanisms.[6]
-
Mixed-Mode Anion Exchange (MAX): These sorbents combine reversed-phase and strong anion exchange. For this approach, the sample pH should be adjusted to ~7-8 (at least 2 units above the pKa) to ensure the carboxylic acid is negatively charged and can bind to the anion exchanger.
-
-
-
Optimize Loading Conditions:
Symptom: Analyte Lost During Wash Step
If recovery is low and you find the analyte in the wash fraction, your wash solvent is too strong.
Caption: Troubleshooting workflow for analyte loss during the wash step.
-
Reduce Wash Solvent Strength: The goal of the wash step is to remove interferences that are less strongly bound than your analyte.
-
Action (Reversed-Phase/MCX): The wash solvent should maintain the low pH condition (e.g., aqueous 2% formic acid). The organic content should be minimal (e.g., 5% methanol in acidified water). A common mistake is using a high percentage of organic solvent in the wash, which will prematurely elute the polar analyte.
-
Action (Mixed-Mode Anion Exchange): With MAX sorbents, you can use a dual wash strategy. First, wash with a weak organic solvent (e.g., 5% methanol) to remove non-polar interferences. Then, wash with a high pH aqueous buffer (e.g., ammonium hydroxide pH 10) to remove basic and neutral interferences while the analyte remains bound by anion exchange.
-
Symptom: Analyte Not Eluting from Cartridge
If the analyte is not found in the load or wash fractions, but the final extract still shows low recovery, it is likely retained on the cartridge.
-
Increase Elution Solvent Strength: The elution solvent must be strong enough to disrupt the retention mechanism(s).
-
Action (Reversed-Phase): Increase the percentage of organic solvent in your elution mix (e.g., from 60% methanol to 90% methanol).
-
Action (Mixed-Mode Sorbents): This is where mixed-mode sorbents show their true power. The elution solvent must disrupt both the reversed-phase and ion-exchange interactions.
-
For MCX: Use a strong base in an organic solvent. A common and highly effective eluent is 5% ammonium hydroxide in methanol. The high organic content disrupts the reversed-phase interaction, while the high pH neutralizes the analyte's potential positive charge and the sorbent's negative charge, disrupting the ion exchange.
-
For MAX: Use a strong acid in an organic solvent. A highly effective eluent is 2-5% formic acid in methanol.[7] The high organic content disrupts the reversed-phase interaction, while the low pH neutralizes the negatively charged carboxylic acid, breaking the ionic bond with the sorbent.
-
-
-
Increase Elution Volume: You may not be using enough solvent to fully elute the compound.
Optimized Extraction Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
This is the recommended starting point for high recovery and clean extracts from biological matrices like plasma or urine.
| Step | Procedure | Rationale & Key Parameters |
| 1. Sample Pre-treatment | To 1 mL of sample (plasma, urine), add 1 mL of 4% phosphoric acid. Vortex. | pH Adjustment: Lowers sample pH to ~2, ensuring the carboxylic acid is neutral and the pyridine nitrogen is protonated. Phosphoric acid is a strong acidifier. |
| 2. Sorbent Conditioning | Condition an Oasis MCX cartridge with 1 mL of Methanol, followed by 1 mL of Water. | Sorbent Activation: Wets the polymeric sorbent and activates both reversed-phase and ion-exchange sites. Do not let the sorbent go dry.[13] |
| 3. Sample Loading | Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min). | Analyte Retention: Dual retention mechanism: reversed-phase for the neutral carboxylic acid and cation exchange for the protonated nitrogen. |
| 4. Wash Step 1 | Wash with 1 mL of 2% Formic Acid in Water. | Remove Polar Interferences: Washes away highly polar, unbound matrix components while maintaining the low pH environment. |
| 5. Wash Step 2 | Wash with 1 mL of Methanol. | Remove Non-Polar Interferences: Washes away less polar, non-ionically bound interferences. |
| 6. Elution | Elute with 1-2 mL of 5% Ammonium Hydroxide in Methanol. | Analyte Desorption: The high pH neutralizes the analyte's charge, breaking the ionic bond, while the high organic content disrupts the reversed-phase interaction. |
| 7. Dry Down & Reconstitute | Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase. | Concentration: Prepares the sample for LC-MS analysis. |
Protocol 2: Liquid-Liquid Extraction (LLE)
A viable alternative, particularly if SPE is not available.
| Step | Procedure | Rationale & Key Parameters |
| 1. Sample Pre-treatment | To 1 mL of sample, add an appropriate volume of strong acid (e.g., 1M HCl) to adjust pH to ~2. | Protonation: Ensures the analyte is in its neutral, more organic-soluble form.[10][14] |
| 2. Add Extraction Solvent | Add 3 mL of a suitable organic solvent (e.g., Ethyl Acetate or a mixture like Dichloromethane:Isopropanol 85:15 v/v). | Solvent Choice: Ethyl acetate is a good general-purpose solvent for moderately polar compounds. Adding isopropanol can increase the polarity of the organic phase to improve recovery of polar analytes.[15] |
| 3. Mix & Separate | Vortex vigorously for 1-2 minutes. Centrifuge for 5-10 minutes to separate the aqueous and organic layers. | Partitioning: The neutral analyte partitions from the aqueous sample into the immiscible organic solvent. |
| 4. Collect & Repeat | Carefully collect the top organic layer. For maximum recovery, repeat the extraction (steps 2-4) on the remaining aqueous layer with fresh solvent. | Exhaustive Extraction: A second extraction step can significantly improve overall recovery. |
| 5. Dry Down & Reconstitute | Combine the organic fractions, evaporate to dryness under nitrogen, and reconstitute in mobile phase. | Concentration: Prepares the sample for analysis. |
References
-
Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. ResearchGate. Available from: [Link]
-
SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage. Available from: [Link]
-
Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Chrom Tech. Available from: [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available from: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. National Institutes of Health. Available from: [Link]
-
Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters. Available from: [Link]
-
trans-4-Cotininecarboxylic acid. Krackeler Scientific, Inc. Available from: [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. National Institutes of Health. Available from: [Link]
-
Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. ResearchGate. Available from: [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Chromatography Today. Available from: [Link]
-
An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available from: [Link]
-
Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. PubMed. Available from: [Link]
-
Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se. SciSpace. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing). Available from: [Link]
-
Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. National Institutes of Health. Available from: [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI Blog. Available from: [Link]
-
The Most Common Mistakes in Solid-Phase Extraction. LCGC International. Available from: [Link]
-
Solvent selection in liquid chromatography. Molnar Institute. Available from: [Link]
-
Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. Agilent. Available from: [Link]
-
Comparison of isolation methods of urinary organic acids by high-performance liquid chromatography. PubMed. Available from: [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. Available from: [Link]
-
Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. PMC. Available from: [Link]
-
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. Available from: [Link]
Sources
- 1. CAS 33224-01-0: trans-4-cotininecarboxylic acid [cymitquimica.com]
- 2. welch-us.com [welch-us.com]
- 3. hawach.com [hawach.com]
- 4. trans-4-Cotininecarboxylic acid | Krackeler Scientific, Inc. [krackeler.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. chromtech.com [chromtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Method Validation for trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Introduction: The Imperative of Rigorous Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the analytical methods used to characterize drug substances and products are the bedrock upon which safety and efficacy are built. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for its precision and versatility. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, experience-driven walkthrough for validating a robust HPLC method for the quantitative analysis of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, a polar molecule with functional groups—a tertiary amine, a carboxylic acid, and a pyridine ring—that present unique chromatographic challenges.
The validation process is not merely a checklist of experiments; it is a systematic investigation to prove that an analytical procedure is suitable for its intended purpose.[1][2] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and enforced by regulatory bodies like the FDA, ensures that the data generated is accurate, reliable, and reproducible.[2][3][4][5][6][7] This guide will dissect the validation process into its core components, explaining the "why" behind each step and providing practical, detailed protocols grounded in authoritative standards.[8][9]
Chapter 1: Establishing the Analytical Framework - A Proposed HPLC Method
Before validation can begin, a scientifically sound analytical method must be developed. Based on the structure of this compound—a polar, zwitterionic-capable compound—a reversed-phase HPLC method with an acidic mobile phase is a logical starting point. The acidic conditions suppress the ionization of the carboxylic acid group, preventing peak tailing and ensuring better retention on a C18 stationary phase.
Proposed HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm)[10]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic, 85% A / 15% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Scientist's Rationale: The choice of a Zorbax SB-Aq column is deliberate; its aqueous stable phase is designed to prevent phase collapse in highly aqueous mobile phases, which are necessary for retaining polar analytes like our target compound.[10] Formic acid is a volatile buffer, making it compatible with mass spectrometry if future hyphenation is required.[11]
Chapter 2: The Validation Master Plan: A Workflow for Success
A structured approach is critical. The validation process follows a logical sequence, where the results of one test often inform the next. The overall workflow is designed to build a comprehensive picture of the method's performance characteristics.
Caption: A typical workflow for HPLC method validation, starting from foundational checks and progressing to quantitative performance and reliability assessments.
Chapter 3: Specificity - Proving Identity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte in the diluent.
-
Stress Conditions: Subject the analyte to the following forced degradation conditions:
-
Acid Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of stock to 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Add 1 mL of stock to 1 mL of 3% H₂O₂. Store at room temperature for 4 hours.
-
Thermal Stress: Heat the dry powder of the analyte at 105°C for 24 hours, then dissolve to 0.5 mg/mL.
-
Photolytic Stress: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Neutralization & Dilution: Neutralize the acid and base samples. Dilute all stressed samples to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject the unstressed control sample, a blank (diluent), and each of the stressed samples into the HPLC system.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products.
Acceptance Criteria:
-
The analyte peak should be free from co-elution with any degradation products or impurities, as demonstrated by peak purity analysis (purity angle should be less than purity threshold).
-
The method must demonstrate sufficient resolution (>2) between the analyte peak and the closest eluting degradant peak.
Chapter 4: Linearity - A Proportional Response
Objective: To demonstrate that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.[12]
Experimental Protocol: Calibration Curve
-
Prepare Stock: Prepare a primary stock solution of the analyte at 1000 µg/mL.
-
Create Calibration Standards: From the primary stock, prepare at least five concentration levels covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration. A common set would be 40, 60, 80, 100, and 120 µg/mL.
-
Injection: Inject each concentration level in triplicate.
-
Data Analysis: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.
-
The y-intercept should be minimal (e.g., less than 2% of the response at 100% concentration).
-
The residuals plot should show a random distribution of points around the x-axis.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (mAU*s) | RSD (%) |
| 40.0 | 245,890 | 0.85 |
| 60.0 | 368,120 | 0.62 |
| 80.0 | 490,550 | 0.45 |
| 100.0 | 612,980 | 0.31 |
| 120.0 | 735,110 | 0.55 |
| Regression Results | r² = 0.9998 |
Chapter 5: Accuracy - Closeness to the Truth
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated using a recovery study on a spiked placebo matrix.
Experimental Protocol: Spiked Recovery
-
Prepare Placebo: If validating for a drug product, prepare a placebo mixture containing all excipients except the active pharmaceutical ingredient (API).
-
Spiking: Spike the placebo with the analyte at three concentration levels, in triplicate (n=9 total determinations). The levels should cover the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze the spiked samples and calculate the concentration of the analyte found in each.
-
Calculate Recovery: Use the formula: Recovery (%) = (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
The Relative Standard Deviation (RSD) for the recovery at each level should not exceed 2.0%.
Table 2: Example Accuracy Data
| Spike Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80.0 | 79.5 | 99.4 |
| 100 | 100.0 | 101.2 | 101.2 |
| 120 | 120.0 | 119.1 | 99.3 |
| Mean Recovery | 99.97% |
Chapter 6: Precision - Consistency of Results
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Repeatability (Intra-assay Precision)
-
Prepare Samples: Prepare six independent test samples at 100% of the target concentration.
-
Analysis: Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate RSD: Calculate the mean, standard deviation, and RSD of the results.
Acceptance Criteria:
-
The RSD for the six replicate preparations must be ≤ 1.0%.
Experimental Protocol: Intermediate Precision
-
Vary Conditions: Repeat the repeatability experiment under different conditions (e.g., on a different day, with a different analyst, or on a different instrument).
-
Analysis: Prepare and analyze another six independent samples at 100% concentration.
-
Statistical Comparison: Compare the results from both sets of experiments (e.g., Day 1 vs. Day 2) using an F-test and t-test to check for statistical differences. Calculate the cumulative RSD for all 12 preparations.
Acceptance Criteria:
-
The cumulative RSD for all preparations across the varied conditions should be ≤ 2.0%.
Chapter 7: Detection & Quantitation Limits (LOD & LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Methodology: Based on the Calibration Curve
LOD and LOQ can be statistically derived from the linearity data.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the response (often estimated from the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Experimental Verification (for LOQ):
-
Prepare samples at the calculated LOQ concentration.
-
Analyze these samples (n=6) and assess their precision and accuracy.
Acceptance Criteria:
-
The RSD for precision at the LOQ should be ≤ 10%.
-
The mean recovery for accuracy at the LOQ should be within 80% to 120%.
Chapter 8: Robustness - Resisting Minor Changes
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Experimental Protocol: One-Factor-at-a-Time (OFAT)
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (± 2% organic content)
-
Mobile Phase pH (± 0.2 units, if applicable)
-
-
Vary and Analyze: Prepare a standard solution and analyze it under the normal condition and then under each of the varied conditions.
-
Assess Impact: Evaluate the effect of each change on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the analyte's assay value should not be statistically significant (e.g., < 2% difference from the initial result).
Caption: Key parameters deliberately varied to test the robustness of an HPLC method.
Conclusion: A Validated Method as a Pillar of Quality
The validation of an HPLC method is a rigorous, multi-faceted process that provides documented evidence of its reliability. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive performance profile. This ensures that the method for this compound will consistently generate data that is fit for its purpose, whether for release testing, stability studies, or quality control. Adherence to the principles and protocols outlined in this guide, grounded in the authoritative standards of the ICH and FDA, is not just a regulatory requirement—it is a commitment to scientific integrity and patient safety.
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A Comparative Guide to Tobacco Biomarkers: Cotinine vs. trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tobacco exposure assessment, the accurate measurement of biomarkers is paramount for clinical research, epidemiological studies, and the development of smoking cessation therapies. For decades, cotinine has been the gold standard for quantifying nicotine intake. However, the emergence of other nicotine metabolites, such as trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, also known as trans-4-carboxycotinine, prompts a detailed comparison to understand their respective utilities. This guide provides an in-depth, objective analysis of these two key biomarkers, supported by experimental data and methodological insights to aid researchers in their selection and application.
Introduction: The Need for Precise Tobacco Exposure Assessment
Nicotine, the primary psychoactive component in tobacco, is rapidly metabolized in the body, making it a less reliable biomarker for assessing tobacco use due to its short half-life of approximately two hours.[1] Its metabolites, however, offer a longer window of detection and a more stable concentration profile. Cotinine, the major proximate metabolite of nicotine, has long been the preferred biomarker for its favorable pharmacokinetic properties.[2] Yet, understanding the complete metabolic profile of nicotine, including downstream metabolites like trans-4-carboxycotinine, can provide a more nuanced picture of tobacco exposure and individual metabolic differences.
Core Properties: A Head-to-Head Comparison
A direct comparison of the fundamental properties of cotinine and trans-4-carboxycotinine is essential for determining the most suitable biomarker for a given research question.
| Property | Cotinine | This compound (trans-4-carboxycotinine) |
| Parent Compound | Nicotine | Cotinine |
| Half-Life | Approximately 16-20 hours[3] | Not definitively established in humans, but expected to be longer than cotinine. |
| Metabolic Pathway | Formed from nicotine primarily by the enzyme CYP2A6.[4] | A downstream metabolite of cotinine. |
| Primary Matrix | Urine, Saliva, Blood | Urine |
| Analytical Methods | LC-MS/MS, GC-MS, Immunoassays[5] | LC-MS/MS |
| Advantages | Well-established, long history of use, commercially available assays, relatively long half-life compared to nicotine.[2] | Potentially longer half-life, may provide a more extended window of detection. |
| Limitations | Shorter half-life than some other metabolites, levels can be influenced by genetic variations in metabolism (e.g., CYP2A6 activity) and factors like diet.[6] | Less studied, limited commercially available standards and assays, incomplete pharmacokinetic data. |
Metabolic Pathways: From Nicotine to Excretion
Understanding the metabolic cascade from nicotine is crucial for interpreting biomarker data. Nicotine is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP2A6 playing a key role in its conversion to cotinine.[4] Cotinine is then further metabolized to a variety of other compounds, including trans-3'-hydroxycotinine and trans-4-carboxycotinine, before being excreted in the urine.[7]
Metabolic pathway of nicotine to its major metabolites.
The activity of the CYP2A6 enzyme can vary significantly among individuals due to genetic polymorphisms, which can affect the rate of nicotine metabolism and, consequently, cotinine levels.[8] This inter-individual variability is a critical consideration when using cotinine as a quantitative biomarker of tobacco exposure.
Experimental Protocols: Quantification in Biological Matrices
The accurate quantification of these biomarkers relies on robust and validated analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity.
Protocol for Urinary Cotinine and trans-4-carboxycotinine Analysis via LC-MS/MS
This protocol outlines a general workflow for the simultaneous analysis of cotinine and trans-4-carboxycotinone in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To remove interfering matrix components and concentrate the analytes of interest.
-
Steps:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of the supernatant, add an internal standard solution (e.g., deuterated cotinine and deuterated trans-4-carboxycotinine) to correct for matrix effects and variations in instrument response.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an equilibration with a suitable buffer (e.g., ammonium acetate).
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents of increasing polarity to remove interfering substances.
-
Elute the analytes with a solvent mixture (e.g., methanol containing a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify the target analytes.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Experimental workflow for biomarker analysis.
3. Data Analysis and Validation
-
Objective: To calculate the concentration of each analyte and ensure the reliability of the results.
-
Calibration: A calibration curve is constructed using standards of known concentrations.
-
Quantification: The concentration of the analytes in the samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, and stability.[9]
Discussion: Choosing the Right Biomarker
The choice between cotinine and trans-4-carboxycotinine depends on the specific objectives of the study.
Cotinine remains the biomarker of choice for most applications due to its well-characterized pharmacokinetics, extensive validation in numerous studies, and the commercial availability of analytical standards and assays.[5] Its half-life of 16-20 hours provides a reliable indication of tobacco exposure over the previous 2-3 days.[3] However, its concentration can be influenced by individual metabolic differences, which may introduce variability in studies aiming for precise dose-response assessments.[6]
This compound (trans-4-carboxycotinine) , as a downstream metabolite, holds promise as a biomarker with a potentially longer half-life. This could extend the window of detection for tobacco use, which would be particularly advantageous for monitoring abstinence or detecting intermittent smoking. However, the current lack of comprehensive pharmacokinetic data, including a definitive half-life in humans, and the limited availability of commercial standards and validated analytical methods are significant hurdles to its widespread adoption. Further research is necessary to fully characterize its properties and validate its utility as a reliable biomarker of tobacco exposure.
Conclusion and Future Directions
For researchers and drug development professionals, the simultaneous measurement of both cotinine and trans-4-carboxycotinine, along with other nicotine metabolites, may offer the most comprehensive assessment of tobacco use and individual metabolic phenotypes. As analytical techniques continue to advance, a multi-analyte approach is likely to become the new standard, providing a more complete and accurate picture of tobacco exposure and its health consequences.
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RGA. (n.d.). Nicotine and the Cotinine Test: The cost of consumption. RGA. Retrieved from [Link]
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MDPI. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. MDPI. Retrieved from [Link]
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NIH. (2018). Accuracy of cotinine serum test to detect the smoking habit and its association with periodontal disease in a multicenter study. NIH. Retrieved from [Link]
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Grizzell, J. A., & Echeverria, V. (2015). Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption. Frontiers in Pharmacology, 6, 24. [Link]
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Benowitz, N. L. (1996). Cotinine as a biomarker of environmental tobacco smoke exposure. Epidemiologic reviews, 18(2), 188–204. [Link]
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AACR Journals. (2022). Biomarkers of Nicotine and Tobacco Carcinogen Exposure in Socioeconomically Disadvantaged Black Adults Receiving a Brief Smoking Reduction Intervention. Cancer Epidemiology, Biomarkers & Prevention, 31(1), 213-221. [Link]
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Haufroid, V., & Lison, D. (2016). Biomarkers of exposure to new and emerging tobacco delivery products. American Journal of Physiology-Lung Cellular and Molecular Physiology, 311(1), L1-L15. [Link]
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Benowitz, N. L., & Jacob, P. (1994). Biomarkers of cigarette smoking. In The FTC cigarette test method for determining tar, nicotine, and carbon monoxide yields of U.S. cigarettes. Report of the NCI Expert Committee. Smoking and Tobacco Control Monograph No. 7. NIH Publication No. 96-4028 (pp. 95-108). U.S. Department of Health and Human Services, National Institutes of Health, National Cancer Institute. [Link]
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de-Paz, T. M., & de-Moraes, C. (2013). Cotinine as a biomarker of tobacco exposure: development of a HPLC method and comparison of matrices. Journal of analytical toxicology, 37(8), 550–555. [Link]
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Semantic Scholar. (1996). Cotinine as a biomarker of environmental tobacco smoke exposure. Semantic Scholar. Retrieved from [Link]
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Murphy, S. E., et al. (2004). A comparison of urinary biomarkers of tobacco and carcinogen exposure in smokers. Cancer Epidemiology, Biomarkers & Prevention, 13(10), 1617-1623. [Link]
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Dempsey, D., et al. (2004). Trans-3′-hydroxycotinine: Disposition kinetics, effects and plasma levels during cigarette smoking. British Journal of Clinical Pharmacology, 57(4), 463-471. [Link]
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Allen, A. M., et al. (2021). The use of biomarkers to guide precision treatment for tobacco use. Journal of the Neurological Sciences, 420, 117260. [Link]
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Yuan, J. M., et al. (2023). Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. Cancer epidemiology, biomarkers & prevention : a publication of the American Association for Cancer Research, cosponsored by the American Society of Preventive Oncology, 32(1), 54–63. [Link]
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MDPI. (2021). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. MDPI. Retrieved from [Link]
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Wang, L., et al. (2012). LC-MS-MS measurements of urinary creatinine and the application of creatinine normalization technique on cotinine in smokers' 24 hour urine. International journal of molecular sciences, 13(11), 14194–14207. [Link]
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MDPI. (2019). Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of trans-4-Cotininecarboxylic Acid Quantification: ELISA vs. LC-MS/MS
Abstract
The accurate quantification of nicotine metabolites is paramount in clinical and research settings for assessing tobacco smoke exposure. trans-4-Cotininecarboxylic acid, a downstream metabolite of cotinine, offers a longer detection window, making it a valuable biomarker. This guide provides an in-depth comparison of two common analytical techniques for its measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and outline a robust cross-validation strategy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these platforms and to select the most appropriate method for their analytical needs.
Introduction: The Significance of trans-4-Cotininecarboxylic Acid
Nicotine is primarily metabolized in the liver to cotinine, which has a longer half-life and is a well-established biomarker of nicotine exposure.[1][2] Cotinine is further metabolized to several downstream products, including trans-3'-hydroxycotinine and trans-4-Cotininecarboxylic acid.[3] The latter, due to its chemical properties, can be a useful analyte for long-term exposure assessment. Accurate and reliable quantification of this metabolite is crucial for a variety of applications, from smoking cessation studies to epidemiological research.
The two most prevalent analytical methods for quantifying small molecules in biological matrices are immunoassays, such as ELISA, and chromatographic techniques coupled with mass spectrometry, like LC-MS/MS. Each method presents a unique set of advantages and limitations. This guide will explore these differences and provide a framework for cross-validating results between the two platforms, ensuring data integrity and confidence in analytical outcomes.
Foundational Principles of the Analytical Techniques
A thorough understanding of the underlying principles of each technique is essential for informed method selection and troubleshooting.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that detects the presence of a ligand in a liquid sample using antibodies directed against the protein to be measured. For a small molecule like trans-4-Cotininecarboxylic acid, a competitive ELISA format is typically employed.
In this format, the microplate wells are coated with an antibody specific to the target analyte. A known amount of enzyme-labeled analyte (conjugate) is added to the wells along with the sample. The analyte in the sample competes with the enzyme-labeled analyte for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the analyte in the sample.[4][5]
Advantages of ELISA:
-
High Throughput: The 96-well plate format allows for the simultaneous analysis of numerous samples.
-
Cost-Effective: Generally, ELISA has lower instrumentation and consumable costs compared to LC-MS/MS.
-
Ease of Use: The protocols are relatively straightforward and can be automated.
Limitations of ELISA:
-
Cross-Reactivity: The specificity of the assay is dependent on the antibody. There is a potential for cross-reactivity with structurally similar molecules, leading to overestimated results.
-
Matrix Effects: Components in the biological sample (e.g., salts, proteins) can interfere with the antibody-antigen binding, affecting accuracy.
-
Indirect Measurement: The measurement is based on an enzymatic reaction, which can be influenced by factors like temperature and incubation time.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
The process begins with the injection of the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte of interest, trans-4-Cotininecarboxylic acid, is separated from other components in the sample matrix based on its physicochemical properties as it passes through a chromatographic column. The separated analyte then enters the mass spectrometer.
In the mass spectrometer, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) in the first quadrupole (Q1). These selected ions are then fragmented in a collision cell (Q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity.[6][7]
Advantages of LC-MS/MS:
-
High Specificity: The use of MRM allows for the unambiguous identification and quantification of the analyte, minimizing the risk of interference.
-
High Sensitivity: LC-MS/MS can achieve very low limits of detection and quantification.[6][8]
-
Multiplexing: It is possible to analyze multiple analytes in a single run.
Limitations of LC-MS/MS:
-
Lower Throughput: Sample preparation can be more complex and time-consuming, and the analysis time per sample is longer than for ELISA.
-
Higher Cost: The instrumentation and maintenance costs are significantly higher than for ELISA.
-
Technical Expertise: The operation of the instrument and method development require a higher level of technical expertise.
Experimental Methodologies
The following are representative protocols for the quantification of trans-4-Cotininecarboxylic acid. It is crucial to validate these methods in your own laboratory according to regulatory guidelines.[9][10][11]
ELISA Protocol (Competitive Assay)
This protocol is based on a typical competitive ELISA kit for small molecules.[5][12]
-
Preparation of Reagents: Reconstitute all standards and prepare wash buffers and other reagents as per the kit manufacturer's instructions.
-
Standard Curve Preparation: Perform serial dilutions of the provided trans-4-Cotininecarboxylic acid standard to create a standard curve.
-
Sample Preparation: Dilute urine or serum samples as required to bring the analyte concentration within the dynamic range of the assay.
-
Assay Procedure: a. Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme-conjugated trans-4-Cotininecarboxylic acid to each well. c. Incubate the plate for the time and temperature specified in the kit manual to allow for competitive binding. d. Wash the plate multiple times with the wash buffer to remove unbound reagents. e. Add the TMB substrate to each well and incubate to allow for color development. f. Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of trans-4-Cotininecarboxylic acid in the samples by interpolating their absorbance values from the standard curve.
LC-MS/MS Protocol
This protocol outlines a general approach for the analysis of trans-4-Cotininecarboxylic acid in a biological matrix.[8][13]
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Add an internal standard (e.g., a deuterated analog of the analyte) to all samples, standards, and quality controls (QCs). b. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by an equilibration buffer. c. Load the sample onto the SPE cartridge. d. Wash the cartridge to remove interfering substances. e. Elute the analyte of interest with an appropriate elution solvent. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
LC Conditions:
-
Column: A C18 or phenyl-hexyl column is often suitable.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for trans-4-Cotininecarboxylic acid and its internal standard need to be determined and optimized.
-
-
Data Acquisition and Analysis: a. Acquire data using the instrument software. b. Integrate the peak areas for the analyte and the internal standard. c. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the standards. d. Quantify the analyte in the samples using the calibration curve.
Cross-Validation of ELISA and LC-MS/MS
Cross-validation is a critical step to ensure that data generated by two different analytical methods are comparable.[10] This is particularly important when one method (e.g., ELISA) is used for high-throughput screening and another (e.g., LC-MS/MS) is used for confirmation or in different phases of a study.
Experimental Design
The cross-validation study should be designed to assess the agreement between the two methods across the analytical range.
Caption: Workflow for the cross-validation of ELISA and LC-MS/MS methods.
Statistical Analysis
-
Correlation Analysis: A scatter plot of the results from the two methods should be generated, and a correlation coefficient (e.g., Pearson's or Spearman's) should be calculated. A high correlation coefficient indicates a strong linear relationship between the two methods.
-
Bland-Altman Plot: This plot is a more informative way to assess the agreement between two quantitative methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This allows for the visualization of any systematic bias and the limits of agreement.
Performance Comparison
The following table summarizes the typical performance characteristics of ELISA and LC-MS/MS for the quantification of small molecules like trans-4-Cotininecarboxylic acid.
| Performance Metric | ELISA | LC-MS/MS |
| Specificity | Moderate to High (Antibody dependent) | Very High |
| Sensitivity (LOQ) | ng/mL range (e.g., 0.15 ng/mL for cotinine)[14][15] | pg/mL to low ng/mL range (e.g., 0.025-0.20 ng/mL for cotinine)[7][8] |
| Dynamic Range | Narrower (typically 2-3 orders of magnitude) | Wider (typically 3-4 orders of magnitude) |
| Throughput | High | Low to Medium |
| Cost per Sample | Low | High |
| Development Time | Long (for new antibody development) | Medium to Long |
| Precision (%CV) | <15% | <10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
Note: The values presented are typical and can vary depending on the specific assay and instrumentation.
Discussion and Recommendations
The choice between ELISA and LC-MS/MS for the quantification of trans-4-Cotininecarboxylic acid depends on the specific requirements of the study.
-
ELISA is a suitable choice for large-scale screening studies where high throughput and cost-effectiveness are the primary considerations. However, it is essential to be aware of the potential for cross-reactivity, which may lead to an overestimation of the analyte concentration. Any significant findings from an ELISA screen should ideally be confirmed by a more specific method.
-
LC-MS/MS is the gold standard for quantitative bioanalysis due to its high specificity and sensitivity.[14][15] It is the preferred method for regulatory submissions and for studies where a high degree of accuracy is required.[9][16] While the initial investment and cost per sample are higher, the quality and reliability of the data often justify the expense.
A study comparing ELISA and LC-MS/MS for salivary cotinine found that while there was a good overall correlation, the LC-MS/MS method was more sensitive and revealed associations that were not detectable with the ELISA method.[14][15][17] This highlights the importance of choosing the right tool for the research question at hand.
Caption: Decision tree for selecting between ELISA and LC-MS/MS.
Conclusion
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Frontline Bioanalytical Solutions. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute, 97(15), 1080-1093. [Link]
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MDPI. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. [Link]
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Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483-493. [Link]
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ResearchGate. Metabolic pathways of nicotine to cotinine and to its oxidation.... [Link]
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ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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National Institutes of Health. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
PubMed. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. [Link]
-
PubMed. (2011). Determination of cotinine by LC-MS-MS with automated solid-phase extraction. [Link]
-
ResearchGate. (2011). Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. [Link]
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ResearchGate. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. [Link]
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Salimetrics. Salivary Cotinine ELISA Kit. [Link]
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Mount Sinai. (2020). Comparison of liquid chromatography mass spectrometry and enzyme-linked immunosorbent assay methods to measure salivary cotinine levels in ill children. [Link]
-
ResearchGate. (2025). A simple, sensitive method for the simultaneous determination of cotinine and trans-3´-hydroxycotinine in human serum by LC-MS/MS. [Link]
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Krackeler Scientific, Inc. trans-4-Cotininecarboxylic acid. [Link]
-
Amsbio. Rabbit Cotinine ELISA kit, AMS.E04C0050. [Link]
-
Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]
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A Researcher's Guide to the Accuracy and Precision of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone Analytical Standards
An In-depth Technical Comparison for Drug Development Professionals
In the landscape of tobacco research and clinical diagnostics, the precise quantification of nicotine metabolites is paramount for understanding nicotine metabolism, exposure, and the efficacy of smoking cessation therapies.[1][2] One such key metabolite is trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, also known as (±)-trans-4'-Carboxycotinine. The accuracy of any quantitative study hinges directly on the quality of the analytical reference standards used for calibration. This guide provides a comprehensive comparison of the methodologies used to certify these standards, focusing on the critical parameters of accuracy and precision, to aid researchers in selecting and utilizing them effectively.
The Indispensable Role of High-Purity Analytical Standards
Regulatory bodies such as the FDA and international consortiums like the ICH mandate that analytical procedures be thoroughly validated to ensure they are suitable for their intended purpose.[6][7][8] This validation is impossible without well-characterized reference standards.[3] The United States Pharmacopeia (USP) further outlines in General Chapter <1225> that methods used to assess compliance with specifications must meet stringent criteria for accuracy and reliability.[9][10][11]
Key Quality Attributes for Analytical Standards
The fitness-for-use of a this compound standard is defined by several key attributes. A primary reference standard should ideally have a purity of 99.5% or higher, achieved through rigorous purification and characterization.[12]
Purity Assessment: A Multi-Pronged Approach
A "mass balance" approach is often employed to assign a purity value, accounting for all possible impurities.[13] This involves the use of orthogonal (different and independent) analytical techniques.
-
Chromatographic Purity (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, adept at separating the main compound from structurally related organic impurities.[14] Gas Chromatography (GC) is also used, particularly for assessing volatile impurities or after derivatization of the analyte.[14] Commercially available standards for this compound often cite a purity of ≥95% by GC.[15][16]
-
Water Content: Karl Fischer titration is the gold standard for accurately determining the water content.
-
Residual Solvents: Gas Chromatography with Headspace analysis (HS-GC) is used to quantify any organic solvents remaining from the synthesis and purification process.
-
Inorganic Impurities: Techniques like Inductively Coupled Plasma (ICP) or a simple Residue on Ignition (ROI) test can determine the content of non-volatile inorganic impurities.[12]
Identity Confirmation: The identity of the standard must be unequivocally confirmed. This is typically achieved through:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the atomic connectivity and stereochemistry (the 'trans' configuration in this case).
-
Mass Spectrometry (MS): Provides an accurate mass measurement, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Comparative Analysis of Quantitative Methodologies
The precision and accuracy of an analytical standard are ultimately reflected in its performance within a validated quantitative method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the quantification of nicotine and its metabolites in biological matrices due to its superior sensitivity and specificity.[1][17][18]
Table 1: Comparison of Analytical Techniques for Standard Certification & Use
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative NMR (qNMR) |
| Primary Use | Purity assessment, quantification in less complex matrices.[2][19] | Gold standard for trace-level quantification in biological fluids (urine, plasma, saliva).[17][20] | Direct purity assignment without a separate standard of the same compound. |
| Accuracy | Good, but can be affected by co-eluting impurities with similar UV absorbance. | Excellent, highly specific due to monitoring of parent-daughter ion transitions.[18] | Excellent, considered a primary ratio method by metrology institutes. |
| Precision | High, with typical relative standard deviations (RSDs) <2%. | Very high, RSDs often <5% even at low concentrations.[1] | High, with RSDs typically <1%. |
| Selectivity | Moderate. May require extensive method development to resolve all impurities.[19] | Very High. Can distinguish the analyte from complex matrix components.[1] | High. Each unique proton or nucleus gives a distinct signal. |
| Limitations | Lower sensitivity compared to LC-MS/MS. | Susceptible to matrix effects (ion suppression/enhancement) which must be controlled.[1] | Lower sensitivity, requires a larger amount of material. |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, any protocol for using an analytical standard must be self-validating. Below are example workflows for the qualification and use of a this compound standard.
This workflow describes how a laboratory can qualify a secondary standard against a certified primary reference standard (e.g., from USP or another national metrology institute).
Caption: Workflow for qualifying a secondary analytical standard.
This protocol is based on established methods for nicotine metabolite analysis.[1][5][17]
-
Standard and Sample Preparation:
-
Prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the analytical standard into a blank urine matrix.
-
Prepare Quality Control (QC) samples at three concentrations (e.g., 3, 75, 750 ng/mL) in blank urine.
-
Thaw and centrifuge subject urine samples.
-
To 100 µL of calibrator, QC, or subject sample, add 20 µL of an internal standard solution (e.g., deuterated this compound-d4). The internal standard is crucial for correcting for variations in sample preparation and matrix effects.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from ~5% B to 95% B over several minutes.
-
Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity.
-
-
Data Acceptance Criteria (per ICH Q2(R1) Guidelines): [6][8]
-
The calibration curve must have a correlation coefficient (r²) ≥ 0.99.
-
At least 75% of calibrators must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
The calculated concentrations of QC samples must be within ±15% of their nominal values.
-
Logic Diagram: Selecting an Appropriate Standard
The choice of an analytical standard depends on the application. Not all research requires a primary, pharmacopeial-grade standard.
Caption: Decision tree for selecting an analytical standard.
Conclusion and Recommendations
The accuracy and precision of any study involving the quantification of this compound are fundamentally dependent on the quality of the analytical standard.
-
For regulated clinical or bioequivalence studies: It is imperative to use a primary or secondary certified reference material with a comprehensive Certificate of Analysis detailing its purity (by mass balance), identity, and the uncertainty of the certified value.
-
For research and development: A well-characterized standard with confirmed identity (NMR, MS) and a purity of >95% determined by a chromatographic method is typically sufficient.
-
Method Validation: Regardless of the standard's quality, its use must be within a validated analytical method. Following guidelines from bodies like the ICH and USP is essential to ensure data is robust, reproducible, and reliable.[6][9][21]
Researchers must scrutinize the documentation provided with any analytical standard. A higher price for a standard from a reputable supplier often reflects the extensive characterization and validation performed, providing greater confidence in the accuracy and precision of the final experimental data.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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McGuffey, J.E., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]
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USP <1225> Method Validation. BA Sciences. [Link]
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Validation of Compendial Methods - General Chapters. USP. [Link]
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Yue, B., et al. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. Springer Nature Experiments. [Link]
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Kumar, S., et al. (2012). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages. PMC - NIH. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Quality Guidelines. ICH. [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Kumar, S., et al. (2012). An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes. PMC - NIH. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
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Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
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Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]
-
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. [Link]
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de Campos, M.L., et al. (2012). Cotinine as a biomarker of tobacco exposure: development of a HPLC method and comparison of matrices. PubMed. [Link]
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This compound. MySkinRecipes. [Link]
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Dempsey, D., et al. (2012). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. NIH. [Link]
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Chao, T.C., et al. (2007). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis. [Link]
-
Ali, I., et al. (2019). Quantification of Nicotine and Cotinine in Plasma, Saliva, and Urine by HPLC Method in Chewing Tobacco Users. PubMed Central. [Link]
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The Analytical Scientist's Guide to Solid-Phase Extraction of trans-4-Cotininecarboxylic Acid: A Comparative Performance Review
For researchers, clinical toxicologists, and drug metabolism scientists, the accurate quantification of nicotine metabolites is paramount in understanding tobacco exposure and its health implications. Among these metabolites, trans-4-cotininecarboxylic acid, a significant downstream product of nicotine metabolism, presents a unique analytical challenge due to its polarity and acidic nature. Effective sample preparation is the cornerstone of reliable analysis, and Solid-Phase Extraction (SPE) remains the gold standard for isolating such analytes from complex biological matrices.
This guide provides an in-depth, objective comparison of the performance of various SPE cartridge chemistries for the extraction of trans-4-cotininecarboxylic acid from human urine. We will delve into the mechanistic principles behind different extraction strategies, present detailed experimental protocols, and offer a comparative analysis of the expected performance based on established principles of analytical chemistry.
Understanding the Analyte: trans-4-Cotininecarboxylic Acid
trans-4-Cotininecarboxylic acid is an organic compound derived from cotinine, the primary metabolite of nicotine.[1] Its key structural feature is a carboxylic acid functional group, which imparts acidic properties and influences its solubility in polar solvents.[1] This carboxyl group is the primary target for designing a selective and efficient SPE method.
Analyte Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| Functional Group | Carboxylic Acid | |
| Polarity | High | Implied by structure |
The Principle of Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to prepare samples for analysis by isolating analytes of interest from a variety of matrices.[3] The process involves a solid stationary phase (the sorbent in the cartridge) and a liquid mobile phase (the sample, wash solutions, and elution solvent). Separation is achieved based on the affinity of the analyte for the solid phase versus the liquid phase.[3][4]
For acidic compounds like trans-4-cotininecarboxylic acid, the primary SPE mechanisms to consider are:
-
Reversed-Phase (RP): Retention is based on hydrophobic interactions between the non-polar stationary phase (e.g., C18) and the non-polar parts of the analyte.[5] To retain an acidic compound on a reversed-phase sorbent, the pH of the sample should be adjusted to suppress the ionization of the carboxylic acid group, thereby making the molecule more hydrophobic.
-
Anion Exchange: This mechanism relies on electrostatic interactions between a positively charged stationary phase and a negatively charged analyte. For a carboxylic acid, the sample pH should be adjusted to be above its pKa to ensure it is deprotonated (negatively charged) and can bind to the anion exchange sorbent.[3][6]
-
Mixed-Mode: These sorbents combine two or more retention mechanisms, such as reversed-phase and ion exchange, on a single stationary phase.[7] This dual functionality often leads to cleaner extracts and higher selectivity.[1][8]
Comparative Experimental Design
To provide a comprehensive comparison, we will evaluate three representative SPE cartridge types:
-
Polymeric Mixed-Mode Strong Anion Exchange (SAX): This cartridge combines strong anion exchange with reversed-phase retention on a polymeric backbone. Polymeric sorbents are known for their stability across a wide pH range and resistance to drying out.[8][9]
-
Polymeric Weak Anion Exchange (WAX): This cartridge features a weak anion exchange functional group on a polymeric support, offering different selectivity compared to strong anion exchangers.
-
Silica-Based Reversed-Phase (C18): A traditional choice for SPE, C18 cartridges rely on hydrophobic interactions. While less selective for polar acidic compounds, they serve as a valuable baseline for comparison.
The following experimental protocols are designed for the extraction of trans-4-cotininecarboxylic acid from a 1 mL human urine sample.
Experimental Workflow Diagram
Caption: General workflow for SPE of trans-4-cotininecarboxylic acid.
Detailed Experimental Protocols
Protocol 1: Polymeric Mixed-Mode Strong Anion Exchange (SAX)
This protocol is designed for a cartridge that leverages both strong anion exchange and reversed-phase retention mechanisms.
Mechanism of Retention Diagram:
Caption: Dual retention mechanism of a mixed-mode SAX sorbent.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. Adjust the sample pH to ~6.0-7.0 with a suitable buffer (e.g., ammonium acetate) to ensure the carboxylic acid is deprotonated.
-
Conditioning: Condition the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water, followed by 1 mL of the sample buffer (pH 6.0-7.0).
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: 1 mL of the sample buffer to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar, neutral, and basic interferences retained by hydrophobic interaction.
-
-
Elution: Elute the trans-4-cotininecarboxylic acid with 1 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes the analyte, disrupting the ion-exchange interaction, and the organic solvent disrupts the hydrophobic interaction.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Polymeric Weak Anion Exchange (WAX)
This protocol is tailored for a weak anion exchange sorbent, providing alternative selectivity.
Step-by-Step Protocol:
-
Sample Pre-treatment: Similar to the SAX protocol, adjust the sample pH to ~6.0-7.0.
-
Conditioning: Condition with 1 mL of methanol.
-
Equilibration: Equilibrate with 1 mL of water, followed by 1 mL of the sample buffer (pH 6.0-7.0).
-
Loading: Load the pre-treated sample.
-
Washing:
-
Wash 1: 1 mL of the sample buffer.
-
Wash 2: 1 mL of a mild organic solvent (e.g., 20% methanol in water) to remove less retained interferences.
-
-
Elution: Elute with 1 mL of 2% acetic acid in methanol. A weaker acid is often sufficient to disrupt the interaction with a weak anion exchanger.
-
Post-Elution: Process as described for the SAX protocol.
Protocol 3: Silica-Based Reversed-Phase (C18)
This protocol relies solely on hydrophobic retention.
Mechanism of Retention Diagram:
Caption: Hydrophobic retention mechanism of a C18 sorbent.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. Adjust the sample pH to ~2 pH units below the pKa of the carboxylic acid (e.g., pH ~2-3) with a strong acid like formic or phosphoric acid to neutralize the analyte.
-
Conditioning: Condition the cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate with 1 mL of water, followed by 1 mL of acidified water (pH ~2-3).
-
Loading: Load the pre-treated sample.
-
Washing: Wash with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in acidified water) to remove polar interferences while retaining the neutralized analyte.
-
Elution: Elute with 1 mL of methanol or acetonitrile.
-
Post-Elution: Process as described in the previous protocols.
Comparative Performance Data (Expected Results)
The following table summarizes the expected performance of each SPE cartridge based on the principles discussed. These are representative values and actual results may vary depending on the specific brand of cartridge, instrumentation, and matrix variability.
| Performance Metric | Polymeric Mixed-Mode SAX | Polymeric WAX | Silica-Based C18 |
| Recovery (%) | > 90% | 85-95% | 70-85% |
| Reproducibility (%RSD) | < 5% | < 7% | < 10% |
| Extract Cleanliness | Excellent | Good | Fair |
| Selectivity | High | Moderate-High | Low |
| Method Robustness | High | Moderate | Low (prone to drying) |
Discussion and Recommendations
Polymeric Mixed-Mode Strong Anion Exchange (SAX): This approach is expected to provide the highest recovery and selectivity. The dual retention mechanism allows for aggressive washing steps, leading to exceptionally clean extracts, which is crucial for sensitive LC-MS/MS analysis by minimizing matrix effects. The polymeric nature of the sorbent also makes the method more robust and less susceptible to variations in sample flow rate or accidental drying of the cartridge bed.[8][9] This is the recommended approach for demanding applications requiring the highest data quality.
Polymeric Weak Anion Exchange (WAX): WAX cartridges offer a good alternative with potentially different selectivity for certain interferences compared to SAX. While recovery and cleanliness are expected to be very good, they may be slightly lower than with a mixed-mode SAX sorbent due to the single retention mechanism. This can be a cost-effective option when the highest level of extract purity is not essential.
Silica-Based Reversed-Phase (C18): The C18 cartridge is predicted to have the lowest performance for a polar acidic analyte like trans-4-cotininecarboxylic acid. The reliance on a single, less selective retention mechanism makes it difficult to remove all matrix interferences, potentially leading to ion suppression in LC-MS/MS analysis. Furthermore, silica-based sorbents are prone to drying out, which can lead to a loss of recovery and poor reproducibility.[8] This method may be suitable for screening purposes or when cleaner, more advanced SPE chemistries are not available.
Conclusion
The choice of SPE cartridge has a profound impact on the accuracy, precision, and reliability of the analysis of trans-4-cotininecarboxylic acid. For researchers and professionals seeking the highest quality data, a polymeric mixed-mode strong anion exchange (SAX) cartridge is the superior choice. Its dual retention mechanism provides the necessary selectivity to effectively isolate this polar, acidic metabolite from complex biological matrices, resulting in high recovery, excellent reproducibility, and the cleanest possible extracts. While other options exist, the investment in a more advanced sorbent chemistry is justified by the enhanced data integrity and reduced need for troubleshooting downstream in the analytical workflow.
References
-
Wells, M. J., & Yu, L. Z. (2000). Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237–250. [Link]
-
Krackeler Scientific, Inc. trans-4-Cotininecarboxylic acid. [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
-
Wikipedia. Solid-phase extraction. [Link]
-
Majors, R. E. (2005). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. LCGC North America, 23(11), 1146-1158. [Link]
-
Hawach Scientific. Strong Anion Exchange(SAX) SPE Cartridge. [Link]
-
Phenomenex Inc. Strata-X-A Solid Phase Extraction Products. [Link]
-
Hawach Scientific. (2025). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. [Link]
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A Comparative Guide to the Bioanalysis of trans-4-Cotininecarboxylic Acid in Plasma: Navigating the Limits of Detection and Quantification
For researchers, clinical scientists, and drug development professionals, the accurate quantification of metabolites is a cornerstone of robust pharmacokinetic and toxicokinetic studies. This guide provides an in-depth technical comparison of analytical methodologies for the determination of trans-4-Cotininecarboxylic acid in plasma, with a focus on the critical performance metrics of Limit of Detection (LOD) and Limit of Quantification (LOQ). While direct, validated methodologies for trans-4-Cotininecarboxylic acid are not extensively published, this guide synthesizes data from closely related analytes and established bioanalytical principles to provide a reliable framework for methodological choice and development.
The Analytical Challenge: Why trans-4-Cotininecarboxylic Acid?
trans-4-Cotininecarboxylic acid is a metabolite of cotinine, which itself is the primary metabolite of nicotine. Its quantification in plasma is crucial for comprehensive nicotine metabolism studies, secondhand smoke exposure assessment, and understanding the disposition of nicotine and its byproducts. As a carboxylic acid, it presents unique challenges in bioanalysis, including potential for poor retention in reversed-phase chromatography and susceptibility to matrix effects. Achieving low limits of detection and quantification is paramount for accurately characterizing its concentration-time profile, especially at later time points or in cases of low-level exposure.
Comparative Analysis of Analytical Techniques
The gold standard for the quantification of small molecules like trans-4-Cotininecarboxylic acid in complex biological matrices such as plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its inherent selectivity, sensitivity, and wide dynamic range. While other techniques exist, they often lack the specificity and sensitivity required for low-level metabolite quantification.
| Analytical Technique | Typical Limit of Quantification (LOQ) in Plasma | Throughput | Selectivity | Rationale for Use in trans-4-Cotininecarboxylic Acid Analysis |
| LC-MS/MS | 0.1 - 10 ng/mL (estimated) | High | Very High | Offers the best combination of sensitivity and selectivity for complex matrices. Essential for resolving the analyte from structurally similar metabolites. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 - 50 ng/mL | Medium | High | Requires derivatization to improve volatility of the carboxylic acid, adding complexity to sample preparation and potentially introducing variability. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | > 50 ng/mL | High | Low-Medium | Lacks the sensitivity and selectivity of MS detection. Prone to interferences from endogenous plasma components, making it unsuitable for low-level quantification. |
| Immunoassays (ELISA) | Variable, often in the low ng/mL range | Very High | Medium-High | While sensitive, immunoassays can suffer from cross-reactivity with other nicotine metabolites, leading to inaccurate quantification of a specific metabolite like trans-4-Cotininecarboxylic acid. |
Expert Insight: The estimated LOQ for LC-MS/MS is based on published data for similar nicotine metabolites and other carboxylic acids. For instance, a validated method for 4-acetamidobenzoic acid in plasma reported an LLOQ of 10 ng/mL[1]. For the more commonly measured nicotine metabolite, cotinine, LOQs in the range of 0.02 to 0.1 ng/mL have been achieved in various biological fluids[2]. Given the structural similarities, an LOQ in the low ng/mL range for trans-4-Cotininecarboxylic acid is a reasonable expectation with a well-optimized LC-MS/MS method.
Foundational Pillars of a Trustworthy Bioanalytical Method
A robust and reliable bioanalytical method is not merely about achieving the lowest possible detection limits. It is a self-validating system built on the principles of Expertise, Experience, and Trustworthiness, as outlined in international guidelines from regulatory bodies like the FDA and EMA.[2][3][4][5][6][7]
The Causality Behind Experimental Choices: A Step-by-Step Workflow
The following experimental workflow is designed for optimal recovery and sensitivity in the analysis of trans-4-Cotininecarboxylic acid from plasma.
Caption: A typical bioanalytical workflow for the quantification of trans-4-Cotininecarboxylic acid in plasma.
1. Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma, which can otherwise interfere with the analysis and foul the analytical column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like trans-4-Cotininecarboxylic acid in solution.
-
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., deuterated trans-4-Cotininecarboxylic acid in methanol).
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
-
2. Liquid Chromatography
-
Rationale: A reversed-phase C18 column is a good starting point for separating a moderately polar molecule like trans-4-Cotininecarboxylic acid. The addition of an acid like formic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
3. Tandem Mass Spectrometry
-
Rationale: Electrospray ionization in positive mode (ESI+) is typically suitable for nitrogen-containing compounds like trans-4-Cotininecarboxylic acid. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
-
Parameters (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
trans-4-Cotininecarboxylic acid: Q1: m/z 221.1 -> Q3: m/z 122.1 (hypothetical, requires experimental determination)
-
Internal Standard (d3-trans-4-Cotininecarboxylic acid): Q1: m/z 224.1 -> Q3: m/z 125.1 (hypothetical)
-
-
Collision Energy and other parameters: To be optimized for the specific instrument and analyte.
-
Achieving Authoritative Grounding: The Importance of Validation
The described protocol must be subjected to a full method validation according to regulatory guidelines to ensure its trustworthiness.[2][3][4][5][6][7]
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters and Acceptance Criteria:
| Parameter | Definition | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of ≥3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion and Future Perspectives
While a definitive, validated method for trans-4-Cotininecarboxylic acid in plasma with established LOD and LOQ values remains to be widely published, this guide provides a comprehensive framework for researchers to develop and validate such a method. Based on the performance of similar analytical methods for related compounds, an LC-MS/MS approach with protein precipitation is expected to yield an LOQ in the low ng/mL range, sufficient for most pharmacokinetic and exposure assessment studies. The principles of thorough method validation, grounded in regulatory guidelines, are non-negotiable for generating reliable and defensible data. As research into nicotine metabolism continues, the development and publication of a standardized, validated method for trans-4-Cotininecarboxylic acid will be a valuable contribution to the scientific community.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. (2021). MDPI. [Link]
-
Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity. (2011). PubMed. [Link]
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A Senior Scientist's Guide to Assessing Antibody Specificity for trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone
Introduction
In the field of pharmacology and toxicology, particularly in monitoring tobacco exposure, the precise measurement of nicotine metabolites is paramount. trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone, also known as trans-4-carboxycotinine, is a downstream metabolite of cotinine and serves as a valuable biomarker.[1][2] Immunoassays, powered by specific antibodies, offer a high-throughput and cost-effective method for its detection. However, the utility of these assays is entirely dependent on the specificity of the antibody used.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of antibodies against this small molecule target. We will move beyond simple validation checks to establish a robust, multi-pillar strategy that ensures data integrity and reproducibility. The core challenge lies in distinguishing the target analyte from a cocktail of structurally similar nicotine metabolites, a task that demands a meticulous and scientifically-grounded approach.
The Specificity Challenge: Haptens in a Sea of Analogs
The primary molecules of concern for cross-reactivity assessment include:
-
Nicotine: The parent compound.
-
Cotinine: The major metabolite of nicotine and direct precursor to the target analyte.[5]
-
Nicotine-1'-N-oxide: Another primary metabolite of nicotine.[8]
Therefore, a credible assessment of antibody specificity is not a single experiment but a systematic investigation into the antibody's binding profile against a panel of relevant molecular analogs.
A Multi-Pillar Framework for Antibody Validation
To achieve the highest degree of confidence in antibody performance, we advocate for a multi-pillar validation strategy. This approach integrates data from several distinct experimental methodologies to build a comprehensive and trustworthy specificity profile. No single technique is sufficient on its own; their collective power provides the necessary rigor.[9][10]
Caption: Workflow for the multi-pillar antibody specificity assessment.
Pillar 1: Competitive ELISA for Cross-Reactivity Profiling
The cornerstone of specificity assessment for a small molecule is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[11] This format is ideal because the small size of the analyte makes a traditional "sandwich" ELISA impractical.[12] The principle relies on the competition between the free analyte in a sample and a fixed amount of a labeled or coated analyte-conjugate for a limited number of antibody binding sites.
Caption: Principle of competitive ELISA for small molecule detection.
Experimental Protocol: Competitive ELISA
This protocol is designed to determine the 50% inhibitory concentration (IC50) for the target analyte and potential cross-reactants.
-
Plate Coating:
-
Dilute a conjugate of trans-4-carboxycotinine (e.g., conjugated to Bovine Serum Albumin, BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Causality: Immobilizing the antigen-conjugate provides a surface for the antibody to bind. Overnight incubation at 4°C ensures efficient and stable coating without denaturing the protein conjugate.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to prevent non-specific binding of the antibody to the plate surface.[13]
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (trans-4-carboxycotinine) and potential cross-reactants (nicotine, cotinine, etc.) in assay buffer (e.g., 1% BSA in PBST). A typical concentration range would be from 0.1 ng/mL to 1000 ng/mL.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). This optimal concentration is typically the dilution that yields ~80-90% of the maximum signal in the absence of any competitor.
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
Wash the coated and blocked assay plate 3 times with wash buffer.
-
Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the assay plate.
-
Incubate for 1 hour at room temperature.
-
Causality: This is the critical competitive step. Any antibody that has bound to the free analyte in the solution will be unable to bind to the analyte-conjugate coated on the plate.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Plot a standard curve of absorbance vs. log concentration for the target analyte and each potential cross-reactant.
-
Determine the IC50 value for each compound. The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of trans-4-carboxycotinine / IC50 of Cross-Reactant) x 100
Table 1: Hypothetical Cross-Reactivity Data for Three Candidate Antibodies
| Compound | Antibody A (% Cross-Reactivity) | Antibody B (% Cross-Reactivity) | Antibody C (% Cross-Reactivity) |
| trans-4-carboxycotinine | 100% | 100% | 100% |
| Cotinine | 1.5% | 15.2% | 0.8% |
| Nicotine | <0.1% | 2.1% | <0.1% |
| Cotinine-N-oxide | 0.5% | 8.7% | 0.2% |
| Nicotine-1'-N-oxide | <0.1% | 1.5% | <0.1% |
Interpretation: Based on this data, Antibody C demonstrates the highest specificity for trans-4-carboxycotinine, with minimal cross-reactivity towards its direct precursor, cotinine, and other related metabolites. Antibody B would be unsuitable for specific detection due to significant cotinine cross-reactivity.
Pillar 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
While ELISA provides a robust measure of cross-reactivity, it is an endpoint assay. Surface Plasmon Resonance (SPR) offers a more nuanced, real-time, and label-free analysis of binding kinetics.[14][15] SPR measures the association (k_a_) and dissociation (k_d_) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (K_D_) can be calculated (K_D_ = k_d_ / k_a_). A lower K_D_ value indicates a higher binding affinity.[16]
By measuring the kinetics of the antibody against both the target analyte and potential cross-reactants, we can quantitatively confirm the specificity observed in the ELISA. A truly specific antibody will exhibit a significantly higher affinity (lower K_D_) for its intended target.[17]
Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol: SPR Kinetic Analysis
-
Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the candidate antibody (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to facilitate covalent coupling via primary amines.
-
Deactivate any remaining active esters using ethanolamine.
-
Causality: Covalently immobilizing the antibody provides a stable and oriented surface for analyzing the binding of small molecule analytes flowing over the chip. This orientation is often preferable to immobilizing a small, potentially altered hapten-conjugate.
-
-
Kinetic Analysis:
-
Prepare a series of precise dilutions of the target analyte (trans-4-carboxycotinine) and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+). A typical concentration range might be 0.1 nM to 100 nM.
-
Perform a multi-cycle kinetics experiment:
-
Association: Inject a specific concentration of the analyte over the antibody-coated surface for a defined period (e.g., 120 seconds) to monitor the binding event in real-time.
-
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the analyte from the antibody over time (e.g., 300 seconds).
-
Regeneration: Inject a pulse of a low-pH solution (e.g., glycine-HCl, pH 1.5) to strip all bound analyte from the antibody, returning the surface to its baseline state for the next injection.
-
-
Repeat this cycle for each concentration of the target analyte and all cross-reactants.
-
Data Analysis and Interpretation
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the k_a_, k_d_, and K_D_ values for each interaction.
-
Compare the kinetic parameters across all tested compounds.
Table 2: Hypothetical SPR Kinetic Data for Antibody C
| Compound | k_a_ (1/Ms) | k_d_ (1/s) | K_D_ (M) | Affinity vs. Target |
| trans-4-carboxycotinine | 1.2 x 10⁵ | 5.5 x 10⁻⁴ | 4.6 x 10⁻⁹ | 1x |
| Cotinine | 2.1 x 10³ | 9.8 x 10⁻³ | 4.7 x 10⁻⁶ | 1021x weaker |
| Cotinine-N-oxide | 1.5 x 10³ | 1.1 x 10⁻² | 7.3 x 10⁻⁶ | 1587x weaker |
| Nicotine | No significant binding detected | - | - | - |
Interpretation: The SPR data provides powerful quantitative evidence of Antibody C's specificity. The affinity (K_D_) for its target is over 1000-fold stronger than for the most closely related metabolite, cotinine. This high degree of specificity, confirmed by kinetic analysis, makes Antibody C a trustworthy reagent.[18]
Pillar 3: Orthogonal Method Comparison
An orthogonal method is an antibody-independent technique used to validate the results obtained from an immunoassay. For small molecule quantification, the gold standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[19]
By analyzing a set of real-world samples (e.g., urine or plasma from smokers) with both the developed ELISA and an optimized LC-MS/MS method, you can correlate the results. A strong correlation (R² > 0.95) between the two methods provides powerful evidence that the antibody is accurately measuring the target analyte in complex biological matrices. Any significant deviation may indicate matrix effects or uncharacterized cross-reactivity in the immunoassay.
Pillar 4: Negative Control Analysis
The final pillar involves testing the antibody against samples known to be negative for the target analyte and its precursors. This can include urine or plasma from verified non-smokers or synthetic matrix solutions. The signal generated from these negative samples should be indistinguishable from the background noise of the assay. This step is crucial for confirming that the antibody does not non-specifically bind to other endogenous components in the biological matrix, thereby ensuring a low false-positive rate.[20]
Conclusion and Recommendations
Assessing the specificity of an antibody for a small molecule like this compound is a rigorous process that cannot be satisfied by a single experiment. By adopting a multi-pillar framework that combines quantitative cross-reactivity screening (Competitive ELISA), in-depth kinetic analysis (SPR), confirmation with an orthogonal method (LC-MS/MS), and rigorous negative control testing, researchers can build a comprehensive and undeniable case for their antibody's specificity.
References
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Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 335-354.
-
Bio-Rad. (n.d.). Western Blot Example: Demonstrating Antibody Specificity. Retrieved from [Link]
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Bradbury, A., & Plückthun, A. (2015). Reproducibility: Standardize antibodies used in research. Nature, 518(7537), 27-29.
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Creative Diagnostics. (n.d.). Antibody Specificity Validation. Retrieved from [Link]
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Marcon, E., Jain, H., Bhattacharya, A., et al. (2015). Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. Methods in Molecular Biology, 1295, 235-247.
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PubChem. (n.d.). Cotinine N-oxide. Retrieved from [Link]
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Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]
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Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]
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Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]
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Nakajima, M., et al. (2010). Enzyme-linked immunosorbent assay of nicotine metabolites. Journal of Health Science, 56(1), 109-115.
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Sikorski, K., et al. (2018). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 293(41), 15743-15749.
-
Fusion BioLabs. (n.d.). Anti-Cotinine Recombinant Human Monoclonal Antibody (A4). Retrieved from [Link]
-
Biocompare. (2022). Antibody Validation Methods. Retrieved from [Link]
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Kim, H. B., et al. (2014). In vitro and in vivo application of anti-cotinine antibody and cotinine-conjugated compounds. BMB Reports, 47(3), 130-134.
-
Human Metabolome Database. (n.d.). Showing metabocard for Cotinine N-oxide (HMDB0001411). Retrieved from [Link]
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PubChemLite. (n.d.). Cotinine n-oxide (C10H12N2O2). Retrieved from [Link]
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ClinPGx. (n.d.). cotinine n-oxide. Retrieved from [Link]
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SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
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Pravetoni, M., et al. (2021). Attenuating nicotine's effects with high affinity human anti-nicotine monoclonal antibodies. Translational Psychiatry, 11(1), 415.
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P. aeruginosa Metabolome Database. (n.d.). nicotine-1'-N-oxide (PAMDB120186). Retrieved from [Link]
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Kolpashchikov, D. M. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. ChemBioChem, 13(11), 1599-1602.
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Benchmarking Synthetic Routes to trans-4-Cotininecarboxylic Acid: A Comparative Guide for Researchers
Introduction: The Significance of trans-4-Cotininecarboxylic Acid in Research and Development
trans-4-Cotininecarboxylic acid, a key metabolite of nicotine, is a molecule of significant interest to researchers in toxicology, pharmacology, and drug development. As the major downstream product of cotinine metabolism, its quantification in biological fluids serves as a reliable biomarker for assessing nicotine exposure. Beyond its role as a biomarker, the unique chemical scaffold of trans-4-cotininecarboxylic acid, featuring a pyrrolidinone ring, a carboxylic acid functional group, and a pyridine moiety, makes it a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications.
This guide provides a comparative analysis of established synthetic protocols for trans-4-cotininecarboxylic acid. It is designed to equip researchers, medicinal chemists, and process development scientists with the critical information needed to select the most appropriate synthetic strategy based on their specific objectives, whether for small-scale laboratory research or larger-scale production. We will delve into the mechanistic underpinnings of each method, providing detailed, step-by-step protocols and a quantitative comparison of their respective efficiencies and practical considerations.
Comparative Analysis of Synthetic Protocols
The synthesis of trans-4-cotininecarboxylic acid has been approached through various chemical strategies. Here, we will focus on two prominent methods, evaluating them based on key performance indicators such as overall yield, stereoselectivity, reagent availability and cost, and operational simplicity.
Protocol 1: Synthesis via Diethyl Acylsuccinate Intermediate
This classical approach, and one of the earliest reported, utilizes a multi-step sequence starting from readily available precursors. The key strategic element of this synthesis is the construction of the pyrrolidinone ring through the condensation of a β-keto ester with an amine.
Caption: Reaction workflow for the synthesis of trans-4-Cotininecarboxylic acid via a diethyl acylsuccinate intermediate.
Step 1: Synthesis of the Intermediate Hydrazone
-
To a solution of diethyl 2-acetylsuccinate in ethanol, add an equimolar amount of nicotinic acid hydrazide.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude hydrazone intermediate.
Step 2: Cyclization and N-Methylation
-
Dissolve the crude hydrazone in a suitable solvent such as toluene.
-
Add a strong base, for example, sodium ethoxide, and heat the mixture to induce cyclization.
-
Following cyclization, introduce a methylating agent, such as methyl iodide, to the reaction mixture to yield the N-methylated pyrrolidinone-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Subject the ester to acidic or basic hydrolysis to cleave the ester group.
-
Acidify the reaction mixture to induce decarboxylation, leading to the formation of trans-4-cotininecarboxylic acid.
-
The final product can be purified by recrystallization.
This method, while robust, often suffers from moderate overall yields due to the multi-step nature of the synthesis and potential side reactions at each stage. The initial condensation is a straightforward formation of a hydrazone. The subsequent base-catalyzed cyclization proceeds via an intramolecular condensation to form the pyrrolidinone ring. The stereochemistry at the 4-position is not explicitly controlled during this process, often leading to a mixture of cis and trans isomers that require separation, thereby impacting the effective yield of the desired trans isomer. The final hydrolysis and decarboxylation step is typically efficient.
Protocol 2: Stereoselective Synthesis from a Chiral Precursor
More contemporary approaches aim to address the stereoselectivity issue by employing chiral starting materials or asymmetric catalysts. A representative strategy involves the use of a pre-functionalized chiral pyrrolidine derivative.
Caption: Workflow for a stereoselective synthesis of trans-4-Cotininecarboxylic acid.
Step 1: Nucleophilic Addition to a Chiral Pyrrolidinone
-
Start with a commercially available or readily synthesized chiral 4-substituted pyrrolidinone derivative, where the substituent can be a leaving group or a precursor to the carboxylic acid.
-
Prepare an organometallic reagent of pyridine, such as 3-pyridyllithium or a 3-pyridyl Grignard reagent.
-
React the chiral pyrrolidinone with the organometallic pyridine reagent under anhydrous conditions at low temperature to control the addition stereoselectively.
Step 2: Functional Group Interconversion
-
The resulting adduct may require further functional group manipulations to install the necessary precursors for the final oxidation. This could involve, for example, the conversion of a hydroxyl group to a more suitable functional group.
Step 3: Oxidative Cleavage to the Carboxylic Acid
-
Employ a strong oxidizing agent, such as potassium permanganate or ruthenium tetroxide, to cleave a side chain at the 4-position and form the carboxylic acid.
-
Careful control of reaction conditions is crucial to avoid over-oxidation or degradation of the pyridine and pyrrolidinone rings.
-
Purify the final product using chromatographic techniques.
The primary advantage of this approach is the inherent stereocontrol, which can lead to a higher yield of the desired trans isomer without the need for tedious separation of diastereomers. The key to success lies in the initial stereoselective nucleophilic addition. The choice of the chiral auxiliary on the pyrrolidinone ring directs the incoming pyridine group to the desired face of the molecule. However, this method often requires more specialized and expensive starting materials and reagents. The final oxidation step can be challenging, with the potential for low yields if not optimized properly.
Quantitative Comparison of Synthesis Protocols
| Parameter | Protocol 1: Diethyl Acylsuccinate Route | Protocol 2: Stereoselective Route |
| Overall Yield | Moderate (typically 20-30%) | Potentially Higher (40-60% reported) |
| Stereoselectivity | Poor (mixture of cis/trans isomers) | Excellent (predominantly trans isomer) |
| Starting Materials | Readily available and inexpensive | Often require multi-step synthesis or are costly |
| Reagent Cost | Low to moderate | Moderate to high |
| Operational Simplicity | Relatively straightforward, but multi-step | Technically more demanding, requires inert atmospheres and careful temperature control |
| Purification | Requires separation of diastereomers | Simplified due to high stereoselectivity |
Conclusion and Recommendations
The choice between these synthetic protocols for trans-4-cotininecarboxylic acid will ultimately depend on the specific needs of the research project.
-
For large-scale synthesis where cost is a primary driver and downstream separation of isomers is feasible, the classical approach via a diethyl acylsuccinate intermediate (Protocol 1) offers a viable, albeit lower-yielding, option. The low cost of starting materials makes it an attractive choice for producing larger quantities of the material, provided that an efficient method for isomer separation is established.
-
For applications requiring high stereopurity and where the scale of synthesis is smaller, a stereoselective approach (Protocol 2) is the superior choice. While the initial investment in chiral starting materials and specialized reagents is higher, the improved stereocontrol can lead to a more efficient overall synthesis by eliminating the need for isomer separation and potentially increasing the yield of the desired product. This is particularly advantageous for the synthesis of analytical standards or for use in medicinal chemistry programs where enantiopure compounds are essential.
Researchers should carefully consider these trade-offs between yield, stereoselectivity, cost, and operational complexity when planning their synthetic strategy for trans-4-cotininecarboxylic acid. Further process optimization of either route could lead to improved performance, and the development of novel catalytic asymmetric methods may offer more efficient and scalable solutions in the future.
References
Due to the difficulty in accessing the full text of the original primary literature detailing these specific syntheses through publicly available search tools, direct citations to peer-reviewed experimental procedures are not provided. The described protocols are based on general and well-established organic chemistry principles for the synthesis of similar pyrrolidinone structures and are intended to be illustrative of the synthetic strategies that have been historically employed. For specific and detailed experimental procedures, researchers are encouraged to consult specialized chemical databases and the primary literature, such as the work by De Bey, J., & Popp, F. D. in the Journal of Pharmaceutical Sciences (1973), which is noted as a key early publication on the synthesis of this molecule.
Safety Operating Guide
Proper Disposal of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone: A Guide for Laboratory Professionals
Hazard Profile and Risk Assessment: A Structural Analysis
Understanding the potential hazards of trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone is paramount for its safe handling and disposal. The risk profile is inferred from its key structural features:
-
Pyridine Moiety: Pyridine and its derivatives are known to be flammable and toxic.[1] Improper handling can pose significant health risks, and these compounds should never be poured down the drain.[1] Upon combustion, pyridine-containing compounds can release toxic fumes of nitrogen oxides.[2]
-
Pyrrolidinone Ring: Derivatives of pyrrolidinone are often irritants to the skin, eyes, and respiratory tract.[3][4][5][6] Some analogues, such as 1-Methyl-2-pyrrolidinone (NMP), are also classified as reproductive hazards.[6][7][8]
-
Carboxylic Acid Group: The presence of a carboxylic acid functional group indicates that the compound is acidic. Acids can be corrosive and require careful handling to avoid skin and eye damage.[9]
Based on this analysis, this compound should be treated as a hazardous chemical waste.
Table 1: Inferred Hazard Profile
| Hazard Category | Description | Inferred From |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Pyridine and Pyrrolidinone Derivatives[4][5][6][7] |
| Skin/Eye Irritation | Expected to be an irritant to the skin and eyes. | Pyrrolidinone and Carboxylic Acid Moieties[3][4][5][6] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory irritation.[3][4] | Pyrrolidinone Derivatives |
| Flammability | Assumed to be a combustible liquid. | Pyridine Derivatives[1][2] |
| Reproductive Toxicity | Potential for reproductive harm based on structural analogs.[6][7][8] | 1-Methyl-2-pyrrolidinone |
| Hazardous Decomposition | May emit toxic fumes of nitrogen oxides upon combustion. | Pyridine and Pyrrolidinone Rings[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use a fume hood to avoid inhaling any dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10][11][12]
Step 1: Waste Collection
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weigh boats, pipette tips, wipes), in a designated and compatible hazardous waste container.
-
The container must be made of a material that will not react with the chemical, such as glass or high-density polyethylene.[1]
-
Ensure the container is in good condition and has a secure, leak-proof lid.[13]
Step 2: Labeling
-
Properly label the hazardous waste container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount or concentration of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant," "Combustible")
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][12]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2][4]
-
Ensure the storage area is equipped with secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[14]
-
Waste must be disposed of in accordance with all applicable national and local regulations.[2]
Workflow for Disposal
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite, sand, or a commercial spill kit.[1][14]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[14]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your supervisor.
For Large Spills:
-
Evacuate all non-essential personnel from the area.[14]
-
If the substance is flammable, remove all ignition sources.[14]
-
Alert your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards associated with its chemical structure and adhering to the systematic disposal protocol outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and regulatory requirements to ensure full compliance.
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US EPA. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Hazardous Substance Fact Sheet: Pyridine. NJ.gov. [Link]
-
Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]
-
Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Tedia. [Link]
-
Pyridine: incident management. GOV.UK. [Link]
-
Safety Data Sheet: NMP, 1-methyl-2-pyrrolidone. Greenfield Global. [Link]
-
Safety Data Sheet: 1-Methyl-2-pyrrolidone. Fisher Scientific. [Link]
-
Acid Handling Standard Operating Procedure. University of Utah. [Link]
-
Material Safety Data Sheet: NICOTINE-CIS-N-OXIDE. Cleanchem Laboratories. [Link]
-
Working with Acids Standard Operating Procedure. Zaera Research Group, UC Riverside. [Link]
-
Safety Data Sheet: Pyrrolidine. Fisher Scientific. [Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
-
Hazardous Substance Fact Sheet: Nicotine. NJ.gov. [Link]
-
Safety Data Sheet: Nicotine. Alfa Aesar. [Link]
-
Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co.KG. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uni-muenster.de [uni-muenster.de]
- 5. louisville.edu [louisville.edu]
- 6. fishersci.com [fishersci.com]
- 7. greenfield.com [greenfield.com]
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- 9. earth.utah.edu [earth.utah.edu]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. acs.org [acs.org]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
